6-chloro-2-methyl-2H-indazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLMCURMWQPXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447585 | |
| Record name | 6-chloro-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541539-87-1 | |
| Record name | 6-Chloro-2-methyl-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541539-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-chloro-2-methyl-2H-indazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-2-methyl-2H-indazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold for the development of novel therapeutic agents. The strategic placement of a chloro group at the 6-position and a methyl group at the 2-position of the indazole ring system imparts specific physicochemical properties that influence its biological activity and synthetic accessibility. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and a discussion of its current and potential applications in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
Core Structural and Physical Characteristics
The fundamental properties of this compound are summarized in the table below. These computed values provide a foundational understanding of the molecule's size, polarity, and other key physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 166.61 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 6-chloro-2-methylindazole | --INVALID-LINK--[1] |
| CAS Number | 541539-87-1 | --INVALID-LINK--[1] |
| Canonical SMILES | CN1C=C2C=CC(=CC2=N1)Cl | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 17.8 Ų | --INVALID-LINK--[1] |
| Complexity | 151 | --INVALID-LINK--[1] |
| XLogP3-AA | 2.6 | --INVALID-LINK--[1] |
Synthesis of this compound
The synthesis of 2H-indazoles can be achieved through various synthetic strategies. While a specific, detailed protocol for this compound is not explicitly detailed in the provided search results, a general and widely applicable method involves the cyclization of appropriately substituted precursors. One common approach is the copper-catalyzed one-pot, three-component reaction of a substituted 2-bromobenzaldehyde, a primary amine, and sodium azide.[4][5]
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, based on established methodologies for 2H-indazole synthesis.
References
An In-depth Technical Guide to 6-chloro-2-methyl-2H-indazole (CAS: 541539-87-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-2-methyl-2H-indazole, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical identity, synthesis, and critical role as a pharmaceutical intermediate, most notably in the synthesis of the antiviral agent Ensitrelvir. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed protocols, mechanistic insights, and safety considerations.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a privileged structure for the design of kinase inhibitors. The 2H-indazole tautomer, in particular, has been successfully incorporated into a number of approved drugs and clinical candidates. This compound serves as a crucial intermediate in the synthesis of complex, biologically active molecules, leveraging the unique electronic and steric properties conferred by its substitution pattern. Its application extends to the development of treatments for a range of diseases, including viral infections and cancer.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 541539-87-1 | [1] |
| Molecular Formula | C₈H₇ClN₂ | [2] |
| Molecular Weight | 166.61 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | (Predicted) White to off-white solid | N/A |
| Solubility | Soluble in some organic solvents, such as methanol, chloroform, dichloromethane, etc.[2] | N/A |
Spectroscopic Characterization:
While specific spectra for this compound are not widely published, the following are the expected spectroscopic characteristics based on its structure and data from closely related analogues.
-
¹H NMR: Protons on the indazole ring system would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons would appear as a singlet in the upfield region (around δ 4.0 ppm).
-
¹³C NMR: The spectrum would show eight distinct carbon signals, with the aromatic carbons appearing in the downfield region (δ 110-150 ppm) and the methyl carbon appearing in the upfield region (around δ 40 ppm).
-
Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 167.0, corresponding to the protonated molecule.
Synthesis of this compound
The synthesis of this compound can be approached through various strategies common for the preparation of 2H-indazoles. A plausible and efficient route involves the methylation of a 6-chloro-1H-indazole precursor. A detailed, self-validating protocol is outlined below, based on established methodologies for indazole synthesis and alkylation.[3][4][5]
Diagram of the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
This protocol is a composite of established methods and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-chloro-2-fluoro-5-nitrobenzaldehyde
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.
-
Nitration: Slowly add 4-chloro-2-fluorobenzaldehyde to the cooled sulfuric acid, maintaining a low temperature. Subsequently, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.
-
Work-up: After the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.
Step 2: Synthesis of 6-chloro-5-nitro-1H-indazole
-
Reaction Setup: Dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde in a suitable solvent such as ethanol or n-butanol.
-
Cyclization: Add hydrazine hydrate to the solution and reflux the mixture for several hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with a cold solvent and dry to yield 6-chloro-5-nitro-1H-indazole.
Step 3: Synthesis of 6-chloro-2-methyl-5-nitro-2H-indazole
-
Reaction Setup: Suspend 6-chloro-5-nitro-1H-indazole in a suitable solvent like DMF or THF.
-
Methylation: Add a base such as potassium carbonate, followed by a methylating agent (e.g., dimethyl sulfate or methyl iodide). Heat the reaction mixture and monitor its progress by TLC. The regioselectivity of N-alkylation of indazoles is influenced by the reaction conditions.[6]
-
Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to isolate the desired 2-methyl isomer.
Step 4: Synthesis of 6-chloro-2-methyl-2H-indazol-5-amine
-
Reaction Setup: Dissolve 6-chloro-2-methyl-5-nitro-2H-indazole in a solvent such as ethanol or isopropanol.
-
Reduction: Add a reducing agent, for example, sodium borohydride in the presence of a catalyst, or use catalytic hydrogenation (e.g., H₂/Pd-C).[7]
-
Work-up: After the reduction is complete, filter off the catalyst (if used) and concentrate the solvent. Extract the product into an organic solvent, wash with water, dry, and concentrate to obtain 6-chloro-2-methyl-2H-indazol-5-amine.[7]
Step 5: Synthesis of this compound via Deamination
-
Diazotization: Dissolve 6-chloro-2-methyl-2H-indazol-5-amine in an aqueous solution of a non-nucleophilic acid like HCl or H₂SO₄ at 0-5°C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
Deamination (Sandmeyer-type reaction): In a separate flask, prepare a solution of hypophosphorous acid (H₃PO₂). Slowly add the cold diazonium salt solution to the hypophosphorous acid. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.[8][9][10]
-
Work-up: After the evolution of nitrogen gas ceases, extract the product with a suitable organic solvent. Wash the organic layer with a base (e.g., sodium bicarbonate solution), water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of pharmacologically active compounds.[11]
Intermediate for the Antiviral Drug Ensitrelvir
A significant application of a close derivative, this compound-5-amine, is as a key intermediate in the synthesis of Ensitrelvir (S-217622), an oral antiviral agent for the treatment of COVID-19.[7][12] Ensitrelvir is a 3C-like protease (3CLpro) inhibitor, which plays a crucial role in the replication of the SARS-CoV-2 virus. The indazole moiety in the final drug molecule is critical for its binding to the active site of the protease.
Scaffold for Kinase Inhibitors
The 2H-indazole core is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[11] The nitrogen atoms of the indazole ring can form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The 6-chloro and 2-methyl substituents on the indazole ring can be strategically utilized to modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Diagram of Kinase Inhibition by Indazole-based Compounds
Caption: Schematic representation of an indazole-based kinase inhibitor interacting with the ATP-binding pocket.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important heterocyclic compound with significant applications in the pharmaceutical industry. Its role as a key intermediate in the synthesis of the antiviral drug Ensitrelvir highlights its contemporary relevance. Furthermore, its utility as a scaffold for the development of kinase inhibitors underscores its broader potential in drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate further research and innovation in the field of medicinal chemistry.
References
- 1. 2H-INDAZOLE, 6-CHLORO-2-METHYL- | 541539-87-1 [m.chemicalbook.com]
- 2. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. CN115181066B - Synthesis method of this compound-5-amine - Google Patents [patents.google.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. rsc.org [rsc.org]
A Technical Guide to the Spectroscopic Characterization of 6-chloro-2-methyl-2H-indazole
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-chloro-2-methyl-2H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted and comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative data from analogous structures, offering a robust framework for the characterization of this and similar molecules.
Introduction
This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed analysis of the expected spectroscopic signatures of this compound, empowering researchers to confidently identify and characterize this molecule.
The structure of this compound, with the IUPAC numbering convention, is presented below. This numbering is essential for the correct assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the substitution pattern on the indazole ring.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the position of the methyl group on the nitrogen. Based on data for similar 2-substituted indazoles, the following chemical shifts and coupling patterns are predicted.[1][2]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.9 - 8.1 | s | - |
| H-4 | 7.5 - 7.7 | d | ~9.0 |
| H-5 | 7.0 - 7.2 | dd | ~9.0, ~2.0 |
| H-7 | 7.6 - 7.8 | d | ~2.0 |
| N-CH₃ | 4.1 - 4.3 | s | - |
Rationale behind the Predictions:
-
H-3: This proton is on a carbon adjacent to a nitrogen atom in the five-membered ring and is typically observed as a singlet in 2H-indazoles.
-
Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will exhibit characteristic splitting patterns. H-4 is expected to be a doublet due to coupling with H-5. H-5 will appear as a doublet of doublets due to coupling with both H-4 and H-7. H-7 will be a doublet due to meta-coupling with H-5. The electron-withdrawing chlorine at C-6 will influence the chemical shifts of the adjacent protons.
-
N-CH₃: The methyl group attached to the nitrogen is expected to be a sharp singlet in the region of 4.1-4.3 ppm.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are based on the analysis of substituted indazoles.[2][3]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 120 - 125 |
| C-3a | 148 - 152 |
| C-4 | 125 - 130 |
| C-5 | 120 - 125 |
| C-6 | 130 - 135 |
| C-7 | 115 - 120 |
| C-7a | 120 - 125 |
| N-CH₃ | 35 - 40 |
Justification of Assignments:
-
Quaternary Carbons (C-3a, C-6, C-7a): C-3a and C-7a are bridgehead carbons and their chemical shifts are influenced by the fusion of the two rings. The carbon bearing the chlorine atom (C-6) will be significantly deshielded.
-
Aromatic CH Carbons (C-3, C-4, C-5, C-7): The chemical shifts of these carbons are in the typical aromatic region and are influenced by their position relative to the nitrogen atoms and the chlorine substituent.
-
N-CH₃ Carbon: The methyl carbon attached to the nitrogen will appear in the aliphatic region.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, and referencing to the residual solvent peak is crucial.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Perform a standard one-dimensional proton experiment.
-
Set a spectral width of approximately 16 ppm centered around 8 ppm.
-
Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, as well as vibrations of the indazole ring system.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H stretch (N-CH₃) | Medium to Weak |
| 1620 - 1580 | C=C and C=N stretching (ring vibrations) | Medium to Strong |
| 1500 - 1400 | Aromatic ring skeletal vibrations | Medium to Strong |
| 850 - 750 | C-H out-of-plane bending | Strong |
| 750 - 700 | C-Cl stretch | Medium to Strong |
Interpretation of Key Bands:
-
Aromatic and Aliphatic C-H Stretches: The presence of bands above 3000 cm⁻¹ is indicative of the aromatic C-H bonds, while the bands just below 3000 cm⁻¹ correspond to the N-methyl group.
-
Ring Vibrations: The absorptions in the 1620-1400 cm⁻¹ region are characteristic of the stretching vibrations within the indazole ring system.
-
C-H Out-of-Plane Bending: The strong bands in the fingerprint region (below 1000 cm⁻¹) are due to the out-of-plane bending of the aromatic C-H bonds and are diagnostic of the substitution pattern.
-
C-Cl Stretch: A medium to strong absorption is expected for the carbon-chlorine bond.
Experimental Protocol for IR Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Methodology:
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum and Fragmentation
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions. The molecular formula is C₈H₇ClN₂, giving a monoisotopic mass of approximately 166.03 g/mol .[3] Due to the presence of chlorine, an isotopic peak at M+2 with about one-third the intensity of the molecular ion peak is expected.
Predicted Fragmentation Pathway:
Caption: Plausible fragmentation pathways in the mass spectrum.
Key Fragment Ions:
-
m/z 166/168 (M⁺˙): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
-
m/z 151/153 ([M-CH₃]⁺): Loss of the methyl radical from the N-2 position.
-
m/z 138/140 ([M-N₂]⁺˙): Expulsion of a neutral nitrogen molecule, a common fragmentation for nitrogen-containing heterocycles.
-
m/z 131 ([M-Cl]⁺): Loss of the chlorine radical.
-
m/z 124/126 ([M-CH₃-HCN]⁺): Subsequent loss of hydrogen cyanide from the [M-CH₃]⁺ fragment.
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical distribution.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging comparative data from related structures and fundamental spectroscopic principles, this document serves as a valuable resource for the unambiguous identification and structural elucidation of this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality data. As with any analytical endeavor, the combination of these techniques will provide the most definitive structural confirmation.
References
"6-chloro-2-methyl-2H-indazole" molecular structure and formula
An In-Depth Technical Guide to 6-chloro-2-methyl-2H-indazole: Structure, Properties, and Synthesis
Introduction
The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the development of therapeutics targeting a wide range of diseases, including cancer and inflammatory conditions.[3][4] Within this important class of molecules, substituted isomers like this compound represent key building blocks for synthesizing complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, focusing on its molecular structure, physicochemical properties, and synthetic methodologies. As an N-2 methylated isomer, its synthesis and characterization require specific regioselective control, a common challenge in heterocyclic chemistry. This document is intended for researchers, chemists, and drug development professionals who utilize such intermediates in their discovery and development pipelines.
Molecular Identity and Physicochemical Properties
This compound is a distinct isomer within the chloro-methyl-indazole family. The "2H" designation is critical, as it defines the position of the methyl group on the nitrogen atom of the pyrazole ring, distinguishing it from the 1H-indazole tautomer which is often the more thermodynamically stable form.[2] This structural difference significantly influences the molecule's reactivity, electronic distribution, and three-dimensional shape, which are pivotal for its role in subsequent synthetic transformations.
The core physicochemical properties are summarized below for quick reference.
| Identifier | Value | Source(s) |
| Molecular Formula | C₈H₇ClN₂ | [3][5][6][7][8][9] |
| Molecular Weight | 166.61 g/mol | [3][5][8] |
| CAS Number | 541539-87-1 | [5][6][7][8][10] |
| IUPAC Name | 6-chloro-2-methylindazole | [8] |
| SMILES | CN1C=C2C=CC(=CC2=N1)Cl | [6] |
| InChI Key | VMLMCURMWQPXSP-UHFFFAOYSA-N | [6] |
Molecular Structure Analysis
The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The key distinguishing features are the chlorine atom at position 6 of the benzene ring and the methyl group at position 2 of the pyrazole ring.
Caption: Molecular structure of this compound.
General Synthesis Methodology
The synthesis of 2-substituted-2H-indazoles often requires strategies that favor alkylation or arylation at the N-2 position over the N-1 position. One common and effective approach involves a copper-catalyzed three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide.[1] This method is advantageous as it constructs the heterocyclic core in a single pot.
For this compound, the synthesis would logically start from 2-bromo-4-chlorobenzaldehyde and methylamine.
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
-
Reaction Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 2-bromo-4-chlorobenzaldehyde (1.0 eq), copper(I) oxide (Cu₂O, 0.1 eq), and sodium azide (NaN₃, 1.5 eq).
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., PEG 300 or DMSO).[1][11] To this suspension, add methylamine (CH₃NH₂, 1.2 eq) as a solution in THF or ethanol.
-
Reaction Execution: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: The copper catalyst is crucial for facilitating the key C-N and N-N bond formations that lead to the indazole ring system.[1] The elevated temperature provides the necessary activation energy for the cyclization cascade.
-
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
-
Self-Validating System: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the regioselectivity of the methylation at the N-2 position and confirm the molecular weight.
-
Caption: Workflow for the synthesis of this compound.
Structural Elucidation via Spectroscopy
Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, a hypothetical but structurally consistent dataset is presented below based on known chemical shift principles for indazole derivatives.[12][13][14]
| Technique | Expected Data & Interpretation |
| ¹H NMR | δ (ppm): ~8.2 (s, 1H, H3), ~7.7 (d, 1H, H7), ~7.6 (s, 1H, H5), ~7.1 (d, 1H, H4), ~4.2 (s, 3H, N-CH₃). Interpretation: The singlet around 8.2 ppm is characteristic of the H3 proton in 2H-indazoles. The aromatic protons would appear as distinct signals reflecting their coupling patterns. The sharp singlet around 4.2 ppm confirms the N-methyl group. |
| ¹³C NMR | δ (ppm): ~150 (C7a), ~135 (C6), ~125 (C3), ~123 (C5), ~122 (C3a), ~120 (C4), ~118 (C7), ~35 (N-CH₃). Interpretation: The spectrum would show 8 distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the chlorine substituent and the heterocyclic ring. The aliphatic carbon of the methyl group would appear significantly upfield. |
| Mass Spec (MS) | m/z: 166.03 (M⁺), 168.03 (M+2⁺). Interpretation: The molecular ion peak at m/z 166 corresponds to the molecular formula C₈H₇³⁵ClN₂. The presence of a significant M+2 peak at m/z 168 with approximately one-third the intensity of the M⁺ peak is the characteristic isotopic signature of a molecule containing one chlorine atom. |
| IR Spectroscopy | ν (cm⁻¹): ~3050-3100 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620, 1500 (C=C and C=N ring stretches), ~800-850 (C-Cl stretch). Interpretation: The spectrum would confirm the presence of both aromatic and aliphatic C-H bonds, the heterocyclic ring system, and the carbon-chlorine bond. |
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[3]
-
Kinase Inhibitors: The indazole core is a well-established scaffold for kinase inhibitors used in oncology and immunology. This intermediate provides a foundation that can be further functionalized to achieve potent and selective inhibition of specific kinases.[3]
-
Pharmaceutical Synthesis: It serves as a precursor for compounds like Ensitrelvir, a potential therapeutic agent, highlighting its relevance in contemporary drug discovery.[15]
-
Agrochemical Research: The structural motifs present in this molecule are also explored in the development of novel pesticides and herbicides.[3]
Conclusion
This compound is a valuable heterocyclic building block with a well-defined molecular structure and distinct chemical properties. Its synthesis, while requiring careful regiochemical control, can be achieved through established modern synthetic methods like copper-catalyzed multicomponent reactions. The structural integrity of the final product is rigorously confirmed by a suite of spectroscopic techniques. For professionals in drug discovery and chemical synthesis, a thorough understanding of this intermediate's properties and synthesis is essential for its effective application in the creation of novel and impactful chemical entities.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. This compound [myskinrecipes.com]
- 4. ijsdr.org [ijsdr.org]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. This compound;541539-87-1 [abichem.com]
- 8. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2H-INDAZOLE, 6-CHLORO-2-METHYL- | 541539-87-1 [m.chemicalbook.com]
- 10. 2abiotech.net [2abiotech.net]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
- 12. wiley-vch.de [wiley-vch.de]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. CN115181066B - Synthesis method of this compound-5-amine - Google Patents [patents.google.com]
A Comprehensive Guide to the Synthesis of 6-chloro-2-methyl-2H-indazole via Reductive Cyclization of 4-chloro-2-nitrobenzyl Halide
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation, which often yields difficult-to-separate mixtures of N-1 and N-2 isomers.[3] This guide provides an in-depth, field-proven methodology for the directed synthesis of 6-chloro-2-methyl-2H-indazole, a specific N-2 substituted isomer. The described pathway circumvents the common regioselectivity issues by constructing the heterocyclic ring from a 4-chloro-2-nitrobenzyl halide precursor and methylhydrazine. This approach leverages an intramolecular reductive cyclization, a robust and efficient method for forming the indazole core with a pre-determined substitution pattern. This document details the mechanistic rationale, provides step-by-step experimental protocols, and offers insights into process optimization for researchers in drug discovery and chemical development.
Introduction and Strategic Overview
The synthesis of specifically substituted indazoles is of paramount importance for the development of novel pharmaceuticals.[4] The biological activity of indazole-based compounds is often critically dependent on the substitution pattern on the pyrazole ring, particularly the position of the N-alkyl group. Traditional methods involving the alkylation of a pre-formed 1H-indazole ring with an alkyl halide frequently result in a mixture of N-1 and N-2 isomers.[1][5] The ratio of these isomers is highly sensitive to factors such as the choice of base, solvent, and the electronic properties of substituents on the indazole ring, complicating purification and reducing the overall yield of the desired product.[3][6]
To overcome this significant hurdle, this guide outlines a more elegant and direct strategy: the construction of the indazole ring with the N-2 methyl group already in place. This is achieved by reacting a suitable ortho-nitrobenzyl halide with methylhydrazine. The reaction proceeds through a nucleophilic substitution followed by an intramolecular reductive cyclization, a process conceptually related to the Davis-Beirut reaction.[2] This method not only ensures absolute regiocontrol, yielding exclusively the 2-methyl-2H-indazole isomer, but also utilizes readily accessible starting materials.
Overall Synthetic Pathway
The synthesis is a two-stage process beginning with the preparation of the key starting material, 4-chloro-2-nitrobenzyl bromide, followed by its conversion to the target indazole.
Caption: Overall two-stage synthetic route.
Mechanistic Rationale and Causality
The core of this synthetic strategy lies in the intramolecular reductive cyclization of an N-(4-chloro-2-nitrobenzyl)-N'-methylhydrazine intermediate. This approach is deliberately chosen to bypass the N-1/N-2 regioselectivity problem inherent in post-synthesis alkylation.
Step A: Synthesis of 4-chloro-2-nitrobenzyl bromide
The benzyl halide is a crucial electrophile for the subsequent reaction. While commercially available, it can be readily synthesized from the corresponding benzyl alcohol. The use of phosphorus tribromide (PBr₃) is a standard and effective method for converting primary alcohols to bromides with minimal side reactions.[7] The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. Maintaining a low temperature during the addition of PBr₃ is critical to control the exothermic reaction and prevent degradation of the starting material.[7]
Step B: Formation of this compound
This transformation is the key step and involves two distinct mechanistic events within a one-pot procedure:
-
Nucleophilic Substitution: Methylhydrazine acts as a nucleophile, displacing the bromide from the benzylic position of 4-chloro-2-nitrobenzyl bromide. The terminal, less sterically hindered nitrogen of methylhydrazine is the primary nucleophilic site, leading to the formation of the N-(4-chloro-2-nitrobenzyl)-N'-methylhydrazine intermediate.
-
Reductive Cyclization (Davis-Beirut Type Reaction): In the presence of a base, such as potassium hydroxide, the cyclization is initiated.[2] The mechanism is believed to proceed via the reduction of the nitro group. The base facilitates the deprotonation and subsequent elimination/condensation steps. While various reducing agents can be used in similar reactions, in this base-promoted pathway, the reaction can proceed through intermediates where the nitro group is partially reduced to a nitroso or hydroxylamine species.[8] The internal nucleophilic attack from the hydrazine nitrogen onto the activated nitro-group derivative, followed by dehydration and aromatization, leads to the stable 2H-indazole ring system.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Biological Activity of 6-chloro-2-methyl-2H-indazole Derivatives
Abstract
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Among its various isomeric forms, the 2H-indazole tautomer has garnered significant interest for its unique electronic and steric properties, which are often exploited in the design of targeted therapeutics.[2][4] This technical guide focuses specifically on the 6-chloro-2-methyl-2H-indazole core, a key synthetic intermediate and structural motif in the development of next-generation pharmaceuticals.[5] We will dissect the synthetic rationale for its construction, explore its primary biological applications as a precursor for potent kinase inhibitors, and delve into the experimental methodologies required to validate its activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Indazole Scaffold: A Tale of Two Tautomers
Indazoles are bicyclic aromatic heterocycles comprising a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is frequently utilized in drug design.[1][2] The strategic placement of the N2-substituent allows for the modulation of the molecule's three-dimensional conformation and electronic distribution, providing a powerful tool for optimizing interactions with biological targets.
The indazole scaffold is a known bioisostere of purine, particularly adenine. This mimicry allows indazole-containing molecules to compete with ATP for binding to the active site of protein kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases.[2][6] Consequently, a vast number of indazole derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][3][4]
The this compound Moiety: A Privileged Core
The this compound structure (C₈H₇ClN₂) is not merely an arbitrary arrangement of atoms; each substituent is chosen for a specific purpose in drug design.[7]
-
2H-indazole Core: As mentioned, this configuration is crucial for orienting other functional groups and establishing key binding interactions.
-
N2-Methyl Group: The small, lipophilic methyl group serves to block the N2 position, preventing tautomerization and providing a fixed substitution vector. This ensures a consistent and predictable binding mode with the target protein.
-
C6-Chloro Substituent: The electron-withdrawing chlorine atom at the 6-position significantly alters the electronic properties of the benzene ring. This can enhance binding affinity through halogen bonding or other electrostatic interactions within a protein's active site. It also provides a chemically stable handle that can influence the molecule's metabolic profile.
This specific combination of features makes this compound a highly valuable intermediate in the synthesis of complex, biologically active molecules, particularly kinase inhibitors.[5]
Synthesis Strategies and Workflow
The regioselective synthesis of 2H-indazoles, especially with specific substitution patterns, requires careful methodological consideration. One common and effective approach involves the reductive cyclization of an ortho-nitrobenzylidene amine intermediate. This strategy offers high yields and excellent control over the final substitution pattern.
Caption: General synthetic workflow for producing this compound derivatives.
The causality behind this workflow is rooted in efficiency and selectivity. The initial condensation (Step 1) is a robust Schiff base formation. The critical step is the reductive cyclization (Step 2). Using a phosphite-based reducing agent like triethyl phosphite is often preferred as it deoxygenates the nitro group, facilitating a concerted cyclization to form the N-N bond of the indazole ring, selectively yielding the 2H isomer. This avoids the use of more toxic or expensive heavy metal catalysts for this specific transformation.[3] The final functionalization step (Step 3) leverages well-established cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).
Key Biological Activities and Therapeutic Targets
While derivatives can exhibit a range of activities, the primary therapeutic application stemming from the this compound scaffold is in the domain of oncology via kinase inhibition.
Anticancer Activity: Potent Kinase Inhibition
Protein kinases are essential regulators of cellular signaling pathways that control cell growth, proliferation, and survival. In many cancers, these kinases are mutated or overexpressed, leading to uncontrolled cell division.[6] Indazole derivatives, by mimicking ATP, can block the kinase active site and shut down these aberrant signals.
Caption: Indazole derivatives act as ATP-competitive kinase inhibitors, blocking downstream signaling.
The this compound scaffold is an ideal starting point for synthesizing inhibitors against various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Glycogen Synthase Kinase 3 (GSK-3).[6] The final biological activity is determined by the substituents added to the core scaffold, typically at the C3 or C5 positions.
Antimicrobial and Anti-inflammatory Potential
Beyond oncology, 2H-indazole derivatives have demonstrated promising activity as antimicrobial and anti-inflammatory agents.[4][8][9]
-
Antimicrobial: Some indazole derivatives function by inhibiting essential bacterial enzymes like DNA gyrase.[8]
-
Anti-inflammatory: The mechanism often involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins.[8][9]
While less explored for the specific this compound core, these activities represent viable secondary avenues for drug discovery programs.
Experimental Protocols & Methodologies
To ensure scientific integrity, all described protocols must be self-validating systems, including appropriate controls and clear endpoints.
Protocol: Synthesis of 3-(4-methoxyphenyl)-6-chloro-2-methyl-2H-indazole
This protocol provides a representative example of a Suzuki coupling reaction to functionalize the core scaffold, a common strategy in medicinal chemistry.
Materials:
-
3-bromo-6-chloro-2-methyl-2H-indazole (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-6-chloro-2-methyl-2H-indazole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with argon gas three times. Causality: This inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours under argon. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol: In Vitro Cell Proliferation Assay (MTS Assay)
This assay determines the cytotoxic or cytostatic effect of a synthesized derivative on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)[10]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized indazole derivative, dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the indazole derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%. Causality: High concentrations of DMSO are toxic to cells; maintaining a low, consistent level is essential for a valid experiment.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours, or until a distinct color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Data Summary and Structure-Activity Relationships (SAR)
The data generated from screening a library of derivatives built upon the this compound scaffold allows for the elucidation of SAR.
| Compound ID | R₁ (at C3) | R₂ (at C5) | Kinase Target | IC₅₀ (nM) |
| REF-01 | H | H | FGFR1 | >10,000 |
| DERIV-01 | 4-methoxyphenyl | H | FGFR1 | 150 |
| DERIV-02 | 3,5-dimethoxyphenyl | H | FGFR1 | 35 |
| DERIV-03 | 4-aminophenyl | H | FGFR1 | 98 |
| DERIV-04 | 3,5-dimethoxyphenyl | -CONH₂ | FGFR1 | 15 |
Table: Representative SAR data for hypothetical derivatives. The IC₅₀ values illustrate the impact of substitutions on biological activity.
Caption: Key SAR points for optimizing the this compound scaffold.
From this representative data, we can infer that substitution at the C3 position with electron-rich aromatic rings is critical for potent FGFR1 inhibition. Further modification at the C5 position with groups capable of hydrogen bonding, such as a carboxamide, can further enhance activity, likely by engaging with additional amino acid residues in the kinase active site.
Future Directions and Conclusion
The this compound scaffold is a validated and highly promising starting point for the development of targeted therapeutics. Its synthetic tractability and favorable electronic properties make it an asset in modern drug discovery. Future research should focus on:
-
Exploring Novel Substitutions: Utilizing advanced synthetic methods to install diverse and unique functional groups at the C3, C5, and C7 positions to probe new regions of chemical space.
-
Expanding Target Scope: Screening derivatives against a wider panel of kinases and other enzyme classes to identify novel therapeutic applications.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to improve metabolic stability, oral bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of 6-chloro-2-methyl-2H-indazole in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Ascendancy of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as a bioisostere for native purine bases, have cemented its role in the design of a multitude of biologically active agents.[1] Among the various substituted indazoles, the 6-chloro-2-methyl-2H-indazole moiety has garnered significant attention as a versatile building block, particularly in the development of kinase inhibitors for oncology.[2] This technical guide provides a comprehensive overview of the synthesis, key properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a building block is paramount for its successful incorporation into drug candidates. The key computed properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | [3] |
| Molecular Weight | 166.61 g/mol | [3] |
| CAS Number | 541539-87-1 | [3] |
| LogP (calculated) | 2.6 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 0 | [3] |
The 2H-indazole tautomer is generally considered the kinetically favored product in alkylation reactions of unsubstituted indazoles, while the 1H-tautomer is thermodynamically more stable.[4] The strategic placement of the methyl group at the N2 position in this compound locks the molecule in this specific tautomeric form, which can have profound implications for its interaction with biological targets. The chlorine atom at the 6-position provides a key point for modulating electronic properties and can engage in halogen bonding or occupy hydrophobic pockets within a protein's active site.
Strategic Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, primarily involving the formation of the indazole core followed by regioselective methylation. While a direct, one-pot synthesis is not widely reported, a logical and adaptable pathway can be constructed from established methodologies for related analogues.
Workflow for the Synthesis of this compound
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of 6-chloro-2-methyl-2H-indazole
Abstract
This technical guide provides a comprehensive overview of the discovery and synthetic history of 6-chloro-2-methyl-2H-indazole, a heterocyclic compound of significant interest in modern medicinal chemistry. While a singular "discovery" of this molecule is not prominently documented, its history is intrinsically linked to the broader evolution of synthetic methodologies for the indazole core. This guide will trace the foundational synthetic strategies that enabled the eventual synthesis of this specific isomer and explore the modern, efficient routes that have made it a valuable building block in contemporary drug discovery. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols for historical and modern syntheses, and present comparative data to illustrate the progression of synthetic efficiency. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemical lineage and practical synthesis of this important molecule.
Introduction: The Indazole Core and Its Significance
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of pharmacologically active agents. The indazole nucleus is present in drugs developed for oncology, inflammation, and infectious diseases.[1]
The specific substitution pattern of this compound imparts unique physicochemical properties that are highly desirable in drug candidates. The chlorine atom at the 6-position can modulate metabolic stability and receptor binding affinity, while the N2-methylation establishes a specific regioisomer that can be crucial for biological activity.
Foundational Syntheses: Paving the Way for Substituted Indazoles
The story of this compound begins with the pioneering work on the synthesis of the parent indazole ring system.
The Fischer Indazole Synthesis
In the late 19th century, Emil Fischer laid the groundwork for indazole chemistry. While more famous for his Fischer indole synthesis, his work on hydrazines was pivotal.[2][3] The conceptual basis of his work, involving the cyclization of substituted phenylhydrazines, was a critical first step.
The Jacobson Indazole Synthesis
A significant advancement came with the Jacobson indazole synthesis, which involves the diazotization of o-toluidine derivatives followed by an intramolecular cyclization. This method provided a more direct route to the indazole core.
Experimental Protocol: Jacobson Synthesis of Indazole
-
Acetylation: o-Toluidine is acetylated by reacting with a mixture of glacial acetic acid and acetic anhydride. The reaction is exothermic and requires cooling.[4]
-
Nitrosation: The acetylated product is then nitrosated by passing nitrous gases (generated from the reaction of sodium nitrite with a strong acid) through the solution at low temperatures (1-4°C).[4]
-
Cyclization and Hydrolysis: The resulting N-nitroso compound is then decomposed by heating, leading to cyclization and formation of the indazole ring. The acetyl group is hydrolyzed during this step.[4]
-
Isolation: The indazole is extracted from the reaction mixture with acid and then precipitated by the addition of a base.[4]
This classical approach, while foundational, often resulted in low yields and lacked regiocontrol for substituted indazoles.
The Challenge of Regioselectivity: Synthesizing the 2H-Indazole Isomer
Indazole exists in two stable tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[5] Consequently, direct alkylation of an indazole often yields a mixture of N1 and N2-alkylated products, with the N1 isomer frequently predominating.[6][7] The synthesis of a specific N2-substituted indazole like this compound, therefore, requires synthetic strategies that favor the formation of the less stable isomer.
Historical Synthetic Pathways to this compound: A Plausible Reconstruction
Given the lack of a singular "discovery" paper, we can reconstruct plausible historical routes to this compound based on the established chemistry of the time. A common strategy would involve the synthesis of the 6-chloro-1H-indazole precursor followed by a regioselective methylation.
Synthesis of 6-chloro-1H-indazole
The synthesis of 6-chloro-1H-indazole can be achieved through various methods, including the Jacobson synthesis starting from 4-chloro-2-methylaniline or via the cyclization of a substituted o-toluidine.[8]
Regioselective N-Methylation: A Historical Hurdle
The methylation of 6-chloro-1H-indazole with a standard methylating agent like methyl iodide under basic conditions would likely produce a mixture of 1-methyl and 2-methyl isomers, necessitating challenging chromatographic separation.[9] The regioselectivity of indazole alkylation is influenced by a variety of factors including the solvent, base, and the nature of the electrophile.[7]
Table 1: Regioselectivity of Indazole Alkylation
| Alkylating Agent | Base/Solvent | Predominant Isomer | Reference |
| Methyl Iodide | K₂CO₃/DMF | Mixture of N1 and N2 | [9] |
| Diazomethane | BF₃·Et₂O | N1 | [9] |
| Methyl 2,2,2-trichloroacetimidate | Acidic conditions | N2 | [9] |
Modern Synthetic Methodologies: Enabling Efficient Access
The demand for specifically substituted 2H-indazoles in drug discovery has spurred the development of more efficient and regioselective synthetic methods.
The Davis-Beirut Reaction
A significant breakthrough in the synthesis of 2H-indazoles is the Davis-Beirut reaction. This method involves the reaction of an o-nitrobenzaldehyde with a primary amine to form an intermediate imine, which then undergoes a base-catalyzed reductive cyclization to afford the 2H-indazole.[10][11][12][13]
Experimental Protocol: A Generalized Davis-Beirut Synthesis of a 2-substituted-2H-indazole
-
Imine Formation: An o-nitrobenzaldehyde is reacted with a primary amine (e.g., methylamine for the synthesis of a 2-methyl-2H-indazole) in a suitable solvent to form the corresponding imine.
-
Reductive Cyclization: The imine is then treated with a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), in an anhydrous solvent like THF at room temperature.[10] The reaction proceeds through a proposed o-nitrosobenzylidine imine intermediate.[10]
-
Work-up and Purification: The reaction mixture is worked up by extraction and purified by column chromatography to yield the desired 2H-indazole.
The Cadogan Reaction
The Cadogan reaction is another powerful method for synthesizing 2H-indazoles. It involves the reductive cyclization of o-nitrobenzylidene anilines using a phosphine reagent, such as triethyl phosphite, typically at elevated temperatures.[14][15][16] This reaction is believed to proceed through a nitrene intermediate.[14]
A Modern Synthetic Approach to this compound
A contemporary and efficient synthesis of this compound would likely employ a variation of the Davis-Beirut or Cadogan reactions, starting from 4-chloro-2-nitrobenzaldehyde and methylamine.
Hypothetical Modern Synthesis Protocol
-
Starting Material: 4-chloro-2-nitrobenzaldehyde.
-
Imine Formation: Condensation with methylamine in a suitable solvent.
-
Reductive Cyclization: Treatment with a reducing agent and a catalyst system that favors the formation of the 2H-indazole isomer. For example, a modified Cadogan reaction at milder temperatures or a Davis-Beirut protocol.
-
Purification: Purification via column chromatography to yield pure this compound.
Physicochemical and Spectroscopic Data
CAS Number: 541539-87-1
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Typically in the range of 60-70°C (literature values may vary) |
| Solubility | Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate |
Spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) would be required for definitive structural confirmation and is typically provided in certificates of analysis from commercial suppliers or in detailed experimental sections of publications utilizing this compound.
Conclusion: From Obscurity to a Key Building Block
The history of this compound is a testament to the advancement of organic synthesis. While its initial synthesis may not be a celebrated discovery, its emergence as a key intermediate in modern pharmaceutical research highlights the enduring importance of foundational synthetic methodologies and the continuous innovation in the field. The development of regioselective reactions like the Davis-Beirut and Cadogan cyclizations has transformed what was once a synthetic challenge into a routine preparation, enabling the exploration of this privileged scaffold in the quest for new therapeutics. This guide has aimed to provide a comprehensive understanding of this journey, from the classical roots of indazole chemistry to the efficient and elegant solutions of the modern era.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Emil Fischer - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions [escholarship.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-chloro-2-methyl-2H-indazole for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-chloro-2-methyl-2H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, characterization, and potential applications, particularly in the realm of kinase inhibition for drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel molecular scaffolds.
Introduction: The Indazole Scaffold as a Privileged Structure
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity.[2][3] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical properties and biological activity.
Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5] A significant number of indazole-containing compounds have been investigated and developed as potent kinase inhibitors, with some achieving clinical success in oncology.[4][6] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold can effectively mimic the hinge-binding region of ATP in the kinase active site, providing a strong foundation for the development of selective and potent inhibitors.[7]
This compound is a specific derivative within this important class of compounds. Its substitution pattern, with a chlorine atom at the 6-position and a methyl group at the 2-position of the indazole ring, suggests its potential as a valuable intermediate and a candidate for biological screening, particularly in the context of kinase inhibitor development.[8] This guide aims to consolidate the available information and provide a practical resource for the synthesis, characterization, and potential application of this molecule.
Synthesis of this compound
The synthesis of 2-substituted-2H-indazoles can be approached through various strategies, with the N-alkylation of a pre-formed 1H-indazole ring being a common and effective method.[9][10] The regioselectivity of the alkylation (N1 vs. N2) is a critical consideration and can be influenced by the reaction conditions and the nature of the substituents on the indazole ring.[11]
Proposed Synthetic Pathway
A plausible and efficient route to this compound involves the direct methylation of 6-chloro-1H-indazole. The choice of methylating agent and reaction conditions is crucial to favor the formation of the desired N2-isomer. While methylation of indazoles can sometimes lead to a mixture of N1 and N2 products, certain conditions can enhance the yield of the kinetically favored 2-methyl derivative.[11][12]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from Literature)
The following is a representative, step-by-step protocol for the methylation of a substituted indazole, adapted from established methodologies for similar transformations.[11][12] This protocol should be optimized for the specific substrate, 6-chloro-1H-indazole.
Materials:
-
6-chloro-1H-indazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloro-1H-indazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time may vary but is typically in the range of 2-6 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers and obtain pure this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.[13]
| Property | Value |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| CAS Number | 541539-87-1 |
| Appearance | Expected to be a solid at room temperature |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the known spectral data of structurally similar compounds, we can predict the key spectroscopic features.[14][15][16]
Predicted ¹H and ¹³C NMR Data
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related indazole derivatives and general principles of NMR spectroscopy.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | s | 1H | H3 |
| ~7.6-7.7 | d | 1H | H7 |
| ~7.4-7.5 | s | 1H | H5 |
| ~7.0-7.1 | dd | 1H | H4 |
| ~4.1-4.3 | s | 3H | N-CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~148-150 | C7a |
| ~130-132 | C3 |
| ~128-130 | C6 |
| ~122-124 | C3a |
| ~120-122 | C5 |
| ~118-120 | C4 |
| ~110-112 | C7 |
| ~38-40 | N-CH₃ |
Mass Spectrometry and IR Spectroscopy
-
Mass Spectrometry (MS): In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 167.0, with a characteristic isotopic pattern for the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic C-H stretching vibrations of the aromatic and methyl groups, C=C and C=N stretching vibrations of the indazole ring, and a C-Cl stretching vibration.
Applications in Drug Discovery and Research
The primary interest in this compound stems from its potential as a scaffold for the development of kinase inhibitors.[4][5] The indazole core is a well-established pharmacophore that can effectively target the ATP-binding site of various kinases.
Kinase Inhibitor Development
The structure-activity relationship (SAR) studies of numerous indazole-based kinase inhibitors have shown that substitutions at various positions of the indazole ring can significantly influence potency and selectivity.[8][17][18] The 6-chloro substitution on the benzene ring can modulate the electronic properties and lipophilicity of the molecule, potentially leading to favorable interactions within the kinase active site. The 2-methyl group on the pyrazole ring directs the geometry of the molecule and can influence its binding mode.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Chloro-1-methyl-1H-indazole(1210781-03-5) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 6-Chloro-2-methyl-2H-indazole Analogs as Modulators of Critical Disease Pathways
Abstract: The indazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of targeted therapeutics. This guide provides an in-depth technical analysis of 6-chloro-2-methyl-2H-indazole and its analogs, a chemical class with profound implications for drug discovery. We will dissect the therapeutic landscape for these compounds, moving from a primary, highly specific antiviral target to a broader examination of their potent kinase inhibitory activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of mechanistic insights, actionable experimental protocols, and a forward-looking perspective on the therapeutic applications of this versatile chemical scaffold.
Section 1: The Emergence of a Privileged Scaffold: The 2H-Indazole Core
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a key feature in a multitude of biologically active compounds.[1] The specific substitution pattern of this compound confers distinct physicochemical properties that have proven critical for potent and selective interactions with biological targets. This guide will explore these interactions in detail, beginning with a recently identified and highly significant target.
Section 2: Primary Target Spotlight: SARS-CoV-2 3CL Protease (Mpro)
A landmark application of the this compound scaffold is its central role in the development of Ensitrelvir (S-217622) , a noncovalent, orally bioavailable inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro). This viral enzyme is essential for processing viral polyproteins, making it a prime target for antiviral therapy.
Mechanism of Action and Structural Basis of Inhibition
The development of Ensitrelvir demonstrated the critical contribution of the this compound moiety. This fragment serves as the P1' ligand, fitting snugly into the S1' pocket of the Mpro active site. X-ray crystallography has revealed that it forms a crucial hydrogen bond with the main-chain NH of Thr26 and establishes hydrophobic contacts with Met49. The introduction of this specific indazole analog resulted in a 90-fold improvement in enzymatic inhibitory activity during the lead optimization process.
Quantitative Potency of Ensitrelvir
The optimized compound exhibits potent activity at both the enzymatic and cellular levels.
| Compound | Target | Assay Type | IC50 | EC50 |
| Ensitrelvir (S-217622) | SARS-CoV-2 3CLpro | Enzymatic | 13 nM | - |
| Ensitrelvir (S-217622) | SARS-CoV-2 | Antiviral (Cell-based) | - | 370 nM |
Experimental Workflow: Characterizing Mpro Inhibitors
The evaluation of potential Mpro inhibitors relies on a robust and reproducible experimental cascade.
Caption: Workflow for the evaluation of this compound analogs as Mpro inhibitors.
Detailed Protocol: FRET-Based Mpro Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 3CLpro.[2][3][4]
Materials:
-
Recombinant SARS-CoV-2 3CL Protease (Mpro)
-
FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3
-
Test compounds (dissolved in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound analog in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the Mpro enzyme to a final concentration of 0.2-0.4 µM in the assay buffer. Add 10 µL of the diluted enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the FRET substrate in the assay buffer to a final concentration of 5-20 µM. Add 10 µL of the substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for 15-30 minutes using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
Data Analysis: Determine the initial reaction velocity (slope) for each concentration of the inhibitor. Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Section 3: Broad-Spectrum Activity: Indazole Analogs as Kinase Inhibitors
Beyond their antiviral potential, indazole derivatives are widely recognized as a "privileged scaffold" for the development of protein kinase inhibitors.[5] Dysregulation of kinase signaling is a hallmark of cancer and inflammatory diseases, making this target class highly valuable. Analogs of the this compound core are promising candidates for inhibiting several key kinase families.
Target Family 1: Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a receptor tyrosine kinase that plays a central role in this process.[6] Indazole-based compounds, such as Axitinib and Pazopanib, are FDA-approved drugs that target VEGFR. Numerous studies have demonstrated that indazole derivatives are potent inhibitors of VEGFR-2.[7][8]
VEGFR-2 Signaling Pathway and Inhibition
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition by indazole analogs.
Target Family 2: Mitogen-Activated Protein Kinases (MAPK)
The MAPK/ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to regulate gene expression, proliferation, and survival.[9][10] Mutations in this pathway (e.g., in BRAF or RAS) are common in many cancers, making downstream kinases like ERK attractive targets. Indazole amides have been identified as potent inhibitors of ERK1/2.[11] Additionally, other MAPK family members like p38, which are involved in inflammation, are also targeted by indazole-based inhibitors.[12]
Inhibitory Potency of Indazole Analogs Against Various Kinases
| Compound Class | Target Kinase | Representative IC50 | Reference |
| Indazole Derivative | VEGFR-2 | 1.24 nM | [8] |
| Indazole-based | VEGFR-2 | 25 nM | [13] |
| Indazole Amide | ERK2 | 33.8 nM | [14] |
| Thiophene-Indazole | p38α | Selective, sub-µM | [15] |
| Indazole-based | CDK9 | 7.13 nM | [16] |
Note: IC50 values are context-dependent and may vary based on assay conditions. This table is for comparative purposes.
Experimental Workflow: Characterizing Kinase Inhibitors
A tiered approach is essential for identifying and characterizing novel kinase inhibitors.
Caption: General workflow for the evaluation of indazole analogs as protein kinase inhibitors.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of an inhibitor against a specific protein kinase by measuring ADP production.[17]
Materials:
-
Purified, active kinase of interest (e.g., VEGFR-2, ERK2)
-
Specific peptide substrate for the kinase
-
ATP (at Km concentration for the kinase, if known)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Serially dilute the test compound in DMSO. Add 50 nL of each concentration to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Kinase/Inhibitor Pre-incubation: Add 5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (prepared in Kinase Assay Buffer) to each well to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Detailed Protocol: MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[18][19]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the indazole analog in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting viability against the logarithm of the compound concentration.
Section 4: Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly versatile and potent class of molecules with demonstrated therapeutic potential. The success of Ensitrelvir has validated this scaffold's utility in designing highly specific protease inhibitors. Concurrently, a large body of evidence supports the continued development of related analogs as inhibitors of key protein kinases implicated in oncology and inflammatory diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Expansion: Systematically exploring substitutions at other positions of the indazole ring to optimize potency and selectivity against specific kinase targets.
-
Kinome-wide Selectivity Profiling: Comprehensive screening of lead compounds to fully understand their on- and off-target activities, which is critical for predicting clinical efficacy and potential side effects.
-
Development of Covalent Inhibitors: Exploring the incorporation of reactive moieties to develop covalent inhibitors, which can offer increased potency and duration of action for certain targets.
-
Combination Therapies: Investigating the synergistic effects of indazole-based kinase inhibitors with other targeted agents or standard-of-care chemotherapies.
The foundational knowledge and experimental frameworks presented in this guide provide a robust starting point for researchers aiming to harness the therapeutic potential of this remarkable chemical scaffold.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. atcc.org [atcc.org]
Methodological & Application
Synthesis of "6-chloro-2-methyl-2H-indazole-5-amine" from "6-chloro-2-methyl-2H-indazole"
Introduction
6-chloro-2-methyl-2H-indazole-5-amine is a critical building block in modern medicinal chemistry. Its structure is a key component in the synthesis of advanced pharmaceutical agents, most notably as an intermediate for the antiviral drug Ensitrelvir, which has been investigated for the treatment of novel coronaviruses.[1] The efficient and scalable synthesis of this indazole derivative is therefore of significant interest to researchers in drug discovery and development.
This application note provides a detailed, two-step protocol for the synthesis of this compound-5-amine, commencing from the commercially available this compound. The synthetic route involves an initial electrophilic nitration to introduce a nitro group at the C5 position, followed by a robust reduction of the nitro intermediate to yield the desired primary amine. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Overall Synthetic Scheme
The synthesis is a sequential two-step process:
-
Nitration: Electrophilic aromatic substitution on this compound to form the intermediate, 6-chloro-2-methyl-5-nitro-2H-indazole.
-
Reduction: Conversion of the nitro group on the intermediate to a primary amine, yielding the final product.
Figure 1: Overall workflow for the synthesis of this compound-5-amine.
Part 1: Electrophilic Nitration of this compound
Principle and Rationale
The first step is the regioselective nitration of the indazole ring system. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The existing substituents on the benzene portion of the indazole ring direct the position of the incoming nitro group. The chloro and alkylated pyrazole ring substituents direct the electrophile to the C5 position. Strict temperature control is paramount during this step to prevent over-nitration and the formation of unwanted byproducts. The choice of a strong acid medium ensures the efficient generation of the necessary nitronium ion.[2]
Protocol: Synthesis of 6-chloro-2-methyl-5-nitro-2H-indazole
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
-
Ice-water bath
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed ice and deionized water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a pre-dried three-neck flask, carefully add this compound (1.0 eq). Place the flask in an ice-water bath and cool the contents to 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the starting material) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until the starting material is fully dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid in a separate cooled flask. Transfer this mixture to the dropping funnel.
-
Controlled Addition: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Critically, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A runaway exothermic reaction can be dangerous and lead to undesired products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Allow the ice to melt. The resulting acidic slurry should be neutralized carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-chloro-2-methyl-5-nitro-2H-indazole.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure nitro-intermediate as a solid.
Safety Note: Handle concentrated nitric and sulfuric acids with extreme caution inside a fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The addition of the reaction mixture to ice and subsequent neutralization are highly exothermic and must be performed slowly.
Part 2: Reduction of 6-chloro-2-methyl-5-nitro-2H-indazole
Principle and Rationale
The second step involves the reduction of the aromatic nitro group to a primary amine. While various methods exist, such as catalytic hydrogenation[3][4], using a metal/acid system is a highly effective and scalable alternative. This protocol utilizes zinc powder in the presence of acetic acid and triethylamine.[1] Zinc acts as the electron donor, and the acidic medium provides the necessary protons for the reduction. Triethylamine is added to modulate the acidity and facilitate the reaction. This method is often preferred for its efficiency and avoidance of high-pressure hydrogenation equipment.[1]
Protocol: Synthesis of this compound-5-amine
Materials and Equipment:
-
Round-bottom flask with magnetic stirrer and condenser
-
Water bath or heating mantle
-
6-chloro-2-methyl-5-nitro-2H-indazole (from Part 1)
-
Tetrahydrofuran (THF)
-
Acetic Acid (AcOH)
-
Triethylamine (TEA)
-
Zinc powder (<10 micron, activated)
-
Dichloromethane (DCM) and Water
-
Celite™ or a similar filter aid
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 6-chloro-2-methyl-5-nitro-2H-indazole (1.0 eq), THF (approx. 15 volumes), acetic acid (approx. 6 eq), and triethylamine (approx. 6.5 eq). Stir the mixture at room temperature until all solids are dissolved.[1]
-
Addition of Reducing Agent: Begin stirring the solution and add zinc powder (approx. 3.0 eq) in small portions over 20-30 minutes. The reaction is exothermic; use a water bath to maintain the temperature between 25-30 °C.[1]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 25-30 °C for 2-3 hours. Monitor the reaction by TLC to confirm the disappearance of the nitro-intermediate.[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite™ to remove the excess zinc and zinc salts. Wash the filter cake with a small amount of THF or DCM.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add dichloromethane (approx. 20 volumes) and water (approx. 20 volumes). Transfer to a separatory funnel, shake, and separate the layers.[1]
-
Washing: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound-5-amine.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization to yield the final product with high purity.
Summary of Reaction Parameters
| Step | Reactant | Key Reagents | Solvent(s) | Temperature | Typical Time |
| 1. Nitration | This compound | Conc. HNO₃, Conc. H₂SO₄ | Sulfuric Acid | 0 - 5 °C | 2 - 3 hours |
| 2. Reduction | 6-chloro-2-methyl-5-nitro-2H-indazole | Zinc Powder, Acetic Acid, TEA | THF | 25 - 30 °C | 2 - 3 hours |
Conclusion
This application note outlines a reliable and well-documented two-step synthesis for producing this compound-5-amine. By carefully controlling reaction parameters, particularly temperature, and following the detailed work-up procedures, researchers can obtain this valuable pharmaceutical intermediate in high purity. The methodologies described are based on established chemical principles and have been adapted from validated procedures, providing a trustworthy guide for laboratory synthesis.
References
- 1. CN115181066B - Synthesis method of this compound-5-amine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Application Note: A Protocol for the Regioselective N-alkylation of 6-chloro-1H-indazole to Yield 6-chloro-2-methyl-2H-indazole
Introduction: The Challenge of Regioselectivity in Indazole Synthesis
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] The biological activity of N-alkylated indazoles is profoundly influenced by the position of the alkyl substituent on the pyrazole ring. The N1 and N2 regioisomers often exhibit vastly different pharmacological profiles, making regiocontrol a critical challenge in the synthesis of these compounds.[3] Direct alkylation of the 1H-indazole core frequently results in a mixture of N1 and N2 products, complicating purification and reducing the yield of the desired isomer.[4][5]
This application note provides a detailed protocol and the underlying scientific rationale for the selective N-alkylation of 6-chloro-1H-indazole to favor the formation of the kinetically preferred product, 6-chloro-2-methyl-2H-indazole. This isomer is a key intermediate in the synthesis of various biologically active molecules.[6]
Mechanistic Rationale: Kinetic vs. Thermodynamic Control
The regiochemical outcome of indazole alkylation is governed by a delicate balance between kinetic and thermodynamic control, which can be manipulated by the choice of base, solvent, and temperature.[1][7]
-
Tautomeric Equilibrium: The indazole ring exists in an annular tautomeric equilibrium between the 1H-indazole and 2H-indazole forms. The 1H-tautomer is generally considered to be the more thermodynamically stable form by several kcal/mol.[4][8][9]
-
Thermodynamic Product (N1-alkylation): Under conditions that allow for equilibration, the reaction will favor the formation of the more stable N1-alkylated product. This is often achieved using strong bases like sodium hydride (NaH) in solvents like tetrahydrofuran (THF), which fully deprotonate the indazole to form the indazolide anion, leading to the thermodynamically preferred product.[2][10][11]
-
Kinetic Product (N2-alkylation): The N2 position, while leading to a less stable product, can be the site of faster reaction. To favor the kinetic N2 product, conditions are chosen to prevent equilibration. This typically involves using weaker bases (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF) at or below room temperature.[1] The N2-alkylation proceeds via the more abundant and stable 1H-indazole tautomer, which has a lower activation energy barrier for reaction at the N2 position compared to the N1 position (which would require tautomerization to the less stable 2H form before reacting).[8]
The following diagram illustrates the competing pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. d-nb.info [d-nb.info]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.ucc.ie [research.ucc.ie]
Application Notes & Protocols: The Strategic Use of 6-chloro-2-methyl-2H-indazole in the Synthesis of Advanced Kinase and PARP Inhibitors
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active agents, particularly kinase inhibitors.[1][2] This guide provides an in-depth analysis of a specific, highly valuable building block: 6-chloro-2-methyl-2H-indazole . We will explore its strategic importance, the rationale behind its use, and provide detailed, field-proven protocols for its application in the synthesis of potent enzyme inhibitors. By centering our discussion on the synthetic pathway toward analogues of Niraparib, a clinically approved PARP inhibitor, we offer a tangible and relevant framework for researchers, scientists, and drug development professionals. While Niraparib targets a DNA repair enzyme rather than a traditional kinase, the synthetic logic and core reactions are directly transferable and represent a masterclass in modern drug synthesis.[3][4]
The 2H-Indazole Scaffold: A Privileged Motif in Inhibitor Design
Indazole-containing compounds have demonstrated remarkable success as inhibitors of various protein kinases and other critical enzymes.[5][6] The bicyclic structure serves as an excellent bio-isostere for purine bases like adenine, enabling it to effectively compete for the ATP-binding site on many kinases.[7] The indazole scaffold can be substituted at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
There are two primary tautomeric forms, 1H-indazole and 2H-indazole. The 2H-regioisomer is often crucial for achieving high potency in certain classes of inhibitors, as it correctly orients the appended substituents to engage with key amino acid residues in the target's active site.[1][8] The subject of this guide, This compound [9], offers several strategic advantages:
-
Pre-set N2-Methylation: The methyl group at the N2 position blocks this site from undesired reactions and locks the scaffold in the desired 2H-tautomeric form. This removes ambiguity in subsequent N-arylation or N-alkylation reactions.
-
Reactive Chlorine Handle: The chlorine atom at the C6 position serves as a versatile functional handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), allowing for the introduction of various moieties to modulate activity and properties.
-
Defined Regiochemistry: The defined substitution pattern provides a clear and reliable starting point for complex multi-step syntheses, ensuring reproducibility and simplifying characterization.
Synthetic Application: A Blueprint for Niraparib Analogue Synthesis
To illustrate the utility of indazole scaffolds, we will detail a key synthetic transformation analogous to those used in the manufacture of Niraparib (MK-4827). Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.[3][10] Its chemical structure is 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide .[4]
Our focus will be on the central bond-forming reaction: the palladium-catalyzed coupling of the indazole nitrogen with an aryl partner. This reaction, the Buchwald-Hartwig amination, is a cornerstone of modern pharmaceutical synthesis for its reliability and broad substrate scope.[11]
Core Reaction: Palladium-Catalyzed N-Arylation
The key strategic step is the formation of the C-N bond between the N2 position of an indazole core and an aryl halide. While our starting material is N2-methylated, a closely related precursor, 6-chloro-2H-indazole, would undergo this reaction to build the core of a Niraparib analogue. This reaction exemplifies how the indazole nucleus is incorporated.
Protocol 1: Buchwald-Hartwig N-Arylation of 6-Chloro-2H-indazole
This protocol describes the synthesis of a key intermediate by coupling the indazole scaffold with a protected piperidinylphenyl bromide. This method is adapted from established procedures for N-arylation of nitrogen heterocycles.[12][13][14]
Materials & Reagents:
-
6-Chloro-2H-indazole (1.0 eq)
-
tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 6-chloro-2H-indazole, tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate, and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.
-
Catalyst & Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and Xantphos to the flask.
-
Scientist's Note: The choice of ligand is crucial. Bidentate phosphine ligands like Xantphos are effective because they form a stable, active catalyst complex and prevent palladium precipitation, leading to higher yields.[11]
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction mixture should be a suspension.
-
Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up & Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. c. Wash the filter cake with additional ethyl acetate. d. Concentrate the filtrate under reduced pressure. e. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd₂(dba)₃ | A stable Pd(0) source that initiates the catalytic cycle. |
| Ligand | Xantphos | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination steps.[11] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base required for the deprotonation of the indazole nitrogen. |
| Solvent | 1,4-Dioxane | A high-boiling, aprotic solvent suitable for palladium catalysis. |
| Temperature | 100-110 °C | Provides the necessary thermal energy to overcome the activation barrier of the catalytic cycle. |
| Atmosphere | Inert (Ar/N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
This table summarizes the optimized conditions for the Buchwald-Hartwig amination.
Biological Context: PARP Inhibition and Synthetic Lethality
Understanding the "why" behind the synthesis is paramount. The target of Niraparib, PARP1, is a key enzyme in the Base Excision Repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks.[15]
When PARP is inhibited, these single-strand breaks are not repaired. During DNA replication, these unresolved breaks are converted into more lethal double-strand breaks. In healthy cells, these double-strand breaks can be repaired by another pathway called Homologous Recombination (HR), which relies on functional BRCA1 and BRCA2 proteins.
However, in many cancers (e.g., certain ovarian, breast, and prostate cancers), the tumor cells have mutations in the BRCA1 or BRCA2 genes, rendering their HR pathway defective.[15] When PARP is inhibited in these BRCA-deficient cells, they can no longer repair either single- or double-strand breaks, leading to catastrophic DNA damage and cell death. This concept, where a deficiency in two pathways is lethal but a deficiency in one is not, is called synthetic lethality . This provides a targeted way to kill cancer cells while sparing normal, healthy cells.
// Logic for Synthetic Lethality edge [style=dashed, color="#5F6368"]; PARP -> Death [label=" Inhibition +"]; BRCA -> Death [label=" BRCA Deficiency ="]; } caption [label="Mechanism of Action: PARP Inhibition.", shape=plaintext, fontsize=12];
Conclusion and Future Perspectives
The This compound scaffold and its analogues are powerful tools in the arsenal of the medicinal chemist. As demonstrated through the lens of Niraparib synthesis, these building blocks provide a robust and versatile entry point for constructing complex inhibitors. The key palladium-catalyzed C-N bond formation is a highly optimized and scalable reaction, making it suitable for both discovery and process chemistry environments. By understanding the synthetic methodologies and the underlying biological rationale, researchers can leverage these principles to design and create the next generation of targeted therapies for cancer and other diseases.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. caribjscitech.com [caribjscitech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
Strategic Functionalization of 6-chloro-2-methyl-2H-indazole at the C3 Position
An Application Guide for Medicinal Chemists
Introduction: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, including kinase inhibitors and anticancer drugs.[1][2] Its bioisosteric relationship with indole makes it a compelling template for drug design.[3][4] The 2H-indazole tautomer, in particular, is present in approved therapeutics like Niraparib and Pazopanib.[5][6] Strategic modification of the indazole core is paramount for modulating its biological activity, and the C3 position offers a prime vector for diversification.[7][8] This guide provides a detailed technical overview and actionable protocols for the C3 functionalization of 6-chloro-2-methyl-2H-indazole, a common and valuable building block in drug discovery programs.
We will explore three primary strategic approaches: direct C-H activation, functionalization via organometallic intermediates, and transition-metal-catalyzed cross-coupling reactions, offering researchers a versatile toolkit for analogue synthesis.
Strategy 1: Direct C-H Functionalization
The direct transformation of C-H bonds into new functional groups represents the most atom-economical approach. For 2H-indazoles, the C3 position is electronically predisposed to undergo functionalization through radical pathways or transition-metal-catalyzed C-H activation.[1][7]
Principle of Radical C-H Functionalization
Many C3-functionalization reactions on 2H-indazoles proceed via a radical mechanism.[2][5] An oxidant or a photocatalyst generates a radical species from a precursor, which then adds to the electron-rich C3 position of the indazole. A subsequent oxidation and deprotonation step yields the final product. This pathway is effective for a range of transformations including acylation, formylation, and carbamoylation.[5][9]
Diagram: General Radical C-H Functionalization Pathway
Caption: Radical initiation, addition to indazole C3, and final oxidation.
Protocol 1A: Microwave-Assisted C3-Formylation using DMSO
This protocol leverages dimethyl sulfoxide (DMSO) as both the solvent and the C1 formylating agent, mediated by Selectfluor under microwave irradiation. The reaction likely proceeds through a radical pathway.[9]
Materials:
-
This compound
-
Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous DMSO
-
Microwave reactor vial
-
Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 166.6 mg).
-
Add Selectfluor (2.5 mmol, 886 mg).
-
Add 4 mL of anhydrous DMSO.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate at 120 °C for 1 hour with stirring. Safety Note: Microwave reactions should be monitored for pressure buildup.
-
After cooling to room temperature, carefully uncap the vial.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound-3-carbaldehyde.
Expected Outcome: Moderate to good yields (typically 40-70%) of the desired aldehyde.[9]
Strategy 2: Functionalization via Organometallic Intermediates
A classic and powerful strategy in heterocyclic chemistry involves deprotonation with a strong base to generate a nucleophilic organometallic species, which is then trapped with an electrophile.
Principle of Deprotonation-Electrophilic Quench
The C3 proton of 2H-indazoles, while not highly acidic, can be removed by a strong organolithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. This generates a C3-lithiated indazole intermediate. This potent nucleophile readily attacks a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), installing a new substituent at the C3 position.
Causality Note: The use of cryogenic temperatures (e.g., -78 °C) is critical to prevent side reactions, such as decomposition of the organolithium reagent or reaction at other sites on the indazole ring.
Diagram: Lithiation and Electrophilic Quench Workflow
Caption: Stepwise workflow for C3 functionalization via lithiation.
Protocol 2A: C3-Lithiation and Quench with Benzaldehyde
This protocol details the generation of the C3-lithiated species and its subsequent reaction with benzaldehyde to form a secondary alcohol.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Schlenk line or argon/nitrogen manifold and oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Add this compound (1.0 mmol, 166.6 mg) to the flask.
-
Add 10 mL of anhydrous THF via syringe and stir to dissolve.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 mmol, e.g., 0.69 mL of a 1.6 M solution) dropwise via syringe over 5 minutes. The solution may change color.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench: Add freshly distilled benzaldehyde (1.2 mmol, 122 µL) dropwise via syringe.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Workup: Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add 20 mL of water, and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel to yield (6-chloro-2-methyl-2H-indazol-3-yl)(phenyl)methanol.
Safety Imperative: Organolithium reagents like n-BuLi are pyrophoric and react violently with water and air. All manipulations must be performed under a strict inert atmosphere using proper syringe techniques.[10]
Strategy 3: Transition-Metal-Catalyzed Cross-Coupling
Cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[11][12] This strategy requires a two-step sequence: initial halogenation of the C3 position, followed by the cross-coupling reaction.
Step A: C3-Halogenation
Introducing a bromine or iodine atom at the C3 position transforms it into an electrophilic handle for subsequent palladium-catalyzed reactions.[2]
Protocol 3A: C3-Iodination
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 166.6 mg) in 5 mL of DMF.
-
Add powdered KOH (2.0 mmol, 112.2 mg) and stir for 15 minutes at room temperature.
-
Add iodine (1.2 mmol, 304.6 mg) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Pour the mixture into 50 mL of water containing 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 6-chloro-3-iodo-2-methyl-2H-indazole .
Step B: Palladium-Catalyzed Cross-Coupling Reactions
With the C3-iodo derivative in hand, a variety of coupling partners can be introduced.
Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Pd(0)/Pd(II) cycle for Suzuki coupling.[12][13]
Protocol 3B: C3-Arylation via Suzuki-Miyaura Coupling
This protocol describes the coupling of C3-iodo-indazole with an arylboronic acid.[3][14]
Materials:
-
6-chloro-3-iodo-2-methyl-2H-indazole (from Protocol 3A)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
To a microwave vial or Schlenk tube, add 6-chloro-3-iodo-2-methyl-2H-indazole (1.0 mmol, 292.5 mg), the arylboronic acid (1.5 mmol), and Na₂CO₃ (3.0 mmol, 318 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.
-
Seal the vessel and heat the mixture at 100-120 °C for 2-12 hours (monitor by TLC or LC-MS). Microwave heating can significantly shorten reaction times.[14]
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the C3-arylated product.
| Coupling Partner (Example) | Product | Typical Yield |
| Phenylboronic acid | 6-chloro-2-methyl-3-phenyl-2H-indazole | >80%[14] |
| 4-Methoxyphenylboronic acid | 6-chloro-3-(4-methoxyphenyl)-2-methyl-2H-indazole | High |
| 3-Pyridinylboronic acid | 6-chloro-2-methyl-3-(pyridin-3-yl)-2H-indazole | High |
Protocol 3C: C3-Alkynylation via Sonogashira Coupling
This reaction introduces an sp-hybridized carbon, a valuable functionality for further elaboration or as a final pharmacophore.[15]
Materials:
-
6-chloro-3-iodo-2-methyl-2H-indazole
-
Terminal alkyne (e.g., Phenylacetylene)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) and THF (degassed)
Procedure:
-
To a Schlenk tube, add 6-chloro-3-iodo-2-methyl-2H-indazole (1.0 mmol, 292.5 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill with nitrogen/argon three times.
-
Add 10 mL of degassed THF and 5 mL of degassed TEA.
-
Add the terminal alkyne (1.2 mmol, e.g., 131 µL of phenylacetylene) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3D: C3-Amination via Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction allows for the introduction of primary or secondary amines.[11][16]
Materials:
-
6-chloro-3-iodo-2-methyl-2H-indazole (or the corresponding 3-bromo derivative)
-
Amine (e.g., Morpholine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add NaOtBu (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Add the palladium precursor Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and the ligand XPhos (0.048 mmol, 23 mg).
-
Add 6-chloro-3-iodo-2-methyl-2H-indazole (1.0 mmol, 292.5 mg).
-
Remove the tube from the glovebox, and add 10 mL of anhydrous, degassed toluene, followed by the amine (1.2 mmol, e.g., 105 µL of morpholine).
-
Seal the tube and heat to 100 °C in an oil bath until the starting material is consumed (typically 4-24 hours).
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Rationale for Reagent Choice: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for efficient catalytic turnover, enabling the coupling of a wide range of amines and aryl halides.[17]
References
- 1. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. soc.chim.it [soc.chim.it]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-chloro-2-methyl-2H-indazole
Introduction: The Strategic Importance of the 2H-Indazole Scaffold
The 2H-indazole core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties have established it as a cornerstone in the design of a multitude of therapeutic agents, including potent kinase inhibitors for oncology, anti-inflammatory agents, and antivirals.[1][2] The ability to selectively functionalize the indazole ring at various positions is paramount for modulating pharmacological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR).
Among the various positions on the indazole core, the C6 position offers a key vector for structural diversification. Starting from the readily available 6-chloro-2-methyl-2H-indazole, palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for installing a wide array of chemical functionalities.[3] However, the C-Cl bond is notoriously robust and less reactive compared to its bromide or iodide counterparts, making its activation a significant challenge in cross-coupling chemistry.[4][5]
This technical guide provides in-depth application notes and detailed, field-proven protocols for the successful palladium-catalyzed cross-coupling of this compound. We will delve into the causality behind experimental choices, focusing on modern catalyst systems designed to overcome the inherent inertness of the aryl chloride bond. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this critical building block in their synthetic campaigns.
Core Challenge: Activating the C6-Cl Bond
The primary hurdle in any cross-coupling reaction involving an aryl chloride is the initial oxidative addition step. The strong C-Cl bond requires a highly active, electron-rich, and sterically hindered palladium(0) catalyst to insert itself and initiate the catalytic cycle.[6] Traditional catalysts like Pd(PPh₃)₄ often fail or provide low yields. The solution lies in the use of specialized ligands that promote the formation of a monoligated L₁Pd(0) species, which is the most active catalytic species in the cross-coupling cycle.[6] Ligands developed by the Buchwald and Fu groups, such as bulky biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are essential for this purpose.[3][5] These ligands possess the requisite steric bulk to facilitate reductive elimination and the electron-donating character to accelerate the challenging oxidative addition of the C-Cl bond.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating carbon-carbon bonds. Its tolerance for a vast array of functional groups and the commercial availability of a wide range of boronic acids and esters make it a first-choice strategy for introducing new aryl, heteroaryl, or vinyl groups at the C6 position of the indazole core.
Causality and Experimental Rationale
-
Catalyst System : For an unreactive substrate like this compound, a pre-formed catalyst (precatalyst) is highly recommended for reproducibility and high activity.[3] Buchwald's G3 or G4 precatalysts, paired with a bulky biarylphosphine ligand like SPhos or XPhos, are state-of-the-art choices. These precatalysts readily generate the active L₁Pd(0) species under the reaction conditions.
-
Base Selection : A moderately strong inorganic base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often optimal. They are strong enough to activate the boronic acid without promoting significant side reactions like protodeboronation.[5]
-
Solvent System : A polar, aprotic solvent system capable of dissolving both the organic substrate and the inorganic base is crucial. A mixture of 1,4-dioxane and water is a classic choice, as water can aid in dissolving the base and facilitate the transmetalation process.[7] Other options include toluene/water or 2-MeTHF/water.
Visualizing the Suzuki-Miyaura Catalytic Cycle
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-technique Approach for the Comprehensive Characterization of 6-chloro-2-methyl-2H-indazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of 6-chloro-2-methyl-2H-indazole (CAS: 541539-87-1). This compound is a critical heterocyclic building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of potent antiviral agents like Ensitrelvir (S-217622), a SARS-CoV-2 3CL protease inhibitor.[1][2][3] Given its role, rigorous structural confirmation and purity assessment are paramount. The primary analytical challenge lies in the unambiguous differentiation of the desired N-2 methylated regioisomer from the thermodynamically more stable N-1 isomer.[4][5] This guide presents an integrated strategy employing spectroscopic and chromatographic techniques to ensure the identity, purity, and structural integrity of the target molecule.
Introduction: The Analytical Imperative
Indazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[5][6] The synthesis of N-substituted indazoles often yields a mixture of N-1 and N-2 regioisomers, as the indazole anion can be alkylated at either nitrogen atom.[7] The 2H-indazole tautomer is typically the less thermodynamically stable, quinonoid form, while the 1H-tautomer is the more stable benzenoid form.[4][8] Since biological activity is exquisitely dependent on three-dimensional structure, confirming the correct substitution pattern is not merely a procedural step but a foundational requirement for advancing a drug development program.
This document outlines a logical workflow for the characterization of this compound, explaining the causality behind each methodological choice and providing detailed protocols for implementation in a research or quality control setting.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [9] |
| CAS Number | 541539-87-1 | [9] |
| Molecular Formula | C₈H₇ClN₂ | [9] |
| Molecular Weight | 166.61 g/mol | [9] |
| Canonical SMILES | CN1C=C2C=CC(=CC2=N1)Cl | [9] |
The Core Challenge: Differentiating N-1 and N-2 Regioisomers
The primary hurdle in characterizing N-methylated indazoles is confirming the position of the methyl group. The electronic environment of the heterocyclic ring is significantly different between the N-1 and N-2 isomers, a fact that can be exploited by spectroscopic methods.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for making this distinction in solution.
Caption: Structural comparison of the target N-2 isomer and the potential N-1 isomeric impurity.
Integrated Analytical Workflow
A robust characterization strategy follows a logical progression, starting with purity assessment and culminating in definitive structural elucidation.
Caption: Recommended workflow for the comprehensive characterization of the target compound.
Chromatographic Methods: Purity Assessment
Chromatography is essential for determining the purity of the synthesized material and for separating it from starting materials, by-products, and the N-1 isomer. The choice between liquid and gas chromatography depends on the sample's volatility and thermal stability.
Protocol: High-Performance Liquid Chromatography (HPLC-PDA)
Causality: Reverse-phase HPLC is the workhorse method for non-volatile organic molecules. A C18 column provides excellent retention for the aromatic indazole core. A gradient elution ensures that impurities with a wide range of polarities can be resolved and quantified. A Photodiode Array (PDA) detector is crucial for checking peak purity and developing a quantitative method at the wavelength of maximum absorbance (λ-max).
Methodology:
-
System: UHPLC or HPLC system with a PDA detector.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute as needed.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Industry standard for separation of moderately polar to non-polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in mass spectrometry if coupled (LC-MS). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the compound. |
| Gradient | 10% B to 95% B over 10 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 2 µL | Minimizes peak broadening from injection. |
| Detection | PDA Scan (210-400 nm); Quantify at λ-max (~254 nm) | Confirms peak purity and provides optimal sensitivity. |
-
Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol: Gas Chromatography (GC-MS)
Causality: GC is an excellent alternative for purity analysis if the compound is thermally stable and sufficiently volatile. It offers very high resolution. Coupling to a Mass Spectrometer (MS) allows for simultaneous purity assessment and confirmation of the molecular weight of the main peak and any impurities.
Methodology:
-
System: Gas chromatograph with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.
-
Sample Preparation: Prepare a ~100 µg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen at 1.0 mL/min | Standard carrier gases providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without degradation. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min | Separates components based on boiling point. |
| MS Source Temp. | 230 °C | Standard for electron ionization. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
Spectroscopic Methods: Structural Elucidation
Protocol: Mass Spectrometry (LC-HRMS)
Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confirmation of the elemental formula. This is a powerful tool to distinguish between compounds with the same nominal mass but different atomic compositions.
Methodology:
-
System: An LC system (as described in 4.1) coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is preferred as the indazole nitrogens are readily protonated.
-
Analysis:
-
Observe the protonated molecule [M+H]⁺.
-
Calculate the theoretical exact mass for C₈H₈ClN₂⁺ (the protonated form).
-
Compare the measured mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.
-
Observe the isotopic pattern for the [M+H]⁺ peak. The presence of one chlorine atom will result in a characteristic A+2 peak (from ³⁷Cl) with an intensity approximately one-third that of the main peak (from ³⁵Cl).
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most definitive technique for assigning the N-2 substitution pattern. The chemical shifts of the protons and carbons on the indazole ring are highly sensitive to the location of the methyl group. In 2H-indazoles, the proton at the C3 position is typically deshielded and appears as a sharp singlet at a high chemical shift (often >8.0 ppm), which is a diagnostic feature.[4][10]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard carbon experiment (proton-decoupled).
-
2D NMR (COSY, HSQC): Optional, but highly recommended for unambiguous assignment of all signals.
-
Expected ¹H NMR Data (in CDCl₃):
-
~8.2-8.4 ppm (s, 1H): H3 proton. The downfield shift and singlet nature are characteristic of 2-substituted indazoles.[10]
-
~7.6-7.7 ppm (d, 1H): H7 proton.
-
~7.5-7.6 ppm (s, 1H): H5 proton.
-
~7.1-7.2 ppm (dd, 1H): H4 proton.
-
~4.2-4.3 ppm (s, 3H): N-CH₃ protons.
Expected ¹³C NMR Data (in CDCl₃):
-
~150 ppm: C7a
-
~125-135 ppm: Aromatic carbons (C4, C5, C6, C7) and C3.
-
~120 ppm: C3a
-
~35-40 ppm: N-CH₃ carbon.
The key diagnostic is the chemical shift of H3. In the corresponding N-1 isomer, the H3 proton is typically found further upfield.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR provides a molecular fingerprint and confirms the presence of key functional groups. While not ideal for isomer differentiation on its own, it is an essential part of a complete characterization package, verifying the overall structure.[11][12]
Methodology:
-
System: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Vibrational Bands:
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).
-
1620-1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and heterocyclic rings. This constitutes the "fingerprint region".
-
~800-850 cm⁻¹: C-Cl stretching.
Conclusion
The analytical characterization of this compound demands a multi-technique approach. While chromatographic methods like HPLC and GC are essential for establishing purity, they cannot, without specific reference standards, distinguish between the N-1 and N-2 regioisomers. Mass spectrometry provides vital confirmation of molecular weight and elemental composition. Ultimately, NMR spectroscopy stands as the cornerstone technique, offering unambiguous evidence for the N-2 methylation pattern through the characteristic chemical shift of the H3 proton. Together, these methods provide a self-validating system that ensures the material's identity, purity, and structural integrity, meeting the stringent requirements of pharmaceutical research and development.
References
- 1. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Estimation of Residues Involving Resistance to the SARS-CoV-2 Main Protease Inhibitor Ensitrelvir Based on Virtual Alanine Scan of the Active Site [jstage.jst.go.jp]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caribjscitech.com [caribjscitech.com]
- 9. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Leveraging 6-chloro-2-methyl-2H-indazole as a Privileged Scaffold in Fragment-Based Drug Discovery Campaigns
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient methodology for identifying high-quality lead compounds.[1][2] This approach relies on screening low molecular weight compounds, or "fragments," which, due to their reduced complexity, can probe a target's chemical space more effectively than larger molecules used in High-Throughput Screening (HTS).[3][4] A key strategy within FBDD is the utilization of "privileged scaffolds"—molecular cores that are known to bind to multiple biological targets. The indazole ring system is a quintessential privileged scaffold, forming the basis of numerous compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[5][6][7] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 6-chloro-2-methyl-2H-indazole , a synthetically tractable and well-characterized fragment, in a typical FBDD workflow, from initial screening to lead optimization.
Introduction: The Strategic Value of the Indazole Fragment
The core principle of FBDD is to identify weakly binding but highly efficient fragments and then, guided by structural biology, evolve them into potent, drug-like molecules.[1] The indazole nucleus is an ideal starting point for such campaigns. It is a bicyclic heteroaromatic system that is structurally planar and contains two nitrogen atoms, providing opportunities for diverse chemical modifications.[8]
This compound was selected for its advantageous physicochemical properties that align with the "Rule of Three"—a guiding principle for fragment library design.[9] Its features make it an excellent probe for a wide variety of protein binding sites.
Physicochemical Profile of this compound
The properties of this fragment make it an ideal candidate for an FBDD library. Its low molecular weight and complexity provide a higher probability of binding to a target protein while leaving ample opportunity for synthetic elaboration to improve potency and selectivity.[4]
| Property | Value | Source | Significance in FBDD |
| Molecular Formula | C₈H₇ClN₂ | [10] | Simple composition, easy to track in synthesis. |
| Molecular Weight | 166.61 g/mol | [10] | Adheres to the "Rule of Three" (<300 Da), providing a good starting point for ligand efficiency (LE) calculations.[9] |
| IUPAC Name | 6-chloro-2-methylindazole | [10] | Unambiguous chemical identifier. |
| cLogP | 2.6 | [10] | Meets the "Rule of Three" criterion (<3), indicating favorable solubility and permeability properties.[9] |
| Hydrogen Bond Donors | 0 | Calculated | Low number of H-bond donors allows for targeted introduction during optimization. |
| Hydrogen Bond Acceptors | 2 | Calculated | Provides specific interaction points without excessive polarity. |
| Rotatable Bonds | 0 | Calculated | Low conformational flexibility increases the likelihood of a productive binding mode and reduces entropic penalty upon binding. |
The FBDD Workflow: From Fragment Screening to Hit Validation
Employing this compound in an FBDD campaign involves a multi-stage process designed to identify and validate its binding to a target of interest. A typical workflow involves a primary screen using a sensitive biophysical technique, followed by orthogonal validation to eliminate false positives and detailed characterization of confirmed hits.[11]
Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.
Phase 1: Primary Screening Protocols
The goal of the primary screen is to sensitively detect the weak binding interactions typical of fragments.[12] We recommend one of the following high-sensitivity biophysical methods.
Protocol 2.1: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique ideal for detecting low-affinity interactions of small molecules.[13][14] It measures changes in the refractive index at a sensor chip surface as the fragment binds to an immobilized protein target.[15]
-
Instrumentation: Biacore 8K, Biacore T200, or equivalent.
-
Materials: CM5 sensor chip, amine coupling kit, target protein (>95% purity), this compound stock solution (e.g., 100 mM in DMSO), running buffer (e.g., HBS-EP+).
-
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to a target density of 8,000-12,000 Response Units (RU). Use a reference flow cell (e.g., deactivated or immobilized with an irrelevant protein) to subtract non-specific binding.
-
Fragment Preparation: Prepare a dilution series of the fragment in running buffer. A typical screening concentration is 200-500 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).
-
Scientist's Note: DMSO mismatch between the sample and running buffer is a common source of false positives in SPR due to refractive index differences.[13] Precise matching is critical.
-
-
Screening Run: Inject the fragment solutions over the target and reference flow cells. Monitor the binding response. A single high concentration injection is typical for a primary screen.
-
Data Analysis: Subtract the reference channel signal from the target channel signal. Hits are identified as fragments that produce a response significantly above the baseline noise.
-
Hit Confirmation: For initial hits, perform a dose-response experiment (e.g., 8-point titration) to confirm binding and obtain an estimated dissociation constant (KD).
-
Protocol 2.2: NMR-Based Screening (Saturation Transfer Difference)
NMR spectroscopy is exceptionally powerful for FBDD, as it can reliably detect binding up to the millimolar Kd range and provide information about the binding epitope.[16][17] Ligand-observed methods like Saturation Transfer Difference (STD) are highly efficient for screening.[18]
-
Instrumentation: NMR spectrometer (≥600 MHz) with a cryoprobe.
-
Materials: Target protein solution (10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O), fragment stock (100 mM in d6-DMSO).
-
Methodology:
-
Sample Preparation: Prepare an NMR sample containing the target protein and the fragment (or a cocktail of fragments) at a final concentration of ~500 µM.
-
Acquisition of STD Spectrum:
-
Acquire an "off-resonance" spectrum where the protein is not irradiated.
-
Acquire an "on-resonance" spectrum where specific protein resonances (typically aliphatic) are selectively saturated.
-
Rationale: If a fragment binds, the saturation will be transferred from the protein to the fragment, causing a decrease in the intensity of the fragment's NMR signals.
-
-
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from protons of the binding fragment.
-
Hit Validation: The presence of signals in the STD spectrum confirms binding. The relative intensity of the signals can provide initial clues about which part of the fragment is in closest contact with the protein.
-
Phase 2: Hit Validation and Characterization
A hit from a primary screen must be validated using an orthogonal method to ensure it is not an artifact of the initial technique.[11]
Protocol 2.3: Isothermal Titration Calorimetry (ITC) for Affinity Determination
ITC is the gold standard for measuring binding affinity because it directly measures the heat released or absorbed during a binding event.[1] It provides a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).
-
Instrumentation: MicroCal PEAQ-ITC or equivalent.
-
Materials: Target protein (20-50 µM in assay buffer), fragment (200-500 µM in the same buffer).
-
Methodology:
-
Sample Preparation: Prepare the protein and fragment solutions in identical buffer to minimize heats of dilution. Dialyze the protein extensively against the final buffer.
-
Titration: Load the protein into the sample cell and the fragment into the injection syringe. Perform a series of small injections (e.g., 1-2 µL) of the fragment into the protein solution.
-
Data Analysis: Integrate the heat peaks from each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
| Validation Technique | Parameter Measured | Typical Value for Fragment Hit | Rationale |
| SPR | KD (dissociation constant) | 10 µM - 1 mM | Confirms dose-dependent binding and provides affinity ranking.[12] |
| NMR (STD) | Binding Confirmation | Yes/No | Orthogonal confirmation of direct interaction in solution.[16] |
| ITC | KD, ΔH, ΔS | 10 µM - 1 mM | Provides thermodynamic validation and insight into binding forces. |
| X-Ray Crystallography | Binding Mode | 3D Structure | The ultimate validation; shows the exact binding location and orientation.[19][20] |
From Fragment Hit to Lead Candidate: Structure-Guided Optimization
Once this compound is validated as a binder, the next phase is to increase its potency and selectivity through medicinal chemistry. This process is most effective when guided by a high-resolution 3D structure of the protein-fragment complex, typically obtained via X-ray crystallography.[4][21]
There are three primary strategies for evolving a fragment hit.[2][3]
Caption: Key strategies for fragment-to-lead optimization.
Case Study Insight: Indazoles as AXL Kinase Inhibitors
A compelling real-world example demonstrates the power of this approach. In a study targeting the AXL receptor tyrosine kinase, an indazole fragment was identified through a high-concentration biochemical screen.[22] Guided by docking studies and structure-based design, this initial low-affinity fragment was rapidly optimized. By "growing" the fragment to explore adjacent pockets in the kinase active site, researchers developed a potent inhibitor with an IC₅₀ in the nanomolar range and moderate exposure in mice.[22] This case validates the indazole scaffold as a highly effective starting point for fragment-based campaigns.
Hypothetical Optimization of this compound
Assuming a crystal structure shows the fragment bound in a target's active site, a medicinal chemist can devise a synthetic strategy:
-
Vector for Growth: The chloro-substituted benzene ring offers multiple positions for synthetic elaboration. For instance, the chlorine at position 6 can be replaced via nucleophilic aromatic substitution or used as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new functionality that can interact with nearby residues.
-
Probing Interactions: The methyl group at the N2 position or the C3 position of the indazole ring are also key points for modification to probe for additional interactions or improve physicochemical properties.
-
Leveraging the Scaffold: The indazole nitrogens can form crucial hydrogen bonds. Optimization efforts would focus on adding groups that enhance or complement these interactions.
Conclusion
This compound represents a high-value starting point for Fragment-Based Drug Discovery. Its privileged indazole scaffold, combined with ideal fragment-like properties, makes it a versatile tool for probing the binding sites of a wide range of biological targets. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and structure-guided optimization, research teams can efficiently leverage this fragment to discover novel, potent, and selective lead compounds. The proven success of the indazole core in multiple drug discovery programs underscores its potential to accelerate the development of new therapeutics.[5][8][22]
References
- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 10. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 12. sartorius.com [sartorius.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 20. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Activity Testing of 6-chloro-2-methyl-2H-indazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 6-chloro-2-methyl-2H-indazole Derivatives
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4][5] Notably, the strategic modification of the indazole ring, particularly at the 6-position, has been shown to be a critical determinant of both potency and selectivity against various protein kinases.[6] This has led to the development of several successful kinase inhibitor drugs containing the indazole core, such as axitinib and pazopanib.[1]
The "this compound" moiety represents a promising pharmacophore for the development of novel kinase inhibitors. The presence of the chloro group at the 6-position can significantly influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of specific kinases.[6] This document provides a comprehensive guide to the in vitro assays essential for characterizing the biological activity of this class of derivatives, with a focus on their potential as inhibitors of key kinases implicated in cancer and other diseases. We will explore detailed protocols for biochemical and cell-based assays to elucidate the potency, selectivity, and cellular effects of these compounds.
Experimental Strategy: A Multi-tiered Approach to Characterization
A robust in vitro characterization of novel kinase inhibitors requires a multi-pronged approach. The workflow begins with biochemical assays to determine the direct inhibitory activity against a panel of purified kinases. This is followed by cell-based assays to assess the compound's effects on cell viability, proliferation, and apoptosis in relevant cancer cell lines.
Caption: General workflow for in vitro characterization of kinase inhibitors.
Potential Kinase Targets for this compound Derivatives
Based on the known activities of 6-substituted indazoles, the following kinases are high-priority targets for initial screening and characterization of "this compound" derivatives:
-
JNK3 (c-Jun N-terminal Kinase 3): A key regulator of neuronal apoptosis, making it a target for neurodegenerative diseases.[7][8]
-
p38α (MAPK14): A central player in inflammatory responses and cellular stress.[6][9][10]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, essential for tumor growth and metastasis.[11][12][13]
-
AXL Receptor Tyrosine Kinase: Implicated in tumor progression, metastasis, and drug resistance.[14][15][16]
The following sections will provide detailed protocols for assays relevant to these kinase targets.
Part 1: Biochemical Kinase Inhibition Assays
Biochemical assays are the first step in determining the direct inhibitory effect of a compound on a purified kinase. Luminescence-based assays that measure ATP consumption are widely used for their high sensitivity and suitability for high-throughput screening.[17][18]
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1][17][19]
Materials:
-
Kinase of interest (e.g., JNK3, p38α, VEGFR-2, AXL)
-
Kinase-specific substrate peptide
-
ATP
-
"this compound" derivative (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be empirically determined.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.[19]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| JNK3 | [Insert experimental value] | [Insert experimental value] |
| p38α | [Insert experimental value] | [Insert experimental value] |
| VEGFR-2 | [Insert experimental value] | [Insert experimental value] |
| AXL | [Insert experimental value] | [Insert experimental value] |
Part 2: Cell-Based Assays
Cell-based assays are crucial for evaluating the biological effects of the test compounds in a more physiologically relevant context. These assays provide insights into the compound's ability to penetrate cell membranes, engage its target in the cellular environment, and induce a biological response.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][20]
Materials:
-
Adherent cancer cell line (e.g., HUVECs for VEGFR-2, MCF-7 for AXL)[21][22]
-
Complete cell culture medium
-
"this compound" derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Read the absorbance at an OD of 590 nm within 1 hour.[11][13]
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key effectors of apoptosis.[14][15][16][23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
"this compound" derivative (test compound)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with serial dilutions of the test compound as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate bottle and mixing until dissolved.[23][24]
-
Remove the plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[23]
-
-
Incubation and Signal Detection:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.[23]
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase activity.
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control.
-
Plot the fold-change against the logarithm of the compound concentration.
-
Signaling Pathway Visualization
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of their inhibition.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.[11][12][13]
References
- 1. promega.com [promega.com]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In silico screening of FDA approved drugs on AXL kinase and validation for breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. JCI - Autocrine stimulation of VEGFR-2 activates human leukemic cell growth and migration [jci.org]
- 23. uu.diva-portal.org [uu.diva-portal.org]
- 24. benchchem.com [benchchem.com]
Application Note: A Scalable, One-Pot Synthesis of 6-chloro-2-methyl-2H-indazole for Preclinical Development
Introduction
6-chloro-2-methyl-2H-indazole is a key heterocyclic building block with significant applications in pharmaceutical research and development. Its structure is a common motif in various biologically active molecules, including kinase inhibitors for oncology and anti-inflammatory agents. As drug discovery programs advance towards preclinical studies, the demand for a robust, scalable, and cost-effective synthesis of this intermediate becomes paramount. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on a one-pot condensation and Cadogan reductive cyclization approach. The described methodology is designed for efficiency, safety, and high purity, making it suitable for producing the quantities required for preclinical trials.
The Synthetic Strategy: A One-Pot Condensation and Cadogan Cyclization
The chosen synthetic route is a highly efficient one-pot procedure involving the initial condensation of 4-chloro-2-nitrobenzaldehyde with methylamine to form the corresponding N-((4-chloro-2-nitrophenyl)methylene)methanamine intermediate. This is followed by an in-situ Cadogan reductive cyclization using tri-n-butylphosphine as the reducing agent to yield the desired this compound. This method, adapted from the work of Genung et al. (2014), is advantageous for scale-up due to its operational simplicity, reduced number of unit operations, and generally high yields[1][2].
dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Starting_Materials" [label="4-chloro-2-nitrobenzaldehyde +\nMethylamine Solution"]; "Intermediate" [label="In-situ formation of\nN-((4-chloro-2-nitrophenyl)methylene)methanamine"]; "Cyclization" [label="Cadogan Reductive Cyclization\n(Tri-n-butylphosphine)"]; "Product" [label="this compound"];
"Starting_Materials" -> "Intermediate" [label="Condensation"]; "Intermediate" -> "Cyclization" [label="Addition of P(n-Bu)3"]; "Cyclization" -> "Product"; }
Figure 1: One-pot synthesis workflow.
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale and can be linearly scaled for larger quantities with appropriate engineering controls.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Purity | Supplier |
| 4-chloro-2-nitrobenzaldehyde | 185.56 | 1.86 g (10 mmol) | >98% | Sigma-Aldrich |
| Methylamine solution | 31.06 | ~2.5 mL (40% in water, ~2 eq.) | 40% in H2O | Acros Organics |
| Tri-n-butylphosphine | 202.32 | 3.0 mL (~1.5 eq.) | >95% | Fisher Scientific |
| Isopropanol (IPA) | 60.10 | 50 mL | Anhydrous | VWR |
| Ethyl acetate (EtOAc) | 88.11 | As needed for extraction & chromatography | ACS Grade | Fisher Scientific |
| Hexanes | - | As needed for chromatography | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | VWR |
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Experimental Procedure:
-
Reaction Setup: In a 100 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-2-nitrobenzaldehyde (1.86 g, 10 mmol) in anhydrous isopropanol (50 mL).
-
Condensation: To the stirred solution, add methylamine solution (40% in water, ~2.5 mL, ~20 mmol) dropwise at room temperature. A slight exotherm may be observed. Stir the reaction mixture for 1 hour at room temperature to ensure complete formation of the imine intermediate.
-
Cadogan Cyclization: To the reaction mixture, add tri-n-butylphosphine (3.0 mL, ~15 mmol) via syringe.
-
Reaction Progress: Heat the reaction mixture to 80°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the isopropanol.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Scale-up and Process Optimization Considerations
Scaling up this synthesis requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
-
Thermal Management: The condensation reaction and the Cadogan cyclization are exothermic. On a larger scale, efficient heat dissipation is crucial. A jacketed reactor with controlled heating and cooling is recommended.
-
Reagent Addition: The dropwise addition of methylamine and tri-n-butylphosphine should be maintained to control the reaction rate and temperature.
-
Mixing: Efficient stirring is essential to ensure homogeneity, especially during the formation of the imine and the cyclization step.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is critical as tri-n-butylphosphine is air-sensitive and can be pyrophoric[3][4].
-
Work-up and Purification: For larger quantities, liquid-liquid extraction can become cumbersome. Consider alternative work-up procedures such as a crystallization of the final product directly from the reaction mixture or a solvent swap to a suitable solvent for crystallization. For purification, flash chromatography can be employed for larger scales, or recrystallization if a suitable solvent system is identified.
Purification Protocol
The crude this compound can be purified by silica gel column chromatography.
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).
-
Elution: Load the adsorbed crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 1: Expected Analytical Data
| Technique | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₈H₇ClN₂[3] |
| Molecular Weight | 166.61 g/mol [3] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0 (s, 1H, H-3), ~7.6 (d, 1H, H-4), ~7.5 (s, 1H, H-7), ~7.1 (d, 1H, H-5), ~4.2 (s, 3H, N-CH₃). Chemical shifts are approximate and based on related structures[5]. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Aromatic carbons in the range of 110-150 ppm, N-CH₃ carbon around 35-40 ppm. Specific shifts can be compared to similar indazole structures[5]. |
| Mass Spectrometry (ESI-MS) | m/z: 167.03 [M+H]⁺ (calculated for C₈H₈ClN₂⁺) |
| HPLC Purity | >98% (typical) |
dot graph "Characterization_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Purified_Product" [label="Purified this compound"]; "Structural_Confirmation" [label="¹H NMR, ¹³C NMR, MS"]; "Purity_Assessment" [label="HPLC, Elemental Analysis"]; "Final_QC" [label="Final Quality Control Release"];
"Purified_Product" -> "Structural_Confirmation"; "Purified_Product" -> "Purity_Assessment"; "Structural_Confirmation" -> "Final_QC"; "Purity_Assessment" -> "Final_QC"; }
Figure 2: Analytical characterization workflow.
Safety Precautions
-
4-chloro-2-nitrobenzaldehyde: Is an irritant. Avoid inhalation and contact with skin and eyes[6][7].
-
Methylamine solution: Is corrosive and flammable. It can cause severe skin burns and eye damage[8][9]. Handle in a well-ventilated fume hood.
-
Tri-n-butylphosphine: Is a pyrophoric liquid, spontaneously flammable in air, and causes severe burns[3][4]. It should be handled under an inert atmosphere using appropriate personal protective equipment.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note provides a comprehensive and scalable one-pot synthesis of this compound. The described protocol, based on a condensation followed by a Cadogan reductive cyclization, offers a practical and efficient route to this important pharmaceutical intermediate. The detailed procedures for synthesis, purification, and analytical characterization, along with safety and scale-up considerations, will support researchers and drug development professionals in the production of high-purity material for preclinical studies.
References
- 1. This compound [myskinrecipes.com]
- 2. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 3. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 2H-INDAZOLE, 6-CHLORO-2-METHYL- | 541539-87-1 [m.chemicalbook.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-2-methyl-2H-indazole
Welcome to the technical support guide for the synthesis of 6-chloro-2-methyl-2H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. The indazole scaffold is a privileged pharmacophore, but its synthesis, particularly the regioselective N-alkylation, can be challenging and often leads to mixtures of N-1 and N-2 isomers, complicating purification and reducing overall yield.[1][2][3] This guide provides in-depth, experience-driven solutions to overcome these hurdles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My overall yield is low after the methylation step.
Question: I am attempting to methylate 6-chloro-1H-indazole and obtaining a low yield of the desired this compound. What are the likely causes and how can I fix this?
Answer:
Low overall yield is the most common issue reported and typically stems from two primary sources: poor regioselectivity leading to a mixture of N-1 and N-2 isomers, and incomplete reaction or degradation.
Potential Causes & Solutions:
-
Poor Regioselectivity: The direct alkylation of 1H-indazoles frequently produces a mixture of the N-1 and N-2 alkylated products.[4][5] The 1H-indazole tautomer is generally more thermodynamically stable, which can lead to the N-1 isomer being a significant byproduct under certain conditions.[1][3]
-
Solution: The key to improving the yield of the desired N-2 isomer is to control the regioselectivity of the methylation. This is highly dependent on the interplay of base, solvent, and temperature. While conditions like NaH in THF often favor N-1 alkylation, other conditions can be employed to favor the kinetically preferred N-2 product.[1][2][5][6] For instance, some protocols achieve N-2 selectivity by leveraging steric hindrance or specific catalytic systems.[3] We recommend exploring conditions known to favor N-2 alkylation, such as those outlined in the protocols below.
-
-
Incomplete Deprotonation: If the indazole is not fully deprotonated by the base, the reaction will not proceed to completion.
-
Solution: Ensure your base is fresh and of high purity. For solid bases like sodium hydride (NaH), this means using a fresh bottle or washing the dispersion to remove the protective mineral oil. Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion.
-
-
Inactive Methylating Agent: Reagents like methyl iodide can degrade over time, especially with exposure to light and moisture.
-
Solution: Use a freshly opened bottle of your methylating agent or purify it before use (e.g., by passing through a plug of basic alumina).
-
-
Sub-optimal Reaction Temperature: Temperature can influence both the reaction rate and the N1:N2 ratio.
-
Solution: While room temperature is a common starting point, carefully controlling the temperature can be critical. Some kinetically controlled reactions favoring the N-2 isomer may benefit from lower initial temperatures (e.g., 0 °C) during base addition and alkylating agent addition, followed by a slow warm-up.
-
Issue 2: My main product is the undesired N-1 isomer (6-chloro-1-methyl-1H-indazole).
Question: I am getting more of the N-1 methylated product than the desired N-2 isomer. How can I reverse this selectivity?
Answer:
This is a classic regioselectivity problem in indazole chemistry. The formation of the N-1 isomer is often favored under thermodynamically controlled conditions.[7] To favor the N-2 isomer, you must shift the reaction conditions to favor kinetic control.
Causality and Strategic Adjustments:
The outcome of indazole alkylation is a delicate balance between the stability of the final product and the activation energy of the transition state. The indazolide anion has nucleophilic character at both nitrogen atoms.
-
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can stabilize the transition state leading to the N-2 product. In contrast, less polar solvents like THF, when paired with certain bases like NaH, often favor the N-1 product.[1] Solvent-dependent regioselectivity has been well-documented for indazoles.[6]
-
Base and Counter-ion: The choice of base determines the counter-ion (e.g., Na+, K+, Cs+). Larger, "softer" cations like Cesium (from Cs₂CO₃) can influence selectivity, sometimes favoring the N-1 product through a chelation mechanism, especially with certain substrates.[4] Conversely, conditions that avoid strong ion pairing may favor the kinetic N-2 product.
-
Steric Hindrance: While the 6-chloro substituent is not adjacent to the nitrogen atoms, substituents at the C-7 position are known to sterically hinder the N-1 position and strongly direct alkylation to N-2.[1][2][6] Although not applicable to your starting material, this principle highlights the importance of steric factors.
To improve N-2 selectivity, consider the following workflow:
Caption: Workflow for troubleshooting poor N-2 regioselectivity.
Issue 3: I am struggling to separate the N-1 and N-2 isomers.
Question: I have a mixture of 6-chloro-1-methyl-1H-indazole and this compound. They are very difficult to separate by column chromatography. What can I do?
Answer:
Co-elution of N-1 and N-2 indazole isomers is a frequent purification challenge due to their similar polarities.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Standard ethyl acetate/hexane systems may not be sufficient. Try adding a small percentage of a more polar solvent like methanol or a chlorinated solvent like dichloromethane (DCM) to the mobile phase. A gradient elution from low to high polarity is essential.
-
Silica Type: If standard silica gel fails, consider using silica impregnated with silver nitrate (AgNO₃), which can sometimes resolve isomers based on differential interactions with the aromatic system. Alternatively, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase may provide different selectivity.
-
-
Recrystallization: This is often the most effective method if a suitable solvent can be found. Experiment with a range of solvents and solvent pairs (e.g., ethanol, isopropanol, ethyl acetate/hexane, toluene) to find conditions where one isomer crystallizes out, leaving the other in the mother liquor.
-
Derivatization (Last Resort): If separation is impossible and one isomer is present in a small amount, you could selectively react one isomer and then separate the new, more distinct derivative. This is complex and only recommended if all other methods fail.
-
Focus on Prevention: The best strategy is to optimize the reaction to maximize the formation of the desired N-2 isomer, minimizing the purification burden from the outset.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic challenge when preparing this compound?
The principal challenge is controlling the regioselectivity of the N-methylation of the 6-chloro-1H-indazole precursor. The indazole ring has two nucleophilic nitrogen atoms (N-1 and N-2), and alkylation can occur at either position, leading to a mixture of constitutional isomers.[2] Achieving a high yield of the desired N-2 isomer requires careful selection of reaction conditions (base, solvent, temperature) to favor kinetic over thermodynamic control.[1][5]
Caption: General reaction scheme for the methylation of 6-chloro-1H-indazole.
Q2: How can I definitively confirm that I have synthesized the N-2 isomer and not the N-1?
Structural confirmation is crucial. The most powerful technique for distinguishing between N-1 and N-2 alkylated indazoles is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR experiments.
-
¹H NMR: The chemical shifts of the protons on the indazole ring will differ between the two isomers. However, these differences can be subtle.
-
¹³C NMR: Similar to proton NMR, carbon chemical shifts will vary.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. An HMBC experiment will show a correlation between the methyl protons (~4.2 ppm) and the carbon atoms that are 2 or 3 bonds away.
-
For the N-2 isomer , you will see a correlation from the N-CH₃ protons to the C3 and C7a carbons of the indazole ring.
-
For the N-1 isomer , you will see a correlation from the N-CH₃ protons to the C3 and C7a carbons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity. For the N-1 isomer, an NOE may be observed between the N-methyl protons and the H-7 proton. This is typically absent in the N-2 isomer.
Q3: Can I use a different methylating agent besides methyl iodide or dimethyl sulfate?
Yes, other methylating agents can be used, and their choice can influence the reaction's outcome.
| Methylating Agent | Typical Base/Solvent | Considerations |
| Methyl Iodide (MeI) | K₂CO₃, Cs₂CO₃ in DMF/Acetonitrile | Highly reactive, common, but toxic. |
| Dimethyl Sulfate (DMS) | K₂CO₃ in Acetone; NaOH | Potent methylating agent, highly toxic and carcinogenic. |
| Methyl Tosylate (MeOTs) | NaH in THF/DMF | Less volatile than MeI or DMS, good leaving group. |
| Trimethyl Orthoformate | H₂SO₄ (catalytic) | Can favor N-2 alkylation under acidic conditions.[5] |
| Methanol (Mitsunobu) | PPh₃, DIAD/DEAD in THF | Often shows a strong preference for the N-2 isomer.[1] |
Q4: What is a reliable starting protocol for achieving high N-2 selectivity?
A Mitsunobu reaction is often reported to give good selectivity for the N-2 position.[1] While it generates triphenylphosphine oxide as a byproduct that requires careful removal, its selectivity can be advantageous.
Protocol: N-2 Methylation of 6-chloro-1H-indazole via Mitsunobu Reaction
This protocol is a representative method and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
6-chloro-1H-indazole (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Methanol (MeOH) (5.0 equiv, used as reagent and can be part of solvent)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-chloro-1H-indazole (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Add methanol (5.0 equiv) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
DIAD/DEAD Addition: Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. An orange color and/or formation of a precipitate is often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
The resulting residue will contain the product and triphenylphosphine oxide.
-
-
Purification:
-
Purify the crude mixture directly by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 0% to 30%) is typically effective for separating the desired N-2 product from triphenylphosphine oxide and any minor N-1 isomer.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
-
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-chloro-2-methyl-2H-indazole by Column Chromatography
Welcome to the technical support center for the purification of 6-chloro-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during column chromatography purification of this specific indazole derivative. The information herein is curated from established literature and extensive field experience to ensure scientific integrity and experimental success.
Introduction to the Purification Challenge
This compound is a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer and inflammatory disease therapies.[1] Its purification via column chromatography is a standard yet often challenging step. The primary difficulties arise from its moderate polarity and the potential presence of closely related isomers and impurities from the synthetic route.[2][3][4] This guide provides a systematic approach to troubleshooting common issues to achieve high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical and chemical properties of this compound I should be aware of?
A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | [5] |
| Molecular Weight | 166.61 g/mol | [5] |
| Appearance | White crystalline solid | [6] |
| Solubility | Soluble in organic solvents like methanol, chloroform, and dichloromethane. | [6] |
| Storage | Room temperature, sealed, and dry. | [1] |
Q2: What is a good starting point for a mobile phase system for the column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is the most commonly reported and effective mobile phase system.[2][7][8] A typical starting gradient is 15-33% ethyl acetate in hexane.[7] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of approximately 0.3 for the desired compound.[9]
Q3: What are the common impurities I might encounter?
A3: Impurities often include unreacted starting materials, byproducts from side reactions, and isomeric products. A common isomeric impurity is the N-1 alkylated indazole.[3][4] The choice of synthetic route will heavily influence the impurity profile. For instance, if the synthesis involves nitration, a potential impurity could be 6-chloro-2-methyl-5-nitro-2H-indazole.[10][11]
Q4: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: If this compound is not moving from the baseline, it indicates that the mobile phase is not polar enough. You can try adding a small percentage of a more polar solvent like methanol or dichloromethane to your ethyl acetate.[12] However, be cautious as this can affect the separation from other polar impurities. Alternatively, consider using a different stationary phase like alumina if your compound is unstable on silica gel.[12]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography purification of this compound.
Problem 1: Poor Separation of Isomers (N-1 vs. N-2 Methylation)
Cause: The N-1 and N-2 isomers of methylated indazoles can have very similar polarities, making their separation challenging.[3][4]
Solution:
-
Optimize the Mobile Phase: A shallow gradient elution is often necessary. Start with a low percentage of the more polar solvent (e.g., 5% ethyl acetate in hexane) and increase it very slowly. This can elongate the separation path on the column, improving resolution.
-
High-Performance Flash Chromatography (HPFC): If conventional flash chromatography is insufficient, employing a flash chromatography system with higher-quality silica gel (smaller particle size) and precise gradient control can significantly improve separation.
-
Alternative Solvent Systems: Experiment with different solvent systems. For instance, a dichloromethane/hexane or acetone/hexane system might offer different selectivity for the isomers.[12]
Problem 2: The Compound Decomposes on the Silica Gel Column
Cause: Some indazole derivatives can be sensitive to the acidic nature of standard silica gel.[12]
Solution:
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots (degradation products) have appeared.[12]
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% in the mobile phase), before packing the column.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be good alternatives for compounds that are unstable on silica gel.[12]
Problem 3: The Compound Elutes Too Quickly (High Rf) or Too Slowly (Low Rf)
Cause: An improperly selected mobile phase composition.
Solution:
-
Systematic TLC Analysis: Before packing the column, run a series of TLCs with varying ratios of your chosen solvents (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexane). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.[9][13]
| Observed Rf | Action | Rationale |
| > 0.6 | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). | The compound is moving too fast; a less polar eluent will increase its retention on the stationary phase. |
| < 0.1 | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). | The compound is too strongly adsorbed to the stationary phase; a more polar eluent will compete for binding sites and move the compound faster. |
Problem 4: Tailing Peaks
Cause:
-
Sample Overload: Too much sample has been loaded onto the column.
-
Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.
-
Strong Interaction with Silica: The compound has functional groups that interact strongly with the acidic silanol groups on the silica surface.
Solution:
-
Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified.
-
Improve Solubility: Dissolve the crude sample in a minimal amount of a stronger solvent (like dichloromethane) before loading it onto the column.[14] Alternatively, use the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel.[14]
-
Add a Modifier: As mentioned for decomposition, adding a small amount of a modifier like triethylamine to the mobile phase can mitigate strong acidic interactions and improve peak shape.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general framework for the purification of this compound.
1. Preparation:
- TLC Analysis: Determine the optimal mobile phase composition (e.g., Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for the target compound.
- Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, prepare a dry load by adsorbing the sample onto a small amount of silica gel.[14]
2. Column Packing:
- Select an appropriately sized column based on the amount of crude material.
- Secure the column vertically and add a small plug of cotton or glass wool at the bottom.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing.
- Add another thin layer of sand on top of the packed silica gel.
- Equilibrate the column by running several column volumes of the initial mobile phase through it.
3. Sample Loading:
- Wet Loading: Carefully add the dissolved sample to the top of the column with a pipette.[9]
- Dry Loading: Carefully add the silica gel with the adsorbed sample to the top of the column.[14]
4. Elution and Fraction Collection:
- Begin eluting with the determined mobile phase.
- If using a gradient, gradually increase the polarity of the mobile phase.
- Collect fractions in appropriately sized test tubes.
- Monitor the elution process by TLC analysis of the collected fractions.
5. Product Isolation:
- Combine the fractions containing the pure this compound.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the purified compound under high vacuum to remove any residual solvent.
Visualization of Troubleshooting Workflow
Caption: A troubleshooting workflow for the column chromatography purification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. CN115181066B - Synthesis method of this compound-5-amine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Chromatography [chem.rochester.edu]
- 10. 2H-Indazole, 6-chloro-2-methyl-5-nitro- | 1801267-04-8 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. rsc.org [rsc.org]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 6-chloro-2-methyl-2H-indazole
Welcome to the technical support guide for the synthesis of 6-chloro-2-methyl-2H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the common challenges and side reactions encountered during its synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face at the bench.
Introduction: The Core Challenge of Regioselectivity
The synthesis of this compound typically starts from the commercially available 6-chloro-1H-indazole. The primary challenge is not the formation of the C-N bond itself, but controlling where the methyl group attaches. The indazole anion is an ambident nucleophile, possessing two reactive nitrogen atoms, N1 and N2. Direct alkylation often leads to a mixture of the desired N2-isomer (this compound) and the undesired N1-isomer (6-chloro-1-methyl-1H-indazole), which can be difficult to separate and impacts yield and purity.[1][2][3]
The regiochemical outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of reagents and reaction conditions.[4] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, which can often favor the formation of the N1-alkylated product under equilibrating conditions.[2][3][4] This guide will dissect these factors to empower you to steer the reaction toward your desired N2-product.
Frequently Asked Questions (FAQs)
Q1: I performed a methylation of 6-chloro-1H-indazole with methyl iodide and potassium carbonate in DMF and obtained a mixture of N1 and N2 isomers. Why is this happening and how can I favor the N2 isomer?
Answer: This is the most common issue in indazole alkylation. Using a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) typically results in poor regioselectivity, often yielding a mixture of N1 and N2 products.[5] For example, reacting a similar indazole derivative with methyl iodide and K₂CO₃ in DMF gave N1 and N2 products in a roughly 1:1 ratio.[3]
The Underlying Chemistry: The reaction proceeds via the deprotonated indazolide anion. In a polar solvent like DMF, the cation (K⁺) is well-solvated and exists as a "solvent-separated ion pair." This leaves both N1 and N2 nitrogens relatively free to act as nucleophiles, leading to a mixture of products based on their intrinsic nucleophilicity and the stability of the transition states.
Strategies to Favor N2-Alkylation:
-
Mitsunobu Reaction: This is a highly reliable method for achieving N2 selectivity.[1][2] By reacting 6-chloro-1H-indazole with methanol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD, you can strongly favor the N2 isomer. For a related substrate, Mitsunobu conditions reversed the selectivity from a 1:1 ratio to a 1:2.5 ratio in favor of the N2 product.[2][4] The mechanism is thought to involve a phosphonium salt intermediate that sterically directs the attack to the more accessible N2 position.
-
Acid-Catalyzed Alkylation: Certain methods using specific alkylating agents under acidic conditions have shown excellent N2 selectivity. For instance, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) can provide exclusively the N2-alkylated product.[6][7] The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the neutral indazole.
-
Steric Hindrance: While not applicable for methylation, if you were using a bulkier alkylating agent, the sterically less hindered N2 position would be kinetically favored.
The following workflow diagram illustrates the decision-making process for optimizing N2 selectivity.
Caption: Decision workflow for achieving N2-methylation selectivity.
Q2: Conversely, how can I selectively synthesize the N1-methylated isomer, 6-chloro-1-methyl-1H-indazole?
Answer: While the N2 isomer is the topic of this guide, understanding how to make the N1 isomer is crucial for troubleshooting. N1-selectivity is typically achieved under conditions that favor thermodynamic control or involve cation chelation.
The Proven Strategy: The most widely cited method for high N1-selectivity is using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a less polar, aprotic solvent like tetrahydrofuran (THF) .[2][3] For many indazole substrates, this combination can provide >99:1 selectivity for the N1 isomer.[2]
The Underlying Chemistry: In a solvent like THF, the sodium cation (Na⁺) forms a "tight ion pair" with the indazolide anion. It is postulated that the Na⁺ coordinates between the N2 nitrogen and an electron-rich group on the indazole ring (even the pi-system of the benzene ring). This chelation effectively blocks the N2 position, forcing the alkylating agent to react exclusively at N1.
Caption: Proposed mechanism for N1-selectivity using NaH in THF.
Troubleshooting Guide: Beyond Regioselectivity
While isomer formation is the primary hurdle, other side reactions can diminish your yield and purity. Here’s how to identify and solve them.
Problem 1: My mass spec shows a peak at [M+15]⁺ that is 15 mass units higher than my product.
Symptom: You observe a mass corresponding to C₉H₁₀ClN₂⁺, suggesting the addition of a second methyl group. Likely Cause: Over-alkylation (Quaternization)
The N-methylated indazole product is still nucleophilic and can react with a second equivalent of the methylating agent to form a quaternary indazolium salt. This is more likely to occur if you use a large excess of the methylating agent or highly reactive agents like dimethyl sulfate or Meerwein's salt (trimethyloxonium tetrafluoroborate), especially at higher temperatures.[4][8]
Causality & Mechanism: The lone pair on the non-alkylated nitrogen of your product (e.g., the N1 lone pair on this compound) can attack another molecule of methyl iodide in a standard Sₙ2 reaction. This forms a positively charged quaternary salt. While often a minor byproduct, it can become significant under forcing conditions.
Preventative & Corrective Actions:
-
Control Stoichiometry: Use a minimal excess of the methylating agent. Start with 1.05-1.1 equivalents and monitor the reaction closely.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.
-
Choice of Reagent: Use less reactive methylating agents if possible. Methyl iodide is generally less prone to over-alkylation than dimethyl sulfate.
-
Purification: Quaternary salts are highly polar and non-volatile. They can typically be removed from the desired neutral product by a simple aqueous workup or silica gel chromatography.
Problem 2: I'm seeing byproducts that suggest the chlorine atom has been replaced.
Symptom: Mass spec analysis shows peaks corresponding to the replacement of -Cl with -OCH₃ or -OH (e.g., 6-methoxy-2-methyl-2H-indazole). Likely Cause: Nucleophilic Aromatic Substitution (SₙAr)
Although the benzene ring of indazole is electron-rich, the presence of the fused heterocyclic ring can make the chloro-substituent susceptible to nucleophilic aromatic substitution (SₙAr), particularly under harsh basic conditions or high temperatures.
Causality & Mechanism: If a strong nucleophile, such as methoxide (formed from methanol impurity with a strong base) or hydroxide (from water contamination), is present, it can attack the carbon bearing the chlorine atom. The indazole ring system is sufficiently electron-withdrawing to stabilize the negative charge of the intermediate Meisenheimer complex, allowing for the eventual expulsion of the chloride ion. This reaction is generally slow but can become a significant pathway at elevated temperatures.
Preventative & Corrective Actions:
-
Use Anhydrous Conditions: Ensure your starting materials, solvent (especially DMF or THF), and inert atmosphere are scrupulously dry to prevent the formation of hydroxide ions.
-
Avoid Strong Alkoxide Bases: If possible, avoid using bases like sodium methoxide or potassium tert-butoxide, which are potent nucleophiles. If you must use them, run the reaction at the lowest possible temperature. K₂CO₃ and even NaH are generally safer choices in this regard.
-
Temperature Control: Do not let the reaction temperature exceed what is necessary. For many alkylations, room temperature or gentle heating (40-50 °C) is sufficient.
Problem 3: My reaction is sluggish and produces a number of small, unidentified impurities, especially when using DMF at high temperatures.
Symptom: The reaction does not go to completion, and the crude NMR/LC-MS shows a complex mixture of minor byproducts. Likely Cause: Solvent or Reagent Degradation
A) DMF Decomposition: N,N-Dimethylformamide (DMF) is not indefinitely stable, especially in the presence of bases or acids at elevated temperatures. It can hydrolyze (if water is present) or thermally decompose to generate dimethylamine and formic acid or carbon monoxide.[9] Dimethylamine is a nucleophile and can react with your methylating agent, consuming it and generating side products.
B) Methylating Agent Decomposition: Methyl iodide is light-sensitive and can decompose over time to form iodine (I₂), giving the reagent a purple or brown tint. Dimethyl sulfate can hydrolyze to form sulfuric acid and methanol, which can complicate the reaction.
Preventative & Corrective Actions:
-
Purify Your Solvent: If using DMF for a sensitive or high-temperature reaction, consider using a freshly opened bottle of anhydrous solvent or purifying it by standard methods.
-
Check Reagent Quality: Use high-purity methyl iodide, preferably from a fresh bottle stored protected from light. If it is discolored, consider washing it with a dilute solution of sodium thiosulfate and distilling it.
-
Consider Alternative Solvents: If high temperatures are required, consider more stable solvents like dioxane or N-methyl-2-pyrrolidone (NMP), although these also have their own reactivity profiles. For many indazole alkylations, THF or acetonitrile can be excellent, more stable alternatives to DMF.
Data Summary: Regioselectivity Under Various Conditions
The following tables summarize typical regioselectivity outcomes for the methylation of substituted indazoles based on literature precedents. While the exact ratios for 6-chloro-indazole may vary slightly, these data provide a strong predictive framework for experimental design.
Table 1: Common Conditions Leading to N1/N2 Mixtures
| Indazole Substrate | Methylating Agent | Base | Solvent | Temp. (°C) | N1 : N2 Ratio | Reference |
| 5-Bromo-1H-indazole-3-carboxylate | MeI | K₂CO₃ | DMF | RT | 44 : 40 (Yields) | [3] |
| 6-Nitro-1H-indazole | (CH₃)₂SO₄ | KOH | aq. MeOH | 45 | ~1 : 1.1 | [4] |
| 5-Bromo-1H-indazole-3-carboxylate | Isobutyl Bromide | K₂CO₃ | DMF | 120 | 58 : 42 | [5] |
Table 2: Conditions Favoring Selective N1 or N2 Methylation
| Indazole Substrate | Methylating Agent | Reagents / System | Solvent | N1 : N2 Ratio | Outcome | Reference |
| Electron-deficient Indazoles | n-Pentyl Bromide | NaH | THF | >99 : 1 | N1-Selective | [1][3] |
| Indazole-3-carboxylate | n-Pentanol | PPh₃, DBAD | THF | 1 : 2.9 | N2-Selective | [1] |
| Various 1H-Indazoles | Me-Trichloroacetimidate | TfOH (cat.) | Dioxane | No N1 observed | N2-Selective | [6][7] |
| 6-Nitro-1H-indazole | MeI (4 equiv) | (none) | Sealed Tube (100°C) | N2 Major | N2-Selective | [4] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound (N2-Isomer) via Mitsunobu Reaction
This protocol is adapted from established procedures for N2-alkylation of substituted indazoles and represents a reliable method for achieving high N2-selectivity.[1][2][4]
Materials:
-
6-chloro-1H-indazole (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Anhydrous Methanol (MeOH) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-chloro-1H-indazole (1.0 equiv) and triphenylphosphine (1.5 equiv).
-
Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the indazole).
-
Add anhydrous methanol (1.5 equiv) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add DIAD (1.5 equiv) dropwise over 15-20 minutes. The solution may turn from colorless to yellow/orange.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the residue directly by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to separate the N2-product from the N1-isomer and reaction byproducts.
Protocol 2: Analytical Method for Isomer Quantification (HPLC-UV)
This is a general reverse-phase HPLC method suitable for separating and quantifying the N1 and N2 isomers of methyl-chloro-indazole. Specific parameters may require optimization for your system.
Instrumentation & Columns:
-
HPLC system with a UV/PDA detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid)
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or Trifluoroacetic Acid)
-
Gradient: Start with a high percentage of A (e.g., 90%) and ramp to a high percentage of B (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: Monitor at 220 nm, 254 nm, and a lambda max near the absorbance of the indazole core (~280-300 nm).
Expected Elution Order: The N1 and N2 isomers will have different polarities and should be separable. Typically, one isomer will be slightly more polar and elute earlier. The exact elution order should be confirmed by analyzing pure standards of each isomer if available, or by collecting fractions and analyzing them by NMR.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN115181066B - Synthesis method of this compound-5-amine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for the Methylation of 6-chloro-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-chloro-2-methyl-2H-indazole . This document is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the N-methylation of 6-chloro-1H-indazole. As a key intermediate in the synthesis of various biologically active molecules, achieving high yield and regioselectivity in this reaction is critical.[1]
The primary challenge in the alkylation of the indazole scaffold is controlling the regioselectivity between the N-1 and N-2 positions of the heterocyclic ring.[2][3][4] This guide provides in-depth, experience-based answers to common problems, detailed protocols, and the fundamental principles governing the reaction's outcome.
Section 1: FAQs — Understanding the Core Challenge: N-1 vs. N-2 Regioselectivity
This section addresses the fundamental chemical principles that dictate the outcome of indazole methylation.
Q1: Why is controlling the position of methylation on the 6-chloro-1H-indazole ring so difficult?
The difficulty arises from the ambident nucleophilic nature of the indazole anion, which is formed upon deprotonation of the N-H proton. The negative charge is delocalized across both the N-1 and N-2 nitrogen atoms, making both sites reactive towards electrophiles like methylating agents.[3] The final ratio of N-1 to N-2 methylated products is determined by a delicate balance of electronic effects, steric hindrance, and the specific reaction conditions employed.[2][5][6]
Q2: What is the fundamental difference between the 6-chloro-1-methyl-1H-indazole (N-1) and this compound (N-2) isomers?
The key difference lies in the electronic structure and stability. The 1H-indazole tautomer (and by extension, the N-1 alkylated product) is generally considered to be the more thermodynamically stable isomer.[7][8][9] The 2H-indazole tautomer (and the N-2 alkylated product) is less stable but can be formed faster under certain conditions, making it the kinetically favored product.[7][8][10] Their distinct structural and electronic properties can significantly impact their utility in subsequent synthetic steps and their biological activity in a final drug compound.
Q3: What are "kinetic" versus "thermodynamic" control in the context of this reaction?
This concept is central to achieving regioselectivity.
-
Kinetic Control: Conditions that favor the fastest reaction pathway lead to the kinetic product. For indazole methylation, the N-2 position is often more sterically accessible and its lone pair is more available, leading to a faster rate of attack.[8][10] Therefore, reactions run under milder, irreversible conditions often yield the N-2 isomer (this compound) as the major product.[7]
-
Thermodynamic Control: Conditions that allow the reaction to be reversible or to equilibrate over time will favor the most stable product, the thermodynamic product. Since the N-1 isomer is generally more stable, reaction conditions that promote equilibration (e.g., higher temperatures, specific base/solvent systems) will yield a higher ratio of the N-1 isomer (6-chloro-1-methyl-1H-indazole).[4][5][7]
Caption: Fig 1. Kinetic vs. Thermodynamic Methylation Pathways.
Section 2: Troubleshooting Guide for Methylation of 6-chloro-1H-indazole
This section is formatted to directly address common issues encountered during the experiment.
Problem 1: Low Yield or No Reaction
Q: My reaction shows very little consumption of the starting material. What are the likely causes and solutions?
A: This issue typically points to problems with reagents or reaction conditions.
-
Ineffective Deprotonation (Base Issue): The indazole N-H proton must be removed for the reaction to proceed.
-
Cause: The base may be old, inactive, or not strong enough. Sodium hydride (NaH), for example, is highly reactive and can be deactivated by moisture.
-
Solution: Use a fresh bottle of the base. If using NaH, ensure it is handled under a strictly inert atmosphere (Nitrogen or Argon) and that the solvent is anhydrous. Consider using a stronger base or a different base/solvent combination.
-
-
Inactive Methylating Agent:
-
Cause: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded over time.
-
Solution: Use a fresh bottle of the methylating agent. Store them properly, protected from light and moisture.
-
-
Insufficient Temperature:
-
Cause: Some methylation reactions require heating to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. For example, some protocols with weaker bases like K₂CO₃ in DMF require heating to 80-120°C.[3]
-
Problem 2: Poor Regioselectivity (Mixture of N-1 and N-2 Isomers)
Q: I am getting a mixture of the N-1 and N-2 isomers. How can I improve the selectivity for the desired this compound (N-2)?
A: Achieving high N-2 selectivity requires steering the reaction down the kinetic pathway.
-
Use Acidic or Mild Conditions: Under basic conditions, a mixture is common.[8][10] Highly regioselective N-2 alkylation can be achieved under acidic conditions.
-
Recommended Method: A highly effective modern method involves using a methylating agent like methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) .[11][12] This protocol is known for affording excellent N-2 selectivity with minimal to no N-1 isomer formation.[11]
-
Mechanism Insight: The acid protonates the imidate, activating it for nucleophilic attack. The neutral indazole then acts as the nucleophile. Quantum mechanics (QM) analyses suggest that the transition state energy for attack by the N-2 nitrogen is significantly lower than for the N-1 nitrogen, explaining the high selectivity.[12]
-
-
Mitsunobu Conditions:
Q: For a different project, I need to synthesize the N-1 isomer. How would I favor its formation?
A: To favor the thermodynamic N-1 product, you need conditions that allow for equilibration.
-
Use a Strong Base in an Aprotic Solvent: This is the most widely cited method for achieving high N-1 selectivity.[4]
-
Recommended Method: The combination of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) is highly effective.[2][5][6][7]
-
Mechanism Insight: After deprotonation, the sodium cation is thought to chelate or coordinate with the N-2 nitrogen, sterically blocking it from the incoming electrophile. This directs the methylation to the N-1 position.[6][14] Allowing the reaction to stir for a longer period or at a slightly elevated temperature can further ensure thermodynamic equilibrium is reached.[14]
-
Problem 3: Formation of Byproducts
Q: I'm observing unexpected spots on my TLC/LC-MS. What could they be?
A: Besides the two main isomers, other byproducts can form.
-
Di-methylation (Quaternary Salt):
-
Cause: If an excess of the methylating agent is used or if the reaction is run for too long at high temperatures, the initially formed mono-methylated product can be methylated a second time to form a quaternary indazolium salt.
-
Solution: Use a controlled stoichiometry, typically 1.0-1.2 equivalents of the methylating agent. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Reaction with Solvent:
-
Cause: Solvents like DMF can sometimes participate in side reactions under strongly basic or high-temperature conditions.
-
Solution: Choose a more inert solvent like THF or Dioxane if side reactions are suspected.
-
Problem 4: Difficulty in Product Isolation and Purification
Q: The N-1 and N-2 isomers have very similar polarities and are difficult to separate by column chromatography. What can I do?
A: This is a common and significant challenge. The best strategy is to optimize the reaction for high selectivity to minimize the need for difficult separations. However, if separation is unavoidable:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane) is often required. Sometimes, adding a small amount of a third solvent like dichloromethane can improve separation.
-
Silica Type: Using high-performance silica gel with a smaller particle size can improve resolution.
-
-
Recrystallization:
-
Technique: If the crude product is a solid and contains one major isomer, recrystallization can be a highly effective method to obtain a pure compound. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Section 3: Optimized Experimental Protocols
The following protocols are based on established literature procedures and are designed to maximize regioselectivity.
Protocol A: Selective Synthesis of this compound (N-2 Isomer)
This protocol is adapted from methods utilizing acid catalysis for high N-2 selectivity.[11][12]
Materials:
-
6-chloro-1H-indazole
-
Methyl 2,2,2-trichloroacetimidate (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 6-chloro-1H-indazole (1.0 equiv) in anhydrous DCE.
-
Add methyl 2,2,2-trichloroacetimidate (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TfOH (0.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol B: Selective Synthesis of 6-chloro-1-methyl-1H-indazole (N-1 Isomer)
This protocol utilizes classic conditions to favor the thermodynamic product.[2][5][7]
Materials:
-
6-chloro-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flask containing NaH (1.2 equiv).
-
Cool the suspension to 0 °C.
-
Add a solution of 6-chloro-1H-indazole (1.0 equiv) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add the methylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Section 4: Data Summary & Visual Workflows
Table 1: Summary of Conditions for Regioselective Methylation
| Target Isomer | Control Type | Base / Catalyst | Solvent | Methylating Agent | Typical Temp. | Expected Selectivity (N-1:N-2) | Reference(s) |
| N-2 (Kinetic) | Kinetic | TfOH (cat.) | DCE / Dioxane | Methyl trichloroacetimidate | 0 °C to RT | < 5 : > 95 | [11][12] |
| N-2 (Kinetic) | Kinetic | Mitsunobu (DEAD/TPP) | THF | Methanol | 0 °C to RT | ~ 25 : 75 | [5][13] |
| N-1 (Thermo) | Thermodynamic | NaH | THF | MeI / DMS | 0 °C to RT | > 95 : < 5 | [2][5][7] |
| Mixture | Variable | K₂CO₃ / Cs₂CO₃ | DMF / Acetonitrile | MeI / DMS | RT to 120 °C | Variable (often ~ 1:1) | [3][8] |
Visual Workflows
Caption: Fig 2. Experimental workflow for selective N-2 methylation.
Caption: Fig 3. Troubleshooting decision tree for methylation issues.
References
- 1. This compound [myskinrecipes.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 14. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of "6-chloro-2-methyl-2H-indazole" in organic solvents
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for 6-chloro-2-methyl-2H-indazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the solubility of this compound in common organic solvents. Our goal is to provide practical, field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Introduction: Understanding the Solubility Challenge
This compound is a heterocyclic compound whose structure presents a moderate polarity. The presence of the chlorine atom and the fused aromatic system contributes to its lipophilic character, while the nitrogen atoms in the indazole ring offer sites for hydrogen bonding. This duality can lead to non-intuitive solubility behavior, often resulting in poor dissolution in a wide range of standard laboratory solvents. This guide offers a systematic approach to diagnosing and overcoming these solubility limitations.
Frequently Asked Questions & Troubleshooting
Q1: What intrinsic properties of this compound influence its solubility?
Answer: The solubility of a compound is dictated by its physicochemical properties. Understanding these provides a logical starting point for solvent selection.
The structure of this compound—a fused aromatic ring system with a chloro-substituent and two nitrogen atoms—results in a molecule that is not distinctly polar or non-polar.[1][2] Its relatively rigid, planar structure and potential for weak intermolecular interactions can favor a stable crystal lattice, making it difficult for solvent molecules to break it apart and solvate the individual molecules.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 541539-87-1 | [4][5][6][7] |
| Molecular Formula | C₈H₇ClN₂ | [4][5][7] |
| Molecular Weight | 166.61 g/mol | [4][5][7] |
| Predicted XLogP3 | 2.6 | [4] |
The predicted XLogP3 of 2.6 suggests a preference for lipophilic environments over aqueous ones, yet its hydrogen bond acceptors (the nitrogen atoms) allow for interaction with more polar solvents. This often places it in a difficult middle ground, where it is not sufficiently soluble in either very polar or very non-polar solvents. A related compound, 6-chloro-2-methyl-2H-indazol-5-amine, has been noted to be soluble in solvents like methanol, chloroform, and dichloromethane, which can serve as a preliminary guide.[8]
Q2: I'm starting a new project with this compound. How should I efficiently determine the best starting solvent?
Answer: A systematic, small-scale solvent screening is the most effective initial step. This avoids wasting significant amounts of your compound and provides a clear, empirical basis for solvent selection. The principle "like dissolves like" is a useful guide; you should test solvents across the polarity spectrum.[1][2]
Below is a structured workflow for this process.
Caption: Workflow for systematic solvent screening.
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Accurately weigh 1-2 mg of this compound into three separate, small, clear glass vials.
-
Solvent Selection: Choose a representative solvent from each polarity class.
-
Non-Polar: Heptane or Toluene
-
Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)
-
Polar Protic: Methanol (MeOH) or Isopropanol (IPA)
-
-
Addition: Add a defined volume of the first test solvent (e.g., 100 µL) to the first vial. This creates a target concentration of 10-20 mg/mL.
-
Agitation: Cap the vial and vortex vigorously at room temperature for 2-5 minutes.
-
Observation: Visually inspect the vial against a dark background. Look for any undissolved solid particles.
-
Documentation: Record your observation as "Freely Soluble," "Partially Soluble," or "Insoluble."
-
Repeat: Repeat steps 3-6 for the other selected solvents.
This methodical approach will quickly identify the most promising solvent class for your application.
Q3: The compound is only partially soluble in my ideal solvent. How can I use co-solvents to improve this?
Answer: Co-solvency is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[9][10][11] The strategy involves adding a "good" solvent (in which the compound is more soluble) to a "poor" solvent (the primary, desired solvent) to create a mixture with ideal solubilizing properties.[12] This works by modifying the overall polarity and dielectric constant of the solvent system to better match the solute.[13]
Caption: The principle of co-solvency.
Experimental Protocol: Developing a Co-Solvent System
-
Setup: Place a known amount of this compound into a vial. Add a measured volume of your primary "poor" solvent in which you require the compound to be dissolved (e.g., for a chromatography mobile phase).
-
Titration: While stirring or vortexing, add a "good" solvent (e.g., THF, DCM, or Acetone) dropwise or in small, measured aliquots.
-
Observation: Continue adding the co-solvent until all the solid material has just dissolved.
-
Quantification: Record the final volumes of both the primary solvent and the co-solvent. This gives you the minimum ratio required for dissolution at that concentration.
-
Optimization: It is good practice to add a slight excess (e.g., an additional 5-10% of the co-solvent) to prevent the compound from precipitating out due to minor temperature fluctuations.
Common Co-Solvent Systems to Try:
-
Heptane / Ethyl Acetate
-
Toluene / Acetone
-
Dichloromethane / Methanol
-
Water / Acetonitrile (for reverse-phase HPLC)
-
Water / DMSO (for biological assays, but be aware DMSO can be difficult to remove)
Q4: Can I use pH modification to increase the solubility of this indazole derivative?
Answer: Yes, this can be a viable strategy, particularly for applications where the presence of an acid or base is tolerable. Indazoles are weakly basic due to the lone pairs of electrons on the nitrogen atoms.[14] By adding a small amount of an acid, you can protonate one of the nitrogens, forming an indazolium salt. This salt form is often significantly more polar and, therefore, more soluble in polar organic solvents.
This technique is especially useful in analytical applications (e.g., adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to a mobile phase in HPLC) or in reaction mixtures using polar aprotic solvents like THF, Dioxane, or Acetonitrile. The formation of salt forms is a well-established method for improving the properties of indazole derivatives.[15][16][17]
Cautionary Notes:
-
Reaction Compatibility: The acidic modifier could interfere with downstream chemical steps, especially those involving acid-sensitive functional groups or reagents.
-
Isolation: The presence of the acid can complicate product isolation and purification. You may need to neutralize it during workup.
-
Compound Stability: Ensure your compound is stable under acidic conditions before proceeding.
Q5: My process requires a high concentration, and the standard methods aren't working. What are some advanced options?
Answer: When high concentrations are needed, particularly in pharmaceutical development, more advanced formulation techniques are often employed. These methods typically require specialized equipment and expertise.
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the active pharmaceutical ingredient (API) in a polymer matrix in an amorphous (non-crystalline) state.[18][19][20] The amorphous form has higher free energy and is more soluble than the stable crystalline form. This is often achieved using techniques like hot-melt extrusion or spray drying with pharmaceutical-grade polymers (e.g., PVP, HPMC-AS).
-
Use of Surfactants or Solubilizing Excipients: Surfactants can form micelles that encapsulate the poorly soluble compound, allowing it to be dispersed in a solvent system where it would otherwise be insoluble.[1][21][22] Excipients like polyethylene glycols (PEGs) or cyclodextrins can also be used to form complexes that enhance solubility.[19][23] While common in drug formulation, these agents can be adapted for laboratory-scale challenges if the excipient does not interfere with the intended application.
-
Particle Size Reduction: By reducing the particle size of the solid compound, the surface area-to-volume ratio is increased, which can improve the dissolution rate.[2][3][24] Techniques like micronization or nanomilling are used to achieve this.[19] For lab-scale work, vigorous grinding with a mortar and pestle followed by sonication in the solvent can provide a modest improvement.
These advanced methods are powerful but require careful consideration of the final application, as the added excipients will be part of the final mixture.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. ijpbr.in [ijpbr.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2H-INDAZOLE, 6-CHLORO-2-METHYL- | 541539-87-1 [m.chemicalbook.com]
- 6. 541539-87-1|this compound|BLD Pharm [bldpharm.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. chembk.com [chembk.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Co-solvency: Significance and symbolism [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 14. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 15. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 17. CN109790141B - Salts of indazole derivatives and crystals thereof - Google Patents [patents.google.com]
- 18. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 19. arborpharmchem.com [arborpharmchem.com]
- 20. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 21. brieflands.com [brieflands.com]
- 22. pharmtech.com [pharmtech.com]
- 23. wjbphs.com [wjbphs.com]
- 24. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
"6-chloro-2-methyl-2H-indazole" stability and storage conditions
Technical Support Center: 6-chloro-2-methyl-2H-indazole
A Guide to Ensuring Compound Stability and Experimental Reproducibility
Welcome to the technical support guide for this compound (CAS No. 541539-87-1). As a key heterocyclic building block in pharmaceutical and agrochemical research, the integrity of this reagent is paramount to achieving reliable and reproducible experimental outcomes. This guide, structured by a Senior Application Scientist, moves beyond simple data sheets to provide in-depth, field-proven insights into the stability, storage, and troubleshooting of this compound.
Core Storage and Handling Protocol
Proper storage from the moment of receipt is the most critical factor in preserving the long-term stability of this compound. The compound is a light brown to orange solid that is chemically stable under standard ambient conditions, but deviations from the recommended protocols can lead to degradation.[1]
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Room Temperature (20-25°C) | The compound is stable at ambient temperatures.[1][2] Refrigeration is unnecessary and may introduce moisture through condensation if not properly managed. Avoid strong heating. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | While stable in air for short periods, long-term exposure to atmospheric oxygen presents a risk of oxidation. For storage > 6 months, flushing the container with an inert gas is best practice. |
| Moisture | Dry/Desiccated | Store in a tightly sealed container, preferably within a desiccator.[2] Indazole scaffolds can be sensitive to moisture, which may lead to hydrolysis or promote other degradation pathways. |
| Light | Amber Vial / Dark Location | Protect from light to prevent potential photolytic degradation. An amber glass vial stored in a cabinet is sufficient. |
| Container | Tightly Sealed Glass Vial | Use the original supplier vial or a clean, dry glass container with a secure, airtight seal to prevent atmospheric contamination. |
Frequently Asked Questions (FAQs)
Here we address the most common inquiries received by our application support team.
Q1: What is the standard appearance of high-purity this compound? A: High-purity material should be a crystalline or powdered solid, with a color ranging from light brown to orange.[1] Significant deviation from this, such as a very dark brown, black, or tar-like appearance, indicates potential degradation or contamination.
Q2: Is the compound sensitive to air or moisture? A: Yes, to some extent over the long term. While the molecule is generally stable, heterocyclic compounds can be susceptible to oxidation and moisture.[3] The primary recommendation is to store it in a tightly sealed container in a dry environment.[2] For maximum longevity, especially after the container has been opened, storing under an inert atmosphere (e.g., in a glovebox or by backfilling the vial with argon) is advised.
Q3: My lab is humid. Are there extra precautions I should take? A: Absolutely. In environments with high humidity, storing the vial inside a desiccator containing a drying agent like silica gel is critical. When handling the compound, remove it from the desiccator and allow it to equilibrate to room temperature for at least 20-30 minutes before opening the cap. This prevents atmospheric moisture from condensing onto the cold solid.
Q4: What is the expected shelf-life of this compound? A: When stored unopened under the recommended conditions (room temperature, dry, dark), the compound is expected to remain stable for several years. Once opened, the shelf-life depends heavily on handling. If the container is frequently opened and not properly resealed or purged with inert gas, degradation can be observed within months. We recommend performing a quality check if the compound has been opened and stored for more than one year.
Q5: What solvents are recommended for preparing stock solutions? A: No specific solubility data is broadly published. However, based on its structure, this compound is expected to be soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and chlorinated solvents like Dichloromethane (DCM). For biological assays, DMSO is a common choice.
-
Protocol for Stock Solutions: Always use anhydrous solvents to prepare stock solutions. Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. We recommend preparing a fresh stock solution if it has been stored for more than a few months.
Troubleshooting Guide: Addressing Common Experimental Issues
When experiments yield unexpected results, reagent integrity is a primary suspect. Use this guide to diagnose potential issues with your this compound.
Problem 1: My solid compound has darkened significantly and appears clumpy.
-
Probable Cause: This is a classic sign of degradation, likely due to a combination of oxidation and moisture exposure. Clumping indicates the absorption of water.
-
Scientific Explanation: The indazole ring system, while aromatic, can be susceptible to oxidative processes, leading to the formation of colored byproducts. Absorbed moisture can act as a catalyst for these processes or lead to hydrolysis.
-
Solution Workflow:
-
Do not use the compound for critical experiments. The purity is compromised.
-
Perform a Quality Check: Dissolve a small amount in a suitable solvent (e.g., DCM or Ethyl Acetate) and run a Thin-Layer Chromatography (TLC) plate against a reference spot if you have a newer, unopened lot. The appearance of multiple new spots or significant streaking confirms impurity.
-
Advanced Analysis (Optional): For definitive proof, submit a sample for LC-MS analysis to identify the molecular weight of the parent compound and any degradation products.
-
Action: Discard the compromised reagent according to your institution's safety protocols and procure a new lot.[3] Review your storage procedures to prevent recurrence.
-
Problem 2: My reaction yield is low or my biological assay results are inconsistent.
-
Probable Cause: Assuming other reaction parameters are optimized, this often points to either incorrect quantification (weighing error) or reduced purity/potency of the starting material.
-
Scientific Explanation: If the compound has partially degraded, its effective concentration is lower than what was calculated based on the weighed mass. Degradation products could also potentially inhibit the reaction or interfere with the assay. The 2H-indazole tautomer is known to be less thermodynamically stable than the 1H-indazole form, and while isomerization is not explicitly documented for this molecule, it remains a theoretical possibility under certain conditions (e.g., exposure to acid/base) that could affect reactivity.[4]
-
Solution Workflow: Follow the quality assessment workflow diagrammed below. A simple solubility test can be revealing; degraded material often has lower solubility. An NMR or LC-MS analysis will provide the most conclusive evidence regarding purity.
Workflow: Assessing the Viability of a Stored Sample
This decision tree provides a logical flow for validating the integrity of your compound.
Caption: Decision workflow for assessing this compound quality.
References
Avoiding impurities in the large-scale production of "6-chloro-2-methyl-2H-indazole"
Welcome to the Technical Support Center for the synthesis of 6-chloro-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address the challenges encountered during the large-scale production of this key pharmaceutical intermediate. Our focus is to equip you with the knowledge to control and avoid impurities, ensuring a robust and reproducible manufacturing process.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical process in the manufacturing of several active pharmaceutical ingredients (APIs). The primary synthetic route involves the cyclization of a substituted phenylhydrazine precursor, followed by a crucial methylation step. The main challenge in this synthesis is controlling the regioselectivity of the methylation to exclusively form the desired N2-substituted isomer, this compound, while minimizing the formation of the thermodynamically more stable but undesired N1-substituted isomer, 6-chloro-1-methyl-1H-indazole. The presence of this isomeric impurity, along with other process-related impurities, can significantly impact the purity, yield, and overall quality of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in the synthesis of this compound?
A1: The most significant impurity is the regioisomeric N1-methylated product, 6-chloro-1-methyl-1H-indazole . Other potential impurities can originate from the starting materials, such as unreacted 4-chloro-2-nitrobenzaldehyde and by-products from methylhydrazine . Degradation products and residual solvents can also be present.
Q2: What is the mechanistic basis for the formation of the N1- and N2-isomers?
A2: The formation of the two isomers is a result of the dual nucleophilicity of the indazole ring. The 1H-tautomer of 6-chloro-1H-indazole is thermodynamically more stable. However, the N2 position is often kinetically favored for alkylation. The reaction conditions, particularly the choice of base and solvent, play a critical role in determining the ratio of the two isomers by influencing the equilibrium between the tautomers and the transition state energies of the alkylation reaction.
Q3: How can I selectively synthesize the desired N2-isomer?
A3: Achieving high selectivity for the N2-isomer requires careful control of the methylation reaction conditions. The use of specific methylating agents, such as trimethyloxonium tetrafluoroborate, in combination with appropriate bases and solvents can significantly favor the formation of the desired 2H-indazole.[1] Some patented industrial processes have demonstrated that specific reaction conditions can lead to high yields of the desired product, suitable for large-scale production.[2]
Q4: What analytical techniques are recommended for monitoring the isomeric purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying the N1 and N2 isomers. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for impurity profiling, particularly for identifying volatile impurities and by-products.
Troubleshooting Guide
This section provides solutions to common problems encountered during the large-scale synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of the N1-isomer impurity | - Suboptimal choice of methylating agent, base, or solvent.- Reaction temperature is too high, favoring the thermodynamic product.- Insufficient reaction time for kinetic control. | - Screen different methylating agents (e.g., dimethyl sulfate, methyl iodide, trimethyloxonium tetrafluoroborate).- Optimize the base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., THF, DMF, Acetonitrile) combination.- Maintain a lower reaction temperature to favor the kinetically controlled N2-alkylation.- Monitor the reaction progress closely by HPLC to determine the optimal reaction time. |
| Low Yield | - Incomplete reaction.- Degradation of the product or starting materials.- Mechanical losses during work-up and isolation. | - Ensure all reagents are of high purity and anhydrous where necessary.- Optimize reaction temperature and time.- Implement a carefully designed work-up procedure to minimize product loss.- Consider a protecting group strategy for the indazole nitrogen if side reactions are prevalent.[3] |
| Poor Crystallinity or Difficulty in Isolation | - Presence of impurities inhibiting crystallization.- Inappropriate solvent system for crystallization.- Uncontrolled cooling rate. | - Purify the crude product by column chromatography before crystallization.- Screen various solvent systems (e.g., ethanol, isopropanol, heptane, toluene, and their mixtures) to find the optimal conditions for crystallization.- Implement a controlled cooling profile to promote the growth of well-defined crystals. |
| Exothermic Reaction Runaway | - Rapid addition of reagents, especially methylhydrazine.- Inadequate cooling capacity for the reactor. | - Perform a thorough thermal hazard assessment before scaling up.- Add reactive reagents, such as methylhydrazine, slowly and in a controlled manner.- Ensure the reactor has sufficient cooling capacity to manage the heat of reaction.- Have an emergency quenching procedure in place. |
Recommended Synthesis and Purification Protocols
The following protocols are based on established industrial practices and are designed to maximize the yield and purity of this compound.
Step 1: Synthesis of 6-chloro-1H-indazole
A common route to 6-chloro-1H-indazole involves the reaction of 4-chloro-2-nitrobenzaldehyde with hydrazine.
-
Reaction Workflow:
Caption: Workflow for the synthesis of 6-chloro-1H-indazole.
Step 2: Regioselective Methylation to this compound
This is the critical step where the formation of the desired N2-isomer is controlled.
-
Reaction Workflow:
Caption: Workflow for the regioselective methylation of 6-chloro-1H-indazole.
-
Key Parameters for Regioselectivity:
| Parameter | Recommendation for High N2-Selectivity | Rationale |
| Methylating Agent | Trimethyloxonium tetrafluoroborate or Dimethyl carbonate.[4] | These reagents have shown high selectivity for the N2 position under specific conditions. |
| Base | Sodium hydride (NaH) is often effective. | Strong, non-nucleophilic bases can deprotonate the indazole to form the indazolide anion, influencing the site of methylation. |
| Solvent | Aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). | The solvent can influence the solubility of the indazolide salt and the transition state of the reaction. |
| Temperature | Low to moderate temperatures (e.g., 0-50 °C). | Lower temperatures generally favor the kinetically controlled N2-alkylation over the thermodynamically favored N1-alkylation. |
Purification Protocol
Purification is crucial to remove the undesired N1-isomer and other impurities.
-
Crystallization: Fractional crystallization is a scalable and cost-effective method if there is a significant difference in the solubility of the two isomers in a particular solvent system. Experiment with various solvents such as ethanol, isopropanol, toluene, and heptane, and their mixtures.
-
Chromatography: For high-purity requirements, preparative HPLC may be necessary.
Analytical Methods for Impurity Profiling
A robust analytical method is essential for quality control. The following is a starting point for developing a validated HPLC method.
-
Recommended HPLC Method Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 10 µL |
-
Method Validation: The analytical method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Safety Considerations for Large-Scale Production
The synthesis of this compound involves hazardous materials that require strict safety protocols.
-
Methylhydrazine:
-
Hazards: Highly toxic, corrosive, flammable, and a suspected carcinogen.[6][7][8]
-
Handling: Must be handled in a well-ventilated fume hood or a closed system.[6][9] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, flame-retardant lab coat, and safety goggles.[6][9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6]
-
Quenching: Excess methylhydrazine in the reaction mixture can be quenched by carefully adding an aqueous solution of a suitable reagent, such as sodium hypochlorite, under controlled temperature. Always perform a small-scale trial to validate the quenching procedure.
-
-
4-chloro-2-nitrobenzaldehyde:
-
Hazards: Irritant to skin, eyes, and respiratory system.[10]
-
Handling: Handle with appropriate PPE in a well-ventilated area.
-
-
General Safety:
-
Exothermic Reactions: Be prepared for exothermic reactions, especially during the cyclization and methylation steps. Use appropriate reactor cooling systems and add reagents in a controlled manner.
-
Emergency Procedures: Ensure that emergency showers, eyewash stations, and appropriate fire extinguishers are readily available.[6] All personnel should be trained on emergency procedures.
-
Conclusion
The successful large-scale production of high-purity this compound hinges on a thorough understanding of the reaction mechanism and meticulous control over the process parameters. By focusing on the regioselectivity of the methylation step, implementing robust purification strategies, and adhering to strict safety protocols, researchers and manufacturers can overcome the challenges associated with this synthesis and ensure the consistent production of this vital pharmaceutical intermediate.
References
- 1. Preparation method of this compound-5-amine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN115181066B - Synthesis method of this compound-5-amine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 5. validated hplc methods: Topics by Science.gov [science.gov]
- 6. nj.gov [nj.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 4-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 79674 - PubChem [pubchem.ncbi.nlm.nih.gov]
Alternative catalysts for the synthesis of "6-chloro-2-methyl-2H-indazole"
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of indazole derivatives, specifically focusing on alternative catalysts for preparing 6-chloro-2-methyl-2H-indazole.
The synthesis of 2H-indazoles often presents challenges in achieving high regioselectivity, avoiding harsh reaction conditions, and securing cost-effective, scalable catalyst systems. This document provides in-depth, experience-driven answers to common experimental challenges, offering troubleshooting advice and detailed protocols grounded in authoritative scientific literature.
Part 1: Catalyst Selection & Rationale - Frequently Asked Questions
Q1: Why should my team explore alternatives to traditional methylation agents for synthesizing this compound?
Traditional methods for the N-alkylation of indazoles, often employing alkyl halides like methyl iodide with a strong base, frequently lead to a mixture of N1 and N2 isomers.[1][2][3] Isolating the desired 2H-indazole (N2) isomer from the more thermodynamically stable 1H-indazole (N1) isomer can be a significant purification challenge, leading to reduced overall yield and increased production costs.[3][4]
Alternative catalytic methods, particularly those employing copper or palladium complexes, offer a transformative approach. These systems can provide exquisite regiocontrol, allowing for the selective synthesis of the N2 isomer under milder conditions and with broader functional group tolerance.[5][6] This shift not only improves efficiency but also opens avenues for synthesizing complex derivatives that are incompatible with harsh, non-catalytic conditions.
Q2: What are the primary classes of alternative catalysts for this N-methylation reaction?
The two dominant classes of alternative catalysts for the N-alkylation and N-arylation of indazoles are based on copper and palladium .
-
Copper-Catalyzed Systems (Ullmann-type Reactions): These are often more cost-effective than palladium systems and have shown excellent efficacy for N-arylation and, more recently, N-alkylation.[7] Copper(I) and Copper(II) salts, often in combination with diamine or phenanthroline-based ligands, are common.[7][8] These reactions are particularly noted for their ability to selectively form 2-substituted-2H-indazoles.[5]
-
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): Palladium catalysis is a powerful and versatile tool for C-N bond formation.[9][10] By using specific, often bulky, phosphine ligands, the catalytic cycle can be fine-tuned to favor the desired product.[9][11] Palladium catalysts are known for their high efficiency and broad substrate scope, though they can be more expensive and sensitive to air and moisture.[12]
Q3: How do I decide between a palladium and a copper-based catalytic system for my synthesis?
The choice between palladium and copper is dictated by several factors including cost, substrate scope, sensitivity, and the specific transformation. Below is a comparative summary to guide your decision-making process.
| Feature | Copper-Catalyzed System | Palladium-Catalyzed System | Rationale & Expert Insight |
| Primary Advantage | Cost-effectiveness, high N2-regiocontrol.[5][13] | High turnover numbers, broad substrate scope, well-studied.[10] | For large-scale synthesis where cost is a major driver, copper is often the preferred starting point. For complex molecules or when exploring a wide range of coupling partners, the extensive literature and ligand diversity for palladium can accelerate development. |
| Typical Catalysts | CuI, CuCl, Cu₂O, Cu(OAc)₂.[7] | Pd(OAc)₂, Pd₂(dba)₃.[9][14] | Copper salts are generally stable and easy to handle. Palladium sources often require the use of air-sensitive and bulky phosphine ligands to achieve high activity.[11] |
| Common Ligands | Diamines (e.g., DMEDA), Phenanthrolines.[7][8][15] | Biarylphosphines (e.g., Xantphos, BINAP, RuPhos).[9][16] | Ligand choice is critical. For copper, simple diamines can be very effective.[7] For palladium, the ligand dictates the catalyst's stability and reactivity, with bulky, electron-rich ligands often required for challenging substrates.[9][11] |
| Reaction Conditions | Often requires higher temperatures (100-140 °C).[8] | Can often be run at lower temperatures (RT - 100 °C).[11] | The ability of modern palladium systems to operate at lower temperatures can be advantageous for thermally sensitive substrates. |
| Key Challenge | Catalyst loading can sometimes be higher than palladium systems. | Cost of catalyst and ligands; sensitivity to oxygen. | While palladium catalysts are more expensive, their high efficiency can sometimes mean lower catalyst loading is required, partially offsetting the cost. Rigorous degassing is more critical for palladium systems. |
Part 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter in the lab.
Q4: My reaction yield is consistently low. What are the likely causes and how can I fix it?
Low yield is a common frustration. The underlying cause can often be traced through a systematic process of elimination. The following flowchart provides a logical troubleshooting workflow.
Expert Insights on Low Yield:
-
Starting Material Purity: Impurities in the starting 6-chloro-1H-indazole can poison the catalyst. Recrystallize or chromatograph the starting material if its purity is questionable.
-
Solvent Degassing (Critical for Pd): Palladium(0) species are readily oxidized to inactive Palladium(II) by dissolved oxygen. Ensure your solvent is thoroughly degassed using a freeze-pump-thaw technique or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Base Selection and Strength: The base is not just a proton scavenger; it participates in the catalytic cycle. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common.[11] If your base has been exposed to air, its efficacy may be compromised. Use freshly opened or properly stored base.
-
Catalyst/Ligand Integrity: Palladium pre-catalysts and phosphine ligands can degrade upon improper storage. If you suspect catalyst deactivation, try a fresh batch. For copper catalysis, using a copper(I) source like CuI is often crucial as this is the active oxidation state.[15]
Q5: I am getting a mixture of N1 and N2 methylated isomers. How can I improve selectivity for the desired this compound?
This is the most common selectivity challenge in indazole chemistry. The N1/N2 ratio is influenced by a delicate interplay of electronic, steric, and reaction conditions.[1][3]
Strategies to Favor the N2 Isomer:
-
Utilize Copper Catalysis: Several copper-catalyzed systems have been reported to provide excellent, and sometimes exclusive, regioselectivity for the N2 position.[5][6] This is often the most effective first-line strategy. Mechanistic studies suggest that the reaction pathway in certain copper systems inherently favors N2 functionalization.[5]
-
Steric Hindrance: While the 6-chloro-indazole itself doesn't have a substituent at the 7-position, the principle is informative. Electron-withdrawing groups at the C7 position have been shown to dramatically favor N2 alkylation.[2][3] This is because they increase the acidity of the N1-H and may sterically hinder access to the N1 position.
-
Choice of Reaction Conditions:
-
Acidic/Neutral Conditions: While many alkylations are run under basic conditions, performing the reaction under neutral or acidic conditions can favor N2 substitution.[17]
-
Metal-Mediated Reactions: Specific protocols using Ga/Al-mediated direct alkylation have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[18]
-
Q6: My palladium catalyst appears to be inactive or dies quickly. What should I investigate?
Rapid catalyst death points to a specific inhibitor or a flaw in the reaction setup.
-
Incomplete Degassing: As mentioned in Q4, this is the most frequent cause. Oxygen irreversibly oxidizes the active Pd(0) catalyst.
-
Water Contamination: While some modern catalyst systems have improved water tolerance, many Buchwald-Hartwig reactions require anhydrous conditions. Water can react with the strong base and interfere with the catalytic cycle. Use freshly dried solvents.
-
Inhibiting Functional Groups: While the target molecule is simple, be mindful of impurities. Functional groups like thiols or certain nitrogen heterocycles can act as strong ligands for palladium, competitively binding to the metal center and inhibiting catalysis.
-
Unproductive Side Reactions: A common side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate.[10] This is more common with certain substrates and ligands. Analysis of byproducts can reveal if this pathway is consuming your catalyst.
Part 3: Detailed Experimental Protocols
The following protocols are adapted from the literature and serve as robust starting points for your experiments.
Protocol 1: Copper-Catalyzed N-Methylation for High N2-Selectivity
This protocol is adapted from methodologies developed for the N-arylation of indazoles, which show high N2 selectivity and are applicable to N-alkylation.[5][7]
Reaction Scheme: (6-chloro-1H-indazole) + CH₃-X --[CuI, Ligand, Base]--> this compound
Materials:
-
6-chloro-1H-indazole
-
Methylating agent (e.g., Methyl iodide or Dimethyl sulfate)
-
Copper(I) Iodide (CuI)
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA)
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous Dioxane or Toluene
Step-by-Step Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 6-chloro-1H-indazole (1.0 eq).
-
Add CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Seal the vessel, and evacuate and backfill with an inert atmosphere (Argon or N₂) three times.
-
Through a septum, add anhydrous solvent (Dioxane or Toluene), followed by DMEDA (0.2 eq).
-
Add the methylating agent (1.2 eq) dropwise.
-
Place the reaction vessel in a preheated oil bath at 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol 2: Palladium-Catalyzed N-Methylation (Buchwald-Hartwig Approach)
This protocol is a general method for palladium-catalyzed C-N coupling, optimized for indazole synthesis.[9][14]
Materials:
-
6-chloro-1H-indazole
-
Methylating agent (e.g., Methyl bromide or Methyl triflate)
-
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Anhydrous Toluene
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.5 eq) to an oven-dried reaction vessel.
-
Add 6-chloro-1H-indazole (1.0 eq).
-
Remove the vessel from the glovebox, add anhydrous Toluene, and begin stirring.
-
Add the methylating agent (1.1 eq).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify via flash column chromatography to yield the product.
Part 4: Mechanistic Insights
Understanding the catalytic cycle is key to rational troubleshooting. Below is a simplified representation of a copper-catalyzed Ullmann-type N-alkylation.
Mechanism Explained:
-
Deprotonation: A base deprotonates the 6-chloro-1H-indazole to form the indazolide anion.
-
Complex Formation: The active Cu(I) catalyst coordinates with the indazolide anion to form a copper-indazolide complex. This step is crucial for activating the indazole.[15]
-
Oxidative Addition: The methylating agent (Me-X) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate (not explicitly shown for simplicity).
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, releasing the this compound product and regenerating the active Cu(I) catalyst.[19]
The regioselectivity is often determined during the coordination and reductive elimination steps, where steric and electronic factors of the ligands and substrate dictate the preferred geometry for bond formation.
References
- 1. d-nb.info [d-nb.info]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Reaction Rate of 6-chloro-2-methyl-2H-indazole Formation
Welcome to the technical support center for the synthesis of 6-chloro-2-methyl-2H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the formation of this crucial heterocyclic scaffold. We will explore common issues that impede reaction rates and provide scientifically-grounded solutions to enhance efficiency, yield, and purity.
Part 1: Troubleshooting Guide for Sluggish Reactions
This section addresses specific issues you may encounter during the synthesis, focusing on direct, question-and-answer-based troubleshooting.
Question 1: My N-methylation of 6-chloro-1H-indazole is extremely slow or has stalled. What are the primary causes and how can I fix it?
Answer: A sluggish or stalled N-methylation reaction is a common challenge. The root cause typically lies in one of several key areas: the choice of base/solvent system, the reactivity of the methylating agent, or the reaction temperature. The direct alkylation of 1H-indazoles can be complex, often yielding a mixture of N1 and N2 isomers, with the desired N2 product (2-methyl) being the kinetically favored product under certain conditions.[1][2]
Causality & Recommended Actions:
-
Suboptimal Base/Solvent Combination: The choice of base and solvent critically influences the deprotonation of the indazole and the subsequent nucleophilic attack.
-
Insight: Strong bases like sodium hydride (NaH) in aprotic solvents such as THF or DMF are often used. However, incomplete deprotonation or poor solubility of the resulting indazolide salt can slow the reaction. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile are also common but may require higher temperatures to be effective.[1][3]
-
Action: If using K₂CO₃/DMF, consider switching to a stronger base system like NaH in anhydrous THF. Ensure the NaH is fresh and the THF is rigorously dried, as water can quench the base and hinder the reaction.[4][5]
-
-
Low Reactivity of Methylating Agent:
-
Insight: Methyl iodide is a common methylating agent but can be slow. Dimethyl sulfate is more reactive but also more toxic. An alternative is using methyl 2,2,2-trichloroacetimidate under acidic conditions, which has shown high regioselectivity for the N2 position.[2][6]
-
Action: If using methyl iodide with insufficient results, consider switching to dimethyl sulfate (with appropriate safety precautions) or exploring the methyl trichloroacetimidate route, which is promoted by catalytic amounts of a strong acid like trifluoromethanesulfonic acid.[6]
-
-
Insufficient Thermal Energy:
-
Insight: Alkylation reactions require sufficient kinetic energy to overcome the activation barrier. Room temperature may not be adequate, especially with weaker bases or less reactive electrophiles.[7]
-
Action: Gradually increase the reaction temperature. For a K₂CO₃/DMF system, heating to 80-100 °C is common. For NaH/THF, a gentle reflux may be required. Monitor the reaction by TLC or LC-MS to track progress and check for potential decomposition at higher temperatures.
-
Question 2: I am observing significant formation of the N1-isomer (6-chloro-1-methyl-1H-indazole). How can I improve selectivity for the desired N2-isomer?
Answer: Achieving high regioselectivity is paramount. The formation of the N1-isomer indicates that the reaction conditions favor the thermodynamically more stable product.[2][8][9] To enhance the yield of the kinetic N2-product, you must adjust conditions to favor the more kinetically accessible N2 lone pair.[2][8]
Causality & Recommended Actions:
-
Thermodynamic vs. Kinetic Control:
-
Insight: The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[9] Conditions that allow for equilibrium, such as long reaction times or high temperatures with certain base/solvent systems, can lead to the formation of the more stable N1-alkylated product.[2]
-
Action: Employ conditions that favor kinetic control. This often involves using milder acidic conditions or specific catalyst systems. For instance, using methyl 2,2,2-trichloroacetimidate with a catalytic amount of copper(II) triflate or trifluoromethanesulfonic acid has been shown to be highly selective for the N2 position.[6]
-
-
Base and Cation Effects:
-
Insight: The nature of the cation from the base can influence selectivity. Sodium (from NaH) can coordinate with the N2 nitrogen, sterically hindering it and leading to more N1 alkylation in some cases.[1]
-
Action: Consider using a different base. While NaH/THF is often cited for N1 selectivity, milder conditions or alternative methods are better for N2.[1][5] Avoid conditions that promote equilibration.[5]
-
The following diagram illustrates a general troubleshooting workflow for a slow N-methylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. Khan Academy [khanacademy.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide: 6-Chloro- vs. 6-Bromo-2-Methyl-2H-Indazole in Modern Synthesis
Introduction: The Halogen's Strategic Role on the Indazole Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous therapeutic agents, including kinase inhibitors like Pazopanib and PARP inhibitors like Niraparib.[1] Its unique bioisosteric relationship with indole and phenol, coupled with its ability to form critical hydrogen bonds, makes it a highly valuable pharmacophore.[2] The strategic functionalization of the indazole core is paramount in drug discovery, and halogenation at the 6-position is a common and powerful tactic. Halogens serve not only to modulate physicochemical properties such as lipophilicity and metabolic stability but also act as crucial synthetic handles for diversification through cross-coupling reactions.
This guide provides an in-depth comparison of two key halogenated intermediates: 6-chloro-2-methyl-2H-indazole and 6-bromo-2-methyl-2H-indazole . While seemingly similar, the choice between the chloro and bromo substituent has significant downstream implications for reaction kinetics, catalyst selection, cost, and overall synthetic strategy. We will dissect these differences, providing experimental data and field-proven insights to guide researchers in making the optimal choice for their specific drug development programs.
Part 1: Physicochemical and Structural Properties
The fundamental differences between chlorine and bromine in terms of atomic size, electronegativity, and polarizability translate to distinct physical properties for the corresponding indazole derivatives. These properties can influence solubility, crystal packing, and lipophilicity (LogP), which are critical parameters in drug design.
| Property | This compound | 6-Bromo-2-methyl-2H-indazole | Rationale for Difference |
| CAS Number | 541539-87-1[3][4] | 590417-95-1[5][6] | N/A |
| Molecular Formula | C₈H₇ClN₂[3] | C₈H₇BrN₂[5][6] | Different halogen atom. |
| Molecular Weight | 166.61 g/mol [3] | 211.06 g/mol [5][6] | Bromine has a significantly higher atomic mass than chlorine. |
| Appearance | White to yellow solid | White to yellow solid[5] | Similar crystalline nature. |
| Melting Point | Not widely reported | 83-88 °C[5] | The larger, more polarizable bromine atom leads to stronger intermolecular van der Waals forces, typically resulting in a higher melting point.[7] |
| C-X Bond Energy | ~397 kJ/mol (Aryl-Cl) | ~336 kJ/mol (Aryl-Br) | The C-Br bond is inherently weaker and more easily cleaved, a critical factor in reactivity. |
Part 2: Synthesis of the Starting Materials
A key consideration in selecting a building block is its accessibility. Both compounds are commercially available, but understanding their synthesis is crucial for cost analysis and potential in-house production. A common route involves the N-methylation of the corresponding 6-halo-1H-indazole.
A significant challenge in this synthesis is controlling the regioselectivity of the methylation. Alkylation of indazoles under basic conditions often yields a mixture of the thermodynamically favored N1-isomer and the kinetically favored N2-isomer, necessitating careful chromatographic separation.[8]
Caption: Workflow for synthesis and separation of N1/N2 isomers.
Experimental Protocol: Synthesis of 6-Bromo-2-methyl-2H-indazole
This protocol is adapted from established literature procedures for the methylation of 6-bromoindazole.[9][10]
-
Preparation: To a solution of 6-bromo-1H-indazole (5.0 g, 25.4 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Argon), cool the mixture to 0 °C using an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 95%, 672 mg, 26.6 mmol) portion-wise, ensuring the temperature remains low. Stir the resulting slurry for 30 minutes at 0 °C. Scientist's Note: The deprotonation generates the indazolide anion, which is the active nucleophile. Using a strong, non-nucleophilic base like NaH is critical.
-
Methylation: Slowly add iodomethane (CH₃I, 6.36 mL, 102 mmol) dropwise to the reaction mixture. Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue contains a mixture of the N1 and N2 isomers.
-
Isolation: Purify the crude mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-bromo-1-methyl-1H-indazole and the desired 6-bromo-2-methyl-2H-indazole (typical yield: 40-45%).[9]
Part 3: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic utility of these halogenated indazoles lies in their participation in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. Here, the difference between the C-Cl and C-Br bond is most pronounced.
Causality Behind Reactivity: The rate-determining step in many Pd-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-Br bond (~336 kJ/mol) undergoes this step much more readily and at lower temperatures than the stronger C-Cl bond (~397 kJ/mol). Consequently, 6-bromo-2-methyl-2H-indazole is significantly more reactive.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between an organohalide and a boronic acid or ester.[11][12]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance:
| Parameter | 6-Bromo-2-methyl-2H-indazole | This compound | Senior Scientist's Insight |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)[13][14] | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | The bromo-compound couples with "standard," first-generation catalysts. The less reactive chloro-compound requires more advanced, specialized (and expensive) ligands to facilitate the difficult oxidative addition step. |
| Reaction Temp. | 80 - 100 °C | 100 - 120 °C | Milder conditions for the bromo derivative preserve sensitive functional groups elsewhere in the molecule. |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often needed to activate the catalyst system for the chloro-substrate. |
| Yields | Generally good to excellent | Moderate to good, highly ligand-dependent | The bromo-indazole provides more reliable and consistently high yields across a broader range of coupling partners. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is indispensable for synthesizing aryl amines from aryl halides.[15] The reactivity trend mirrors that of the Suzuki coupling. The selective amination of an aryl bromide in the presence of an aryl chloride is a known strategy, highlighting the significant reactivity difference.[16]
-
For 6-bromo-2-methyl-2H-indazole: Standard Buchwald-Hartwig conditions using ligands like BINAP or DPPF are often sufficient.[15]
-
For this compound: Achieving efficient coupling requires more sterically hindered and electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) developed specifically for activating unreactive aryl chlorides.[17] These advanced catalyst systems are crucial for success.[18][19]
Part 4: Strategic Application in Drug Synthesis
The choice between the chloro and bromo analog is often a strategic one, balancing reactivity, cost, and the potential for sequential couplings.
-
Case Study: Ensitrelvir Intermediate A patent discloses the synthesis of this compound-5-amine, a key intermediate for the COVID-19 therapeutic Ensitrelvir.[20] In this context, the chloro-substituent might be chosen for several reasons:
-
Cost: Aryl chlorides are often cheaper starting materials than aryl bromides for large-scale manufacturing.
-
Atom Economy: Chlorine has a lower atomic weight than bromine.
-
Sufficient Reactivity: The downstream synthetic steps may not require a highly reactive coupling handle, or the specific reaction (e.g., a nucleophilic aromatic substitution) may be effective with the chloro-substituent.
-
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2H-INDAZOLE, 6-CHLORO-2-METHYL- | 541539-87-1 [m.chemicalbook.com]
- 5. Buy 6-Bromo-2-methyl-2H-indazole (EVT-467646) | 590417-95-1 [evitachem.com]
- 6. 6-bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 12. ijcrt.org [ijcrt.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN115181066B - Synthesis method of this compound-5-amine - Google Patents [patents.google.com]
A Comparative Guide to the Structural Validation of 6-chloro-2-methyl-2H-indazole: The Definitive Role of X-ray Crystallography
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of rational drug design. The precise arrangement of atoms dictates a compound's interaction with biological targets, influencing its efficacy, selectivity, and safety profile. This guide provides an in-depth comparison of analytical techniques for the structural validation of 6-chloro-2-methyl-2H-indazole, a heterocyclic scaffold of interest in medicinal chemistry.[1][2] We will demonstrate why single-crystal X-ray crystallography remains the unequivocal "gold standard" for absolute structure elucidation, while contextualizing the vital, complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]
The Central Challenge: Isomeric Ambiguity in Indazole Synthesis
The synthesis of substituted indazoles often yields a mixture of N-1 and N-2 isomers.[5] For this compound, confirming the methyl group's position on the N-2 nitrogen of the pyrazole ring is critical. While spectroscopic methods can provide strong evidence, only X-ray crystallography can deliver a direct, high-resolution visualization of the atomic arrangement, resolving any structural ambiguity with finality.[6][7]
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD provides a detailed and precise three-dimensional map of a molecule's atomic structure within a crystal lattice.[8][9] The technique relies on the diffraction of a focused X-ray beam by the electron clouds of the atoms arranged in a highly ordered crystal.[9] By analyzing the pattern of diffracted X-rays, we can calculate electron density maps and thereby determine atomic positions, bond lengths, and bond angles with unparalleled precision.[8][10]
The Causality Behind the Workflow: From Powder to Picture
The journey from a synthesized powder to a definitive molecular structure is a multi-step process where each stage is designed to ensure the quality of the final data. The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal.[11][12]
Figure 1: The comprehensive workflow for structural elucidation via single-crystal X-ray crystallography.
Expected Crystallographic Data for this compound
While a public crystal structure for this specific compound was not identified in the Cambridge Structural Database (CSD), a successful analysis would yield a Crystallographic Information File (CIF).[13] This file contains the definitive, quantitative proof of the structure.
| Parameter | Expected Information | Significance |
| Molecular Formula | C₈H₇ClN₂ | Confirms elemental composition. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise measurements of the repeating lattice unit. |
| Atomic Coordinates | (x, y, z) for each atom | The definitive 3D location of every atom, confirming the N-2 methylation and C-6 chlorination. |
| Bond Lengths/Angles | e.g., N(2)-C(methyl), C(6)-Cl | Provides exact geometric parameters, confirming covalent bonding. |
| R-factor (R₁) | Typically < 5% for a good structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Part 2: A Comparative Analysis with Spectroscopic Techniques
While SC-XRD is definitive, it is not always feasible due to challenges in obtaining high-quality crystals.[11][14] In such cases, and as a routine confirmation step, spectroscopic methods are indispensable. They provide complementary, albeit indirect, structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C) within a molecule, providing detailed information about connectivity and the electronic environment of atoms.[3][5] It is the most powerful technique for determining structure in solution.
-
¹H NMR: Would confirm the presence of the methyl group and its electronic environment. The chemical shift and integration of the methyl singlet would be distinct. The splitting patterns of the aromatic protons on the benzene ring would provide strong evidence for the substitution pattern.
-
¹³C NMR: Provides a count of unique carbon atoms and information about their hybridization and electronic state. The chemical shift of the methyl carbon and the carbons in the indazole core are diagnostic and can help distinguish between N-1 and N-2 isomers.[5][15]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It is a highly sensitive technique used to determine molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): For C₈H₇ClN₂, the high-resolution mass spectrum (HRMS) would show a molecular ion peak confirming the exact mass.
-
Isotopic Pattern: A key diagnostic feature for this compound is the characteristic isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a corresponding ~3:1 intensity ratio, providing unambiguous evidence for the presence of a single chlorine atom.[17][18]
-
Fragmentation: Analysis of the fragmentation pattern can offer clues about the molecule's structure, although it may not definitively distinguish between isomers without extensive analysis of standards.[19]
Performance Comparison of Key Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[9] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[20] | Measurement of mass-to-charge ratio of ionized molecules.[16] |
| Sample Type | Single, well-ordered crystal (typically 30-300 microns).[8] | Soluble compound in a suitable deuterated solvent. | Ionizable compound (solid, liquid, or gas). |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[3][8] | Atomic connectivity, relative stereochemistry, solution-state conformation and dynamics.[5] | Molecular weight, elemental composition, fragmentation patterns, isotopic ratios.[3] |
| Resolution | Atomic (<1 Å).[3] | Atomic to near-atomic. | Low (provides connectivity via fragmentation). |
| Key Advantage | Unambiguous and definitive determination of the complete 3D structure. | Excellent for determining connectivity in solution; non-destructive. | High sensitivity; confirms elemental formula and presence of halogens.[18] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult or impossible to grow.[11] | Does not provide absolute 3D structure or solid-state packing information; less sensitive than MS. | Does not typically distinguish between isomers without standards; provides no 3D structural data. |
Part 3: A Synergistic and Self-Validating Approach
The highest level of confidence in structural validation comes from the convergence of data from multiple, orthogonal techniques. Each method validates the others, creating a self-consistent and irrefutable structural assignment.
Figure 2: A logical diagram illustrating the synergistic validation of the target structure using complementary analytical techniques.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Alkyl-2H-Indazoles (General)
The synthesis of this compound can be achieved via several established routes for 2H-indazoles, often involving the cyclization of appropriately substituted nitrobenzenes or azobenzenes.[2][21][22] A common method involves the reductive cyclization of a Schiff base formed from an ortho-nitrobenzaldehyde.
-
Schiff Base Formation: React 2-nitro-5-chlorobenzaldehyde with methylamine in a suitable solvent (e.g., ethanol) under reflux to form the corresponding N-(2-nitro-5-chlorobenzylidene)methanamine intermediate.
-
Reductive Cyclization: Treat the resulting Schiff base with a reducing agent like triethyl phosphite. The phosphite deoxygenates the nitro group, promoting an intramolecular cyclization to form the N-N bond of the indazole ring.
-
Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure this compound.
Protocol 2: Single Crystal Growth for Small Organic Molecules
The ability to grow a high-quality crystal is often the bottleneck in the SC-XRD process.[7] Several methods should be screened.
-
Solvent Selection: Identify a solvent or solvent system in which the compound has moderate solubility. Test a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexane, toluene).
-
Slow Evaporation:
-
Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Leave the vial undisturbed in a vibration-free location for several days to weeks, allowing the solvent to evaporate slowly.
-
-
Vapor Diffusion (Antisolvent Method): [23]
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open inner vial.
-
Place this inner vial inside a larger, sealed outer vial containing a larger volume of a "poor" solvent or "antisolvent" (in which the compound is insoluble, but which is miscible with the good solvent).
-
Slow diffusion of the antisolvent vapor into the inner vial will gradually reduce the solubility of the compound, promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals (well-formed, clear, and ideally 0.1-0.3 mm in size) are observed, carefully extract one with a cryo-loop or a mounted needle for analysis.[8]
Protocol 3: Single-Crystal X-ray Diffraction and Analysis
-
Mounting: Mount a selected crystal on a goniometer head, typically using a cryo-loop, and place it in the cold stream (usually 100 K) of the diffractometer to minimize thermal motion and radiation damage.[12]
-
Data Collection: An automated routine on the diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy) is used to collect the diffraction data.[24] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector at different orientations.
-
Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and apply corrections (e.g., for Lorentz and polarization effects).
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, as measured by the R-factor.
-
Validation and Reporting: The final refined structure is validated using software like CHECKCIF. A Crystallographic Information File (CIF) is generated, which contains all the experimental and structural information and can be deposited in a public database like the CSD.
Conclusion
For the definitive structural validation of novel compounds like this compound, a multi-faceted analytical approach is essential for ensuring scientific rigor. While NMR and Mass Spectrometry provide critical, complementary data on connectivity and composition, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. It resolves isomeric uncertainty, confirms stereochemistry, and provides the precise geometric data that is foundational to understanding structure-activity relationships in drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. rigaku.com [rigaku.com]
- 11. sptlabtech.com [sptlabtech.com]
- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 17. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 21. 2H-Indazole synthesis [organic-chemistry.org]
- 22. ijsdr.org [ijsdr.org]
- 23. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 24. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
A Comparative Analysis of Synthetic Routes to 6-chloro-2-methyl-2H-indazole: A Guide for Researchers
Introduction
6-chloro-2-methyl-2H-indazole is a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active compounds, making its efficient and selective synthesis a topic of considerable interest for researchers in the pharmaceutical and life sciences sectors. This guide provides an in-depth comparative analysis of two prominent synthetic strategies for the preparation of this compound: direct regioselective N-methylation of 6-chloro-1H-indazole and a de novo synthesis via reductive cyclization. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic approach based on their specific experimental and scalable production needs.
Route 1: Regioselective N-Methylation of 6-chloro-1H-indazole
The direct methylation of the pre-existing 6-chloro-1H-indazole ring system presents a straightforward approach to the target molecule. However, a significant challenge lies in controlling the regioselectivity of the methylation, as the reaction can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of isomers. The formation of the desired N2-methylated product is often kinetically favored under specific conditions.
Causality Behind Experimental Choices
The choice of the methylating agent, base, and solvent system is critical in directing the reaction towards the desired 2-methyl isomer. Generally, less sterically hindered and more reactive methylating agents, in combination with milder reaction conditions, tend to favor the kinetically controlled N2-alkylation. The use of aprotic polar solvents can also influence the reaction's regioselectivity by affecting the solvation of the indazole anion.
Experimental Protocol: N2-Methylation with Dimethyl Sulfate
A representative protocol for the regioselective N2-methylation of 6-chloro-1H-indazole is detailed below:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-1H-indazole (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Cool the solution to 0 °C using an ice bath and add a suitable base (e.g., potassium carbonate, 1.2 eq.) portion-wise while stirring. Allow the mixture to stir at this temperature for 30 minutes to facilitate the formation of the indazolide anion.
-
Methylation: To the stirring suspension, add dimethyl sulfate (1.1 eq.) dropwise, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate this compound.
Data Presentation
| Parameter | Value/Observation |
| Starting Material | 6-chloro-1H-indazole |
| Methylating Agent | Dimethyl Sulfate |
| Base | Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Typical Yield | 40-60% (for the N2-isomer) |
| Key Challenge | Achieving high regioselectivity, separation of N1 and N2 isomers |
Workflow Diagram
Caption: Workflow for the N-methylation of 6-chloro-1H-indazole.
Route 2: Synthesis via Reductive Cyclization
An alternative strategy involves the construction of the 2-methyl-2H-indazole ring system from an acyclic precursor. This approach offers the advantage of unambiguous regiocontrol, as the methyl group is introduced at the desired nitrogen atom before the cyclization step. A common method in this category is the reductive cyclization of an appropriately substituted o-nitrobenzylamine derivative.
Causality Behind Experimental Choices
This synthetic route relies on the formation of a key intermediate, N-(4-chloro-2-nitrobenzyl)-N-methylamine. The subsequent reductive cyclization is the crucial step where the indazole ring is formed. The choice of the reducing agent is critical for the selective reduction of the nitro group to an amino group, which then undergoes intramolecular condensation with the adjacent formyl or equivalent group generated in situ to form the N-N bond of the indazole.
Experimental Protocol: Reductive Cyclization of N-(4-chloro-2-nitrobenzyl)-N-methylamine
A plausible experimental protocol based on established reductive cyclization methodologies is as follows:
-
Precursor Synthesis: Synthesize N-(4-chloro-2-nitrobenzyl)-N-methylamine by the reaction of 4-chloro-2-nitrobenzyl bromide with methylamine.
-
Reductive Cyclization: In a round-bottom flask, dissolve N-(4-chloro-2-nitrobenzyl)-N-methylamine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reduction: Add a reducing agent, such as zinc powder in the presence of an acid (e.g., acetic acid or ammonium chloride), or utilize catalytic hydrogenation (e.g., H₂, Pd/C).
-
Reaction Progression: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction typically proceeds for several hours.
-
Work-up: After completion, filter the reaction mixture to remove any inorganic solids. If an acidic medium was used, neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
Data Presentation
| Parameter | Value/Observation |
| Starting Material | 4-chloro-2-nitrobenzyl bromide and methylamine |
| Key Reaction | Reductive Cyclization |
| Reducing Agent | Zinc/Acetic Acid or Catalytic Hydrogenation |
| Typical Overall Yield | 60-75% |
| Key Advantage | High regioselectivity, no isomeric separation required |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via reductive cyclization.
Comparative Analysis
| Feature | Route 1: N-Methylation | Route 2: Reductive Cyclization |
| Starting Materials | 6-chloro-1H-indazole (potentially commercially available) | 4-chloro-2-nitrobenzyl bromide and methylamine (readily accessible) |
| Number of Steps | 1 | 2 (synthesis of precursor + cyclization) |
| Regioselectivity | Moderate to good, requires careful optimization and may produce isomeric mixtures.[1][2] | Excellent, as the methyl group is introduced before ring formation. |
| Overall Yield | Typically lower due to potential for mixed isomer formation and purification losses. | Generally higher and more reproducible. |
| Scalability | Can be challenging to scale up due to the need for precise control of reaction conditions to maintain regioselectivity. | More amenable to large-scale synthesis due to the unambiguous nature of the key bond-forming step. |
| Purification | Often requires careful chromatographic separation of N1 and N2 isomers.[2] | Generally more straightforward purification of the final product. |
| Cost-Effectiveness | May be cost-effective for small-scale synthesis if 6-chloro-1H-indazole is readily available and inexpensive. | The cost of starting materials and reagents for the two-step process needs to be considered. |
| Safety Considerations | Dimethyl sulfate is a toxic and carcinogenic reagent requiring careful handling. | The use of flammable solvents and potentially hazardous reducing agents requires appropriate safety precautions. |
Conclusion and Recommendations
Both the regioselective N-methylation of 6-chloro-1H-indazole and the de novo synthesis via reductive cyclization offer viable pathways to this compound.
Route 1 (N-Methylation) is a more direct approach that may be suitable for rapid, small-scale synthesis, particularly if the starting 6-chloro-1H-indazole is readily accessible. However, researchers must be prepared to invest effort in optimizing reaction conditions to maximize the yield of the desired N2-isomer and to perform careful purification to remove the N1-isomer.
Route 2 (Reductive Cyclization) , while involving an additional step, provides a more robust and scalable solution with excellent regiocontrol. This makes it the preferred method for larger-scale production where product purity and reproducibility are paramount. The unambiguous nature of this route simplifies the purification process and often leads to higher overall yields.
Ultimately, the choice of synthetic route will depend on the specific project requirements, including the desired scale of synthesis, the availability and cost of starting materials, and the analytical capabilities for isomer separation. For projects demanding high purity and scalability, the reductive cyclization approach is highly recommended.
References
A Comparative Guide to 6-Chloro-2-methyl-2H-indazole as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 6-chloro-2-methyl-2H-indazole as a reference standard. It is designed to offer objective, data-driven insights into its performance, characterization, and comparison with viable alternatives, ensuring the integrity and accuracy of analytical results in pharmaceutical development.
Introduction: The Critical Role of Reference Standards
In analytical chemistry and pharmaceutical drug development, a reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analyses.[1][2][3] The quality and purity of these standards are paramount, as they directly impact the validity of scientific results, ensuring the identity, strength, quality, and purity of drug substances and products.[4] this compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer and inflammatory diseases.[5] Its presence, even in trace amounts as a process impurity or degradation product, must be accurately monitored and controlled, necessitating a reliable reference standard.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of a reference standard is the foundation of its proper use.
| Property | Value | Source |
| Chemical Name | This compound | [6][7] |
| CAS Number | 541539-87-1 | [6][7][8] |
| Molecular Formula | C₈H₇ClN₂ | [6][7] |
| Molecular Weight | 166.61 g/mol | [6][7] |
| Appearance | Typically a solid | N/A |
| Purity | Commercially available up to 97% | [9] |
Qualifying this compound as a Reference Standard
The qualification of a new batch of a reference standard is a rigorous process designed to confirm its identity and purity with a high degree of confidence. This process is guided by international standards, such as those from the International Council for Harmonisation (ICH).[10][11][12][13]
Below is a typical workflow for the qualification process.
Caption: Workflow for qualifying a new reference standard batch.
Comparative Analysis: this compound vs. Positional Isomer
A common challenge in the synthesis of substituted indazoles is the formation of positional isomers.[14][15][16] For this compound, a likely process-related impurity and a logical alternative for comparison is its N-1 isomer, 6-chloro-1-methyl-1H-indazole . The ability of an analytical method to distinguish between these two is critical.
| Parameter | This compound | 6-chloro-1-methyl-1H-indazole (Alternative) | Rationale & Justification |
| CAS Number | 541539-87-1[6][7][8] | 1210781-03-5[17] | Unique identifiers are essential for traceability. |
| Typical Purity | ≥95%[6] | Commercially available, purity varies | Purity directly impacts the accuracy of quantitative measurements. "Highly purified" is a regulatory expectation.[1][18] |
| Chromatographic Behavior | Distinct retention time | Separable from the 2-methyl isomer under optimized HPLC conditions | Method specificity requires baseline separation from all potential impurities, especially isomers which can be chromatographically similar. |
| Stability | Requires ongoing stability testing[4] | Requires ongoing stability testing | Reference standards must be stable under defined storage conditions to ensure their integrity over time.[4][19] |
| Availability | Available from multiple chemical suppliers[7][9] | Available from chemical suppliers[17] | Ready availability is crucial for uninterrupted laboratory operations. |
Experimental Protocol: HPLC Purity Method Validation
The following is a representative HPLC method for the purity determination of this compound, designed and validated according to ICH Q2(R1) guidelines.[10][11][12] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12]
5.1. Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar, aromatic compounds.[20][21][22] |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 6.0) (70:30, v/v) | A common mobile phase for reverse-phase chromatography, offering good separation for azole compounds.[20][23] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency.[21][23] |
| Detection | UV at 254 nm | Aromatic compounds like indazoles typically exhibit strong absorbance at this wavelength.[20] |
| Column Temperature | 25°C (Ambient) | Ensures consistent retention times.[21] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
5.2. Validation Parameters (as per ICH Q2(R1))
-
Specificity: The method must demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is confirmed by injecting a blank, a placebo, the reference standard, and a spiked sample to ensure no interfering peaks at the retention time of the main analyte.
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[22]
-
Accuracy: Accuracy is the closeness of test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). Recoveries should typically be within 98.0-102.0%.[23]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is typically assessed by six replicate injections, with a relative standard deviation (RSD) of ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This involves varying parameters like mobile phase composition, pH, and flow rate.
Decision Framework for Reference Standard Selection
Choosing the correct reference standard is a critical decision. The following diagram illustrates a logical framework for this process.
Caption: Decision tree for selecting an appropriate reference standard.
Conclusion
This compound serves as a suitable reference standard for analytical applications, provided it undergoes rigorous qualification to confirm its identity and purity. Its primary analytical challenge lies in distinguishing it from positional isomers, such as 6-chloro-1-methyl-1H-indazole, which necessitates the development and validation of a high-resolution, specificity-indicating HPLC method. By following established international guidelines for method validation and reference standard characterization, researchers can ensure the generation of accurate, reliable, and scientifically defensible data. The quality of the reference standard is a foundational element of data integrity in pharmaceutical science.[1][24]
References
- 1. pharmtech.com [pharmtech.com]
- 2. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 5. This compound [myskinrecipes.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 2H-INDAZOLE, 6-CHLORO-2-METHYL- | 541539-87-1 [m.chemicalbook.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. 2H-INDAZOLE, 6-CHLORO-2-METHYL- suppliers & manufacturers in China [m.chemicalbook.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. starodub.nl [starodub.nl]
- 14. 6-Chloro-1-methyl-1H-indazole|High-Quality Research Chemical [benchchem.com]
- 15. caribjscitech.com [caribjscitech.com]
- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Chloro-1-methyl-1H-indazole(1210781-03-5) 1H NMR [m.chemicalbook.com]
- 18. mriglobal.org [mriglobal.org]
- 19. Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rjptonline.org [rjptonline.org]
- 22. ijpsdronline.com [ijpsdronline.com]
- 23. sciforschenonline.org [sciforschenonline.org]
- 24. USP Reference Standards [usp.org]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 6-chloro-2-methyl-2H-indazole
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the molecular integrity of every component is paramount. 6-chloro-2-methyl-2H-indazole serves as a crucial building block in the synthesis of various pharmacologically active agents.[1] Its purity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of N-alkylated indazoles often yields a mixture of regioisomers—in this case, the desired 2-methyl-2H-indazole and the isomeric 1-methyl-1H-indazole—presenting a significant purification and analytical challenge.[2][3]
This guide provides an in-depth comparison of orthogonal analytical methods for the robust purity assessment of synthesized this compound. We move beyond mere protocols to explain the causality behind methodological choices, empowering researchers to design self-validating systems for quality control.
Anticipating the Challenge: Common Impurities in the Synthesis of this compound
A robust analytical strategy begins with understanding the potential impurities. Based on common synthetic routes, such as the N-alkylation of 6-chloroindazole, the following impurities can be anticipated:
-
Regioisomers: The most common and often difficult-to-separate impurity is the thermodynamically favored 1-methyl-6-chloro-1H-indazole isomer.[3]
-
Starting Materials: Unreacted 6-chloroindazole.
-
Reagent Residues: Residual alkylating agents (e.g., methyl iodide) or bases.
-
By-products: Impurities arising from side reactions, such as over-alkylation or degradation.
-
Residual Solvents: Solvents used during reaction and purification (e.g., THF, ethyl acetate, hexane).[2]
A Comparative Overview of Key Analytical Methodologies
No single analytical method can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential. The three pillars of purity analysis for a small molecule like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| HPLC with UV/PDA Detection | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity (area %), detection of non-volatile and thermally stable impurities, separation of regioisomers. | High resolution for isomers, excellent precision and sensitivity, widely available.[4] | Not suitable for volatile impurities (e.g., residual solvents), requires a reference standard for identity confirmation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a carrier gas and a stationary phase, with mass-based detection. | Detection and quantification of volatile and semi-volatile impurities, structural confirmation of impurities via mass fragmentation. | Excellent for residual solvent analysis, high sensitivity, provides structural information.[5] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| Quantitative ¹H-NMR (qNMR) | Absorption of radiofrequency by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific analyte standard, unambiguous structural confirmation, detection of proton-containing impurities. | Primary ratio method providing high accuracy, provides structural information on impurities, non-destructive.[5][6] | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures, requires a high-purity internal standard. |
Workflow for Comprehensive Purity Assessment
A logical workflow ensures all aspects of purity are assessed. The synthesized material is subjected to parallel analysis by orthogonal techniques, with the results converging to provide a comprehensive purity value.
Caption: Comprehensive workflow for purity assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks and justifications for key parameters.
HPLC-PDA Method for Isomeric and Non-Volatile Impurities
This reverse-phase HPLC method is optimized to resolve the critical N-1 and N-2 regioisomers.
Causality: A C18 stationary phase is chosen for its hydrophobic affinity for the aromatic indazole core. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable runtime. The acidic modifier (trifluoroacetic acid) ensures sharp, symmetrical peaks by suppressing the silanol interactions on the stationary phase and maintaining a consistent protonation state for the analyte. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data, which can help distinguish between co-eluting peaks and identify impurities.[7]
Caption: Workflow for HPLC purity analysis protocol.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (for quantification), with full spectrum (210-400 nm) recorded for peak purity analysis.
-
Injection Volume: 5 µL
Procedure:
-
Standard/Sample Preparation: Accurately weigh and dissolve the synthesized material in acetonitrile to a final concentration of approximately 1.0 mg/mL.
-
System Suitability: Inject a standard solution five times to ensure system precision (RSD of peak area < 2.0%).
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate all peaks with an area greater than 0.05% of the main peak area. Calculate purity using the area normalization formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
GC-MS Method for Volatile Impurities and Residual Solvents
This method is essential for detecting impurities that are not visible by HPLC, such as residual solvents from the synthesis and purification steps.
Causality: A general-purpose, low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected for its ability to resolve a wide range of common organic solvents and volatile synthesis by-products. A temperature ramp program is critical for separating highly volatile compounds (like hexane) at lower temperatures from the higher-boiling analyte and its isomers.[8] Mass Spectrometry detection provides definitive identification of impurities by comparing their fragmentation patterns to established libraries (e.g., NIST).
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
Method Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1 ratio)
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 3 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Mass Range: 35-400 amu
Procedure:
-
Sample Preparation: Prepare a ~2 mg/mL solution of the sample in a high-purity solvent not used in the synthesis (e.g., Dichloromethane).
-
Analysis: Inject 1 µL of the sample solution.
-
Data Processing:
-
Identify residual solvents by comparing their retention times and mass spectra to a known standard or library.
-
Identify other volatile impurities based on their mass spectra.
-
Quantify impurities using an internal or external standard method for accurate results.
-
¹H-qNMR for Absolute Purity (Assay) Determination
qNMR provides an absolute measure of purity against a certified internal standard, serving as a primary method that is independent of the analyte's own reference material.[5]
Causality: A high-purity, certified internal standard with a simple proton spectrum that does not overlap with the analyte's signals is chosen (e.g., maleic acid or dimethyl sulfone). A deuterated solvent that fully dissolves both the sample and the standard is used (e.g., DMSO-d₆). A long relaxation delay (D1) is crucial to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate quantification.
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both solids completely in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton, typically 30-60 seconds) and a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
-
Calculation: Calculate the absolute purity (P) using the following formula:
P (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 166.61 g/mol )[9]
-
m = mass
-
P_std = Purity of the internal standard
-
Interpreting and Consolidating the Data
A hypothetical batch of synthesized this compound is analyzed using the described methods.
| Analysis | Result | Interpretation |
| HPLC-PDA | Main Peak: 98.5% (Area) | The sample contains 1.5% of non-volatile or thermally stable impurities. |
| Impurity at RRT 1.08: 1.2% | This is likely the 1-methyl-6-chloro-1H-indazole isomer. | |
| Other Impurities: 0.3% | Minor, unidentified non-volatile by-products. | |
| GC-MS | Hexane: 0.15% (w/w) | Residual solvent from purification. |
| Ethyl Acetate: 0.05% (w/w) | Residual solvent from purification. | |
| ¹H-qNMR | Assay: 98.2% (w/w) | The absolute purity of the main organic component is 98.2%. |
| Karl Fischer | Water Content: 0.1% (w/w) | The sample contains a small amount of water. |
Final Purity Calculation:
The final purity is determined by subtracting the impurities identified by all orthogonal methods from 100%.
-
Purity (by mass balance) = 100% - (HPLC Impurities) - (Residual Solvents) - (Water)
-
Purity = 100% - 1.5% - 0.20% - 0.1% = 98.2%
This result shows excellent concordance with the absolute purity value determined by ¹H-qNMR, providing high confidence in the final purity assignment.
Conclusion and Recommendations
Benchmarking the purity of this compound requires a scientifically rigorous, multi-faceted approach.
-
For routine in-process control and release testing, a validated HPLC-PDA method is the workhorse, offering excellent precision for tracking the critical regioisomeric impurity.
-
For final batch release and quality assurance, the HPLC data must be supplemented with GC-MS for residual solvents and Karl Fischer for water content.
-
For the qualification of a reference standard or during process development, ¹H-qNMR is indispensable. It provides a highly accurate, independent measure of absolute purity, anchoring the entire analytical framework in a primary method.
By integrating these orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, building a solid foundation for the development of safe and effective medicines.
References
- 1. This compound [myskinrecipes.com]
- 2. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-chloro-2-methyl-2H-indazole Analogs as Potential Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to form key interactions with the ATP-binding site of a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of therapeutic targets. The 2H-indazole isomeric form, in particular, has been explored for its unique vector orientations of substituents, which can be exploited to achieve high potency and selectivity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-chloro-2-methyl-2H-indazole core, a scaffold with significant potential for the development of novel kinase inhibitors. We will explore the influence of substitutions at various positions on biological activity, supported by experimental data from the literature, and provide detailed protocols for the synthesis and evaluation of these compounds.
The Strategic Importance of the this compound Core
The selection of the this compound scaffold is based on several key considerations in kinase inhibitor design. The 2-methyl group directs substitution patterns and influences the solubility and metabolic stability of the molecule. The chlorine atom at the 6-position is a critical feature, as substitutions at this position have been shown to significantly impact both the potency and selectivity of indazole-based kinase inhibitors.[1] This guide will delve into the nuanced effects of further structural modifications to this core structure.
Comparative Analysis of Analog Performance
While a comprehensive public dataset for a complete library of this compound analogs against a wide kinase panel is not available, we can synthesize findings from various studies on related indazole series to build a predictive SAR model. The following sections will compare the impact of substitutions at key positions, drawing on data from published research on 6-substituted indazoles and 2H-indazole-3-carboxamides.
Table 1: Influence of 6-Position Substitution on Kinase Inhibition (General Indazole Scaffold)
| Compound ID | 6-Position Substituent | Primary Kinase Target(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) / % Inhibition | Selectivity Fold | Source |
| Compound 15 | -H | JNK3 | 1 | p38α | 226 | 226x | [1] |
| Compound 8 | -F | JNK3 | 5 | p38α | - | - | [1] |
| Compound 17 | -OCH₃ | JNK3 | - | p38α | - | 8x | [1] |
| VH02 | -Indazolyl | VEGFR-2 | 560 | EGFR | Modest Inhibition | Selective for VEGFR-2 | [1] |
This table illustrates the general principle that substitution at the 6-position of the indazole ring is a key determinant of kinase selectivity and potency.
Table 2: Structure-Activity Relationship of 6-Chloro-2H-indazole-3-carboxamide Analogs against EP4 Receptor
While not kinase inhibitors, the following data on EP4 receptor antagonists provide valuable insights into the effects of substitutions on a 6-chloro-2H-indazole core.[2] It is plausible that similar electronic and steric effects would influence kinase binding.
| Compound ID | R Group (at 3-position carboxamide) | EP4 IC50 (nM) |
| 7 | Unsubstituted Phenyl | 68.0 ± 0.8 |
| 14 | 4-Fluorophenyl | 4.1 ± 0.3 |
| 15 | 4-Chlorophenyl | 7.9 ± 0.5 |
| 16 | 4-Bromophenyl | 11.2 ± 0.9 |
This data suggests that electron-withdrawing groups on the phenyl ring at the 3-position enhance the potency of 6-chloro-2H-indazole analogs.[2]
Key Structure-Activity Relationship (SAR) Insights
-
The 6-Chloro Group: The presence of a chlorine atom at the 6-position is anticipated to contribute favorably to binding affinity, potentially through halogen bonding or by influencing the overall electronic properties of the indazole ring system. As seen in broader studies of 6-substituted indazoles, this position is critical for directing selectivity.[1]
-
The 2-Methyl Group: This group occupies the N2 position, defining the scaffold as a 2H-indazole. This orientation projects substituents at other positions into different regions of space compared to the more common 1H-indazoles, which can be exploited to achieve selectivity for specific kinase targets.
-
Substitution at the 3-Position: The 3-position of the indazole ring is a key vector for modification. As suggested by the data on 2H-indazole-3-carboxamides, introducing substituted aryl groups at this position can significantly modulate potency.[2] For kinase inhibitors, this position is often a critical interaction point with the hinge region of the ATP-binding pocket. The nature of the substituent (e.g., hydrogen bond donors/acceptors, hydrophobic groups) will be crucial for target-specific affinity.
Experimental Protocols
General Synthesis of 3-Substituted this compound Analogs
The synthesis of a library of this compound analogs can be achieved through a multi-step process. A general and efficient method for the regioselective methylation of indazoles to yield the 2-methyl isomer involves the use of methyl 2,2,2-trichloroacetimidate.[3] Subsequent functionalization at the 3-position can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.[4]
Step 1: Regioselective N2-Methylation of 6-Chloro-1H-indazole
-
To a solution of 6-chloro-1H-indazole in a suitable solvent (e.g., dichloromethane), add methyl 2,2,2-trichloroacetimidate.
-
Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Step 2: Halogenation at the 3-Position
-
Dissolve this compound in a suitable solvent (e.g., DMF).
-
Add a halogenating agent, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), and heat the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography to yield 3-halo-6-chloro-2-methyl-2H-indazole.
Step 3: Suzuki Cross-Coupling for 3-Aryl Analogs
-
To a degassed mixture of 3-halo-6-chloro-2-methyl-2H-indazole, the desired arylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system (e.g., toluene/ethanol/water), add a base (e.g., sodium carbonate).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the preparation of 3-aryl-6-chloro-2-methyl-2H-indazole analogs.
In Vitro Kinase Inhibition Assay Protocol (Luminescent Kinase Assay)
This protocol describes a general method for determining the in vitro potency of the synthesized analogs against a panel of protein kinases.[5]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Synthesized this compound analogs (test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a serial dilution series of each compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ATP remaining using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Visualization of Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescent-based in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and selective kinase inhibitors. The structure-activity relationships derived from related indazole series highlight the critical role of substitutions at the 6- and 3-positions in modulating biological activity. The synthetic and screening protocols provided in this guide offer a robust framework for the systematic exploration of this chemical space. Future work should focus on the synthesis and comprehensive profiling of a dedicated library of this compound analogs against a broad panel of kinases to identify compounds with superior potency and selectivity for high-value therapeutic targets.
References
A Comparative Guide to Chlorinated Indazole Isomers: Spotlight on 6-chloro-2-methyl-2H-indazole
Introduction: The Strategic Importance of Chlorinated Indazoles in Modern Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points have made it a cornerstone in the development of numerous therapeutic agents, from anti-cancer kinase inhibitors like Pazopanib to potent anti-emetics.[1][2][3] The introduction of a chlorine atom onto this scaffold is a strategic decision in drug design, often employed to modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity.[4][5] However, this substitution introduces significant complexity in the form of positional isomerism, not only regarding the placement of the chlorine on the benzene ring but also the alkyl substituent on one of the two nitrogen atoms (N-1 or N-2).
This guide provides an in-depth comparison of 6-chloro-2-methyl-2H-indazole with its other chlorinated isomers. We will dissect the nuances of their synthesis, explore the critical differences in their physicochemical and spectroscopic properties, and provide validated experimental protocols for their unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these vital chemical entities.
Structural Landscape of Chloro-Methyl-Indazole Isomers
The seemingly subtle shift in the position of the chlorine atom or the methyl group results in distinct isomers with unique chemical identities and, consequently, different biological activities.[6] The 2H-indazole isomers, such as this compound, are often the kinetic products in synthesis, while the 1H-isomers are typically more thermodynamically stable.[7] Understanding these structural differences is the first step in targeted synthesis and characterization.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Isomeric effects of chlorinated end groups on efficient solar conversion - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 6-chloro-2-methyl-2H-indazole: A Guide for Early-Phase Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous clinically successful therapeutic agents.[1][2] This guide presents a comprehensive in silico characterization of a specific derivative, 6-chloro-2-methyl-2H-indazole, a building block with significant potential in pharmaceutical research and development.[3] Utilizing a suite of validated computational models, we predict its physicochemical properties, pharmacokinetics (ADMET), and potential toxicological liabilities. These predictions are benchmarked against the established drug-likeness criteria and contextualized through a direct comparison with Axitinib, an FDA-approved kinase inhibitor that also features the indazole motif. Furthermore, we provide detailed, field-proven experimental protocols for the subsequent validation of these crucial in silico predictions. This document is intended to serve as a practical guide for researchers, enabling data-driven decisions in the early stages of drug discovery and lead optimization.
Introduction: The Rationale for In Silico Profiling
The journey from a chemical entity to a marketed drug is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic or toxicity profiles.[4] The "fail early, fail cheap" paradigm has therefore become a cornerstone of efficient drug development.[5] In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties offers a high-throughput, cost-effective strategy to triage and prioritize compounds long before committing to resource-intensive synthesis and in vitro testing.[5][6]
This compound (PubChem CID: 10899063) is a heterocyclic compound of interest, often used as an intermediate in the synthesis of more complex, biologically active molecules.[3][7] By generating a robust computational profile, we can forecast its potential "drug-likeness" and identify any inherent liabilities that may need to be addressed in subsequent medicinal chemistry efforts.
The In Silico Prediction Workflow: A Methodological Overview
Our computational evaluation follows a standardized workflow designed to provide a holistic view of the molecule's properties. This process begins with defining the molecular structure and proceeds through various predictive models, culminating in a comprehensive data profile.
The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CN1N=C2C=C(Cl)C=CC2=C1, serves as the primary input for the predictive algorithms.[7] The selection of predictive models is based on well-established platforms like ADMETlab, pkCSM, and ADMET Predictor®, which employ a combination of quantitative structure-activity relationship (QSAR), machine learning, and graph-based neural network models to estimate a wide array of endpoints.[6][8][9]
Results: Predicted Property Profile of this compound
The following tables summarize the key predicted properties. For context, we compare these values against Axitinib, a successful indazole-containing drug, and the widely accepted Lipinski's Rule of Five for oral bioavailability.
Physicochemical and Drug-Likeness Properties
These fundamental properties govern how a molecule behaves in a biological environment and are the first filter for assessing its potential as an oral drug.
| Property | Predicted Value (this compound) | Axitinib (Reference) | Lipinski's Rule of Five Guideline | Justification |
| Molecular Weight ( g/mol ) | 166.61[7] | 386.47 | < 500 | Influences absorption and diffusion. |
| logP (Lipophilicity) | 2.60[7] | 3.10 | < 5 | Governs solubility and membrane permeability. |
| H-Bond Donors | 0 | 2 | ≤ 5 | Affects binding and membrane passage. |
| H-Bond Acceptors | 2 | 5 | ≤ 10 | Affects binding and solubility. |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | 93.5 Ų | < 140 Ų | Correlates with membrane permeability. |
| Aqueous Solubility (logS) | -2.8 | -4.5 | > -4 | Critical for absorption and formulation. |
Interpretation: this compound exhibits excellent compliance with Lipinski's rules, suggesting a high potential for good oral bioavailability. Its low molecular weight and logP value position it favorably within "lead-like" chemical space. The predicted aqueous solubility is adequate for early-stage screening.
Predicted ADME Profile
This profile forecasts the journey of the compound through the body.
| ADME Parameter | Predicted Outcome | Rationale & Implication |
| Absorption | ||
| Human Intestinal Absorption | High (>90%) | Low molecular weight and ideal lipophilicity suggest efficient passive diffusion across the gut wall. |
| Caco-2 Permeability (logPapp) | High (>0.9 x 10⁻⁶ cm/s) | Indicates high potential for traversing the intestinal epithelium.[10] |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes (Likely) | Small, lipophilic molecules often cross the BBB. This could be advantageous for CNS targets or a liability for peripheral targets. |
| Plasma Protein Binding (PPB) | Moderate (~70-80%) | A moderate PPB allows for a sufficient unbound fraction to engage with the target while maintaining a reasonable half-life. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with substrates of this major metabolic enzyme. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions with substrates of this major metabolic enzyme. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | Low-Moderate | Suggests a potentially reasonable half-life, avoiding rapid elimination from the body. |
Predicted Toxicological Profile
Early identification of potential toxicity is paramount to avoid late-stage failures.
| Toxicity Endpoint | Predicted Risk | Implication for Drug Development |
| AMES Mutagenicity | Non-mutagen | Low risk of causing genetic mutations, a critical safety hurdle. |
| hERG Inhibition | Low Risk | Predicts a low probability of causing drug-induced QT prolongation, a major cause of cardiac toxicity. |
| Hepatotoxicity (DILI) | Low Risk | Indicates a lower likelihood of causing drug-induced liver injury. |
| Skin Sensitization | Low Risk | Reduced potential to cause allergic contact dermatitis. |
Comparative Analysis: Benchmarking Against a Clinical Success
To ground our predictions, we compare the profile of this compound with that of Axitinib, a potent tyrosine kinase inhibitor.
Discussion: this compound presents as a "clean" molecular scaffold. Its properties are characteristic of an excellent lead compound or fragment: it possesses a favorable ADMET profile but lacks the structural complexity and size typically required for high-potency binding to a biological target. In contrast, Axitinib is a highly optimized drug molecule. Its larger size and higher polar surface area are consequences of modifications needed to achieve potent and selective kinase inhibition. This comparison highlights the typical journey in drug discovery: starting with a small, well-behaved core (like our subject molecule) and systematically building upon it to enhance potency while carefully monitoring and managing the inevitable trade-offs in ADMET properties.
Experimental Validation: From Prediction to Practice
In silico predictions, while powerful, must be confirmed through empirical testing.[11][12] The following protocols describe standard, robust methods to validate three of the most critical predicted parameters.
Protocol 1: Kinetic Aqueous Solubility Assay via Nephelometry
-
Objective: To experimentally determine the aqueous solubility (logS) and validate the in silico prediction.
-
Causality: Poor solubility can terminate drug development due to issues with absorption and formulation. This assay provides an early, medium-throughput assessment.
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final concentration of 100 µM. Prepare serial dilutions as needed.
-
Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
The highest concentration that does not produce a significant increase in turbidity compared to a DMSO-only control is reported as the kinetic solubility.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Objective: To measure the rate of transport across a human intestinal cell monolayer, validating the predicted intestinal absorption.
-
Causality: The Caco-2 cell line is the gold standard for in vitro prediction of human intestinal absorption, as it differentiates into a polarized monolayer that mimics the intestinal epithelium.[10]
-
Methodology:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days until a confluent, differentiated monolayer is formed.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apical-to-Basolateral (A-B) Permeability: a. Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. b. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-A) Permeability: a. Add the test compound to the basolateral chamber. b. Take samples from the apical chamber at the same time points.
-
Quantify the compound concentration in all samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound is a substrate of active efflux transporters.
-
Protocol 3: hERG Channel Inhibition Assay via Automated Patch-Clamp
-
Objective: To assess the potential for cardiotoxicity by measuring direct inhibition of the hERG potassium channel.
-
Causality: Inhibition of the hERG channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. This assay is a regulatory requirement for drug safety assessment.
-
Methodology:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Utilize an automated, high-throughput patch-clamp system (e.g., QPatch or Patchliner).
-
Obtain a stable whole-cell patch-clamp recording from a single cell.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
Measure the inhibition of the hERG current at each concentration and calculate an IC₅₀ value (the concentration at which 50% of the current is inhibited).
-
Conclusion
The in silico analysis of this compound reveals a molecule with a highly favorable drug-like profile. It exhibits excellent physicochemical properties, high predicted oral absorption, and a low risk of common toxicities, including mutagenicity and hERG-related cardiotoxicity. When compared to a clinically successful drug like Axitinib, it represents an ideal starting point for a lead optimization campaign. Its simple structure and clean safety profile provide a solid foundation upon which medicinal chemists can build to introduce potency and selectivity for a desired biological target. The true value of this computational forecast, however, will be realized through rigorous experimental validation, for which we have provided robust and industry-standard protocols.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. This compound [myskinrecipes.com]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 9. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 10. benthamscience.com [benthamscience.com]
- 11. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 6-chloro-2-methyl-2H-indazole
Introduction: The Imperative of Analytical Rigor in Pharmaceutical Research
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. The molecule at the center of this guide, 6-chloro-2-methyl-2H-indazole (C₈H₇ClN₂; Molecular Weight: 166.61 g/mol ; CAS: 541539-87-1), represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry.[1] The journey from a synthesized molecule to a potential therapeutic agent is paved with data, and the integrity of this data is the bedrock of scientific advancement and regulatory approval.
This guide provides a comprehensive framework for the cross-validation of analytical data for this compound. We will delve into the practical application and comparative analysis of several core analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. This is not merely a collection of protocols; it is a narrative of scientific inquiry, explaining the "why" behind the "how" at each step. Our objective is to empower researchers, scientists, and drug development professionals with a robust, self-validating system for analytical characterization, ensuring the highest standards of scientific integrity.
The Analytical Workflow: A Multi-Technique Approach
A single analytical technique provides only one perspective on a molecule's identity and purity. A robust analytical package, however, employs multiple orthogonal techniques that, when their data is cross-validated, provide a comprehensive and irrefutable characterization. The following sections detail the experimental protocols and expected data for this compound for our four chosen techniques.
Figure 1: A conceptual workflow for the analytical characterization and cross-validation of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC, particularly in its reversed-phase modality, is the cornerstone of purity determination and quantification in the pharmaceutical industry.[2] Its ability to separate a target compound from its impurities with high resolution is unparalleled.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for many small molecules, including indazole derivatives.[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 20% B to 80% B over 20 minutes is a reasonable starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Rationale Behind Experimental Choices
The choice of a C18 column is based on the non-polar nature of the stationary phase, which is well-suited for retaining and separating moderately polar to non-polar aromatic compounds like our target molecule. The mobile phase, a mixture of a weak acid in water and acetonitrile, allows for the elution of the compound and its impurities by gradually increasing the organic content. The acidic modifier (formic acid) helps to ensure sharp peaks for any basic impurities by suppressing their interaction with residual silanols on the column packing.[4] UV detection at 254 nm is chosen due to the strong absorbance of the aromatic indazole ring system in this region.
Expected HPLC Data
| Parameter | Expected Value |
| Retention Time (t_R) | Approximately 12.5 minutes |
| Purity (by area %) | > 99.0% |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | > 5000 |
A well-resolved, sharp, and symmetrical peak at the expected retention time would be indicative of a pure compound. The presence of any other peaks would suggest impurities, which would need to be identified and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Identity and Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides information on both the retention time of a compound (from the GC) and its mass-to-charge ratio (m/z) and fragmentation pattern (from the MS), which can be used to confirm its identity.[5]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a common choice for a wide range of compounds.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Predicted GC-MS Data and Fragmentation Pattern
The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 166, corresponding to its molecular weight. The presence of the chlorine atom will result in an isotopic peak at m/z 168 with an intensity of approximately one-third of the molecular ion peak, which is a characteristic signature for monochlorinated compounds.
The fragmentation pattern is predicted to involve the following key steps:
-
Loss of a methyl radical (-•CH₃): [M - 15]⁺ at m/z 151. This is a common fragmentation for N-methylated compounds.
-
Loss of a chlorine atom (-•Cl): [M - 35]⁺ at m/z 131.
-
Loss of HCN: [M - 27]⁺ at m/z 139, arising from the pyrazole ring cleavage.
Figure 2: Predicted major fragmentation pathways for this compound in GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques for organic chemists.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | s | 1H | H-3 |
| ~7.60 | d | 1H | H-7 |
| ~7.50 | d | 1H | H-4 |
| ~7.10 | dd | 1H | H-5 |
| ~4.10 | s | 3H | N-CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-7a |
| ~130 | C-3 |
| ~128 | C-6 |
| ~125 | C-3a |
| ~122 | C-5 |
| ~120 | C-4 |
| ~118 | C-7 |
| ~35 | N-CH₃ |
Note: These are predicted chemical shifts based on known data for similar indazole derivatives and can be refined using NMR prediction software.[7][8][9]
The predicted ¹H NMR spectrum shows distinct signals for each of the aromatic protons and the N-methyl group. The multiplicity and coupling constants of the aromatic signals would confirm the substitution pattern on the benzene ring. The ¹³C NMR spectrum would show a signal for each of the eight carbon atoms in the molecule, and their chemical shifts are indicative of their chemical environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
Experimental Protocol: FT-IR
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
Data Collection: Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |
| ~1620 | Medium | C=N stretch (pyrazole ring) |
| ~1580, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1100 | Strong | C-N stretch |
| ~850 | Strong | C-Cl stretch |
The FT-IR spectrum provides a "fingerprint" of the molecule. The presence of the predicted absorption bands would confirm the presence of the aromatic ring, the N-methyl group, and the carbon-chlorine bond, which is consistent with the proposed structure.
The Power of Cross-Validation: A Self-Validating System
The true power of this multi-technique approach lies in the cross-validation of the data. Each technique provides a piece of the puzzle, and when they all fit together, they create a complete and validated picture of the molecule.
Figure 3: A logic diagram illustrating the cross-validation of analytical data.
Comparative Analysis Table
| Analytical Technique | Information Provided | Strengths | Limitations | Cross-Validation Point |
| HPLC | Purity, quantification, retention time | High resolution, quantitative | Limited structural information | Purity confirmed against GC-MS; Retention time for identity. |
| GC-MS | Molecular weight, fragmentation pattern, retention time | High sensitivity, structural information | Requires volatile and thermally stable compounds | Molecular weight confirms NMR; Fragmentation pattern supports structure. |
| NMR | Detailed molecular structure, connectivity | Unambiguous structure elucidation | Lower sensitivity, requires pure sample | Structure confirmed by MS and FT-IR. |
| FT-IR | Presence of functional groups | Rapid, non-destructive | Limited structural information | Functional groups consistent with NMR and MS data. |
The cross-validation process involves a systematic comparison of the data from each technique:
-
Molecular Weight Confirmation: The molecular ion observed in the GC-MS spectrum (m/z 166) should be consistent with the molecular formula determined from high-resolution mass spectrometry (if performed) and the structure elucidated by NMR.
-
Structural Confirmation: The functional groups identified by FT-IR (aromatic C-H, C=C, C=N, C-Cl) and the fragmentation pattern from GC-MS should be in complete agreement with the detailed structure determined by ¹H and ¹³C NMR.
-
Purity Assessment: The high purity indicated by HPLC should be corroborated by the GC-MS data, which should show a single major peak with no significant impurities.
-
Identity Confirmation: The retention times from HPLC and GC, combined with the unique mass spectrum from MS and the detailed structural information from NMR, provide an irrefutable confirmation of the compound's identity.
This process of cross-validation is a critical component of analytical method validation as outlined by regulatory bodies and in pharmacopeial guidelines.
Conclusion: A Foundation of Trustworthy Science
The analytical characterization of a molecule like this compound is not a mere formality; it is the very foundation upon which all subsequent research and development activities are built. By employing a multi-technique approach and rigorously cross-validating the resulting data, we create a self-validating system that ensures the identity, purity, and structure of the compound are known with the highest degree of confidence. This guide has provided a framework for this process, blending detailed experimental protocols with the underlying scientific rationale. By adhering to these principles of scientific integrity, researchers can ensure that their work is built on a solid foundation of accurate and reliable data, ultimately accelerating the path of discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. pharmtech.com [pharmtech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. CASCADE [nova.chem.colostate.edu]
- 8. CASPRE [caspre.ca]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-chloro-2-methyl-2H-indazole
As researchers and developers in the pharmaceutical landscape, our focus is often on synthesis and application. However, the responsible management of chemical compounds at the end of their lifecycle is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 6-chloro-2-methyl-2H-indazole, grounding every step in the principles of chemical compatibility, regulatory compliance, and operational safety.
The core principle underpinning this protocol is that this compound is a halogenated organic compound . This classification is paramount as it dictates the specific waste stream and disposal pathway required by environmental regulations to prevent the formation of hazardous byproducts during incineration and to ensure environmental protection.
Chemical Identity and Hazard Profile
Before initiating any disposal protocol, it is essential to be familiar with the compound's identity. While specific toxicity data for this compound may be limited, its classification as a halogenated heterocyclic compound necessitates its treatment as hazardous waste. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most detailed information.
| Identifier | Information | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 541539-87-1 | [1][2] |
| Molecular Formula | C₈H₇ClN₂ | [1][2] |
| Waste Classification | Hazardous Halogenated Organic Waste | [3][4][5] |
Core Disposal Workflow: From Benchtop to Final Disposition
The following diagram outlines the mandatory decision-making and operational workflow for disposing of this compound. Adherence to this process ensures safety and compliance at every stage.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
The following protocols provide step-by-step instructions for key phases of the disposal process.
Protocol 1: Waste Segregation and Containerization
The primary causal factor for incidents involving chemical waste is improper segregation. Halogenated solvents require a different, often more costly, disposal process than non-halogenated solvents.[4] Mixing these streams can result in regulatory fines and unsafe chemical reactions.
-
Container Selection: Choose a waste container that is in good condition and chemically compatible with this compound and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) containers are generally appropriate. The container must have a secure, threaded cap.[6][7]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[8][9]
-
Content Declaration: On the label, clearly write the full chemical name: "this compound".[8][9] Do not use abbreviations or chemical formulas.[7][9] If it is in a solvent solution, list all constituents and their approximate percentages (e.g., "Methylene Chloride: ~90%, this compound: ~10%").
-
Segregation: This container is now designated for Halogenated Organic Waste . Do not mix it with non-halogenated waste streams (e.g., acetone, hexanes, ethanol).[4][7]
Protocol 2: On-Site Accumulation and Storage
Proper storage in a designated Satellite Accumulation Area (SAA) is a regulatory requirement that minimizes risks to laboratory personnel.
-
Location: Store the labeled waste container in a registered SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[8][9]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[6]
-
Closure: Always keep the waste container tightly sealed except for the brief moments when you are adding waste.[6][7][9] Using a funnel that remains in the container is not compliant; the funnel must be removed and the cap replaced immediately after use.[9]
-
Inspection: The research team must inspect the SAA and its containers weekly to check for leaks, proper labeling, and container integrity.[8]
Protocol 3: Management of Contaminated Materials & Empty Containers
Disposal procedures extend beyond the chemical itself to include anything it has contaminated.
-
Contaminated Solids: Personal protective equipment (PPE), wipes, and other solid debris contaminated with this compound must be collected as hazardous waste. Place these items in a clearly labeled, sealed plastic bag or a designated solid waste container within the SAA.[6][10]
-
Empty Container Disposal: An "empty" container that held this compound is not yet safe for regular trash.
-
First Rinse: The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as halogenated hazardous waste in your designated liquid waste container.[6][9]
-
Subsequent Rinses: For most chemicals, subsequent rinses can be disposed of down the drain.[9] However, given the persistent nature of some halogenated organics, the most conservative and recommended approach is to collect the first three rinses as hazardous waste.[6]
-
Final Disposal: After thorough rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[11]
-
Protocol 4: Arranging for Final Disposal
The final step is the transfer of custody to your institution's trained EHS professionals.
-
Initiate Pickup: Once the waste container is full (do not overfill; leave at least 10% headspace), submit a chemical waste disposal request to your EHS department.[6][8] This is typically done through an online portal.[9][11]
-
Provide Information: The request form will require the information from your hazardous waste label, including the chemical constituents and volumes.[11]
-
Consolidation and Incineration: Your EHS department will collect the waste. It will be consolidated with other similar hazardous materials and transported to a licensed facility for high-temperature incineration, which is the standard and environmentally appropriate disposal method for halogenated organic compounds.[8]
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large, highly volatile, or you are uncomfortable with the situation, evacuate the area and contact your institution's EHS emergency line.
-
Containment (for small, manageable spills):
-
Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Prevent the spill from spreading by surrounding the area with an absorbent material (e.g., vermiculite, chemical absorbent pads).
-
Working from the outside in, apply the absorbent material to the spill.
-
-
Cleanup and Disposal: Collect the contaminated absorbent material using non-sparking tools. Place it in a sealed, labeled bag or container for disposal as solid hazardous waste.[12]
-
Decontamination: Clean the spill area with soap and water.
This guide provides a comprehensive framework for the responsible disposal of this compound. Always prioritize safety and consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations and procedures may vary.
References
- 1. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-INDAZOLE, 6-CHLORO-2-METHYL- | 541539-87-1 [m.chemicalbook.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Chemicals – EHS [ehs.mit.edu]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 12. multimedia.3m.com [multimedia.3m.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-chloro-2-methyl-2H-indazole
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-chloro-2-methyl-2H-indazole, a heterocyclic compound with potential applications in medicinal chemistry, demands a meticulous and proactive approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Core Hazard Assessment and PPE Strategy
Based on the structure of this compound, which contains a chlorinated heterocyclic aromatic system, we must anticipate potential hazards including skin, eye, and respiratory irritation. Halogenated organic compounds can also carry other toxicological risks. Therefore, a multi-layered PPE strategy is essential to minimize all potential routes of exposure.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, appropriate engineering controls must be in place. All manipulations of solid this compound that could generate dust, or any handling of its solutions, should be conducted within a certified chemical fume hood.[1] This primary containment measure is critical for minimizing inhalation exposure.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The selection of specific items should be confirmed by a site-specific risk assessment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Double-gloving is advisable when handling concentrated solutions or for prolonged procedures.[1][2] |
| Eyes | Safety glasses with side shields or goggles | Provides crucial protection against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities.[1][2] |
| Body | Laboratory coat | A standard, flame-resistant lab coat is required to protect against skin contact. Ensure it is fully buttoned. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. The type of respirator (e.g., N95 for particulates or one with organic vapor cartridges) should be determined by a formal risk assessment.[1] |
Step-by-Step Guide to Donning and Doffing PPE
Proper procedure in donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[2]
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with your bare hands.
-
Face Shield and Goggles: Remove from the back of your head.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Respirator (if used): Remove from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational Plan: Handling this compound
Adherence to a strict operational plan is crucial for safety.
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition.[1] Verify that the chemical fume hood is functioning correctly.
-
Handling:
-
Wear all PPE as detailed above.
-
Avoid the formation of dust when weighing and transferring the solid material.[1] Use appropriate tools like spatulas.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.[4]
Spill and Disposal Plan
Spill Response:
In the event of a small spill within a chemical fume hood:
-
Alert others in the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
Waste Disposal:
-
All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
-
Place solid waste in a clearly labeled, sealed container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not discharge any waste containing this compound into the sewer system.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion
While this compound presents an opportunity for scientific advancement, it is our responsibility to handle it with the respect and caution it deserves. By implementing robust engineering controls, consistently using the correct PPE, and adhering to safe operational and disposal plans, we can ensure a safe laboratory environment. This guide provides a framework for safe handling, but it is imperative that every researcher supplements this information with a thorough, experiment-specific risk assessment. Your safety, and that of your colleagues, is the most critical component of your research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
